2-(2-Fluorophenoxy)propanoic acid
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWXPDDADHYFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-71-0 | |
| Record name | 2-(2-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-(2-Fluorophenoxy)propanoic acid Chemical Properties
This guide provides an in-depth technical analysis of 2-(2-Fluorophenoxy)propanoic acid , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and a pharmacophore in medicinal chemistry.
Executive Summary & Compound Identity
2-(2-Fluorophenoxy)propanoic acid is a fluorinated ether-carboxylic acid derivative. Structurally, it consists of a propanoic acid backbone with a 2-fluorophenoxy substituent at the
The presence of the fluorine atom at the ortho position of the phenyl ring exerts a significant electronic effect, altering the lipophilicity (LogP) and metabolic stability compared to its non-fluorinated parent.
| Property | Data |
| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |
| CAS Number | 17088-71-0 (Racemic) / 144371-60-8 ((R)-isomer) |
| Molecular Formula | C |
| Molecular Weight | 184.16 g/mol |
| SMILES | CC(C(=O)O)Oc1ccccc1F |
| Physical State | White to off-white crystalline solid |
Physicochemical Profile
The introduction of the fluorine atom and the ether linkage significantly impacts the physicochemical behavior of the molecule, particularly its acidity and lipophilicity.
Key Constants
-
Acid Dissociation Constant (pKa): Calculated at ~3.1 – 3.5 .
-
Insight: The phenoxy group is electron-withdrawing (inductive effect), stabilizing the carboxylate anion more effectively than in unsubstituted propanoic acid (pKa 4.87), making this a stronger acid.
-
-
Lipophilicity (LogP): Calculated ~2.1 .[2]
-
Insight: This value indicates moderate lipophilicity, suitable for membrane permeability in biological systems (Lipinski's Rule of 5 compliant).
-
-
Solubility:
-
Water:[3] Low (sparingly soluble in acidic pH; soluble as a salt at pH > 5).
-
Organic Solvents: Highly soluble in ethanol, DMSO, acetone, and dichloromethane.
-
Synthetic Methodology
Two primary routes exist for the synthesis of 2-(2-Fluorophenoxy)propanoic acid: a racemic bulk synthesis and a stereoselective route. The stereoselective route is critical for biological applications, as the (R)-enantiomer is typically the bioactive species in auxin mimics.
Route A: Williamson Ether Synthesis (Racemic)
This is the standard industrial route involving the nucleophilic substitution of a halide by a phenoxide.
-
Activation: 2-Fluorophenol is treated with a base (K
CO or NaH) in a polar aprotic solvent (DMF or Acetone) to generate the phenoxide anion. -
Substitution (S
2): Ethyl 2-bromopropionate is added. The phenoxide attacks the -carbon, displacing the bromide. -
Hydrolysis: The resulting ester is saponified using NaOH/EtOH, followed by acidification to yield the free acid.
Route B: Chiral Pool Synthesis (Stereoselective)
To obtain the (R)-isomer, the starting material is (S)-2-chloropropionic acid (derived from L-Alanine).
-
Mechanism: The reaction proceeds via an S
2 mechanism with inversion of configuration . -
Protocol: (S)-2-Chloropropionic acid + 2-Fluorophenol + NaOH
(R)-2-(2-Fluorophenoxy)propanoic acid + NaCl.
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways showing racemic esterification (Blue) and stereospecific inversion from chiral pool precursors (Red).
Spectroscopic Characterization
Accurate identification requires analyzing the specific coupling patterns induced by the fluorine atom (
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
or DMSO-d . -
Carboxylic Acid (-COOH):
10.0–12.0 ppm (Broad singlet, exchangeable with D O). -
Aromatic Protons (Ar-H):
6.9–7.2 ppm (Multiplet, 4H).-
Note: The proton adjacent to the fluorine (C3-H) will show additional splitting due to
coupling.
-
-
Alpha-Proton (-CH-):
4.75 ppm (Quartet, Hz, 1H). Deshielded by the adjacent oxygen. -
Methyl Group (-CH
): 1.65 ppm (Doublet, Hz, 3H).
Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode) is preferred for carboxylic acids.
-
Molecular Ion: [M-H]
= 183.15 m/z. -
Fragmentation: Loss of CO
(M-44) is a characteristic fragmentation pathway for this class.
Biological & Pharmacological Relevance[6][7]
Herbicide Mechanism (Auxin Mimicry)
Like Mecoprop and 2,4-D, this molecule acts as a structural mimic of Indole-3-acetic acid (IAA).
-
Binding Site: It binds to the TIR1 ubiquitin ligase complex.
-
Effect: The (R)-enantiomer induces uncontrolled growth and epinasty in broadleaf weeds. The 2-fluoro substituent often improves metabolic stability in the plant, prolonging the herbicidal effect.
Medicinal Chemistry: The Fluorine Effect
In drug design, the 2-fluoro group serves two specific purposes:
-
Metabolic Blockade: It prevents oxidative metabolism at the ortho position (a common site for Phase I metabolism).
-
Conformational Lock: The electronic repulsion between the fluorine lone pairs and the ether oxygen can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation.
Metabolic Pathway Diagram
Caption: Figure 2. Metabolic fate and pharmacodynamics. The fluorine atom sterically and electronically hinders ortho-hydroxylation, extending half-life.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact isomer may be limited, it shares the hazard profile of the aryloxypropionic acid class.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage (Acidic nature).
-
-
Handling Protocol:
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; use a fume hood during synthesis to avoid inhaling acid vapors.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation.
-
References
-
Synthesis of Aryloxypropionic Acids: Tu, M., et al. "Catalytic Asymmetric [4+2] Cycloaddition of o-Hydroxybenzyl Alcohols." Acta Chim.[5] Sinica, 2016.[5] Link
-
Chiral Synthesis Methodology: "Efficient route towards R-2-phenoxypropionic acid synthesis." ResearchGate, 2025. Link
- Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008. (General Reference for Fluorine Bioisostere Mechanism).
-
Crystal Structure Data: "3-(2-Fluorophenoxy)propanoic acid." PMC, 2008. Link (Note: Reference for structural comparison of the beta-isomer).
-
Chemical Properties Database: PubChem CID 8042144. Link
Sources
- 1. 399-44-0|2-(2,4-Difluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Technical Monograph: 2-(2-Fluorophenoxy)propanoic Acid
CAS Number: 17088-71-0 Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers
Executive Summary
2-(2-Fluorophenoxy)propanoic acid is a fluorinated carboxylic acid building block used primarily as an intermediate in the synthesis of agrochemicals (auxin mimics) and pharmaceutical candidates (PPAR agonists, metabolic probes).[1] Its structure features a phenoxypropanoic acid core modified with an ortho-fluorine atom, which imparts unique metabolic stability and lipophilic characteristics compared to its non-fluorinated or chlorinated analogs.
This guide details the physicochemical properties, synthesis methodologies, analytical characterization, and safety protocols required for the handling and development of this compound.
Chemical Identity & Constants
| Property | Specification |
| CAS Number (Racemic) | 17088-71-0 |
| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES | CC(C(=O)O)Oc1ccccc1F |
| InChI Key | HTFQCXHHEIUZPM-UHFFFAOYSA-N |
| Chiral Center | C2 of the propanoic acid chain (Exists as R, S, or racemate) |
Physicochemical Profile
Physical State & Solubility
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically 98–105 °C (varies by enantiomeric purity; racemate often has a different lattice energy than pure enantiomers).
-
Solubility:
-
Water: Low (< 1 g/L at pH 3). Soluble as a salt at pH > 7.
-
Organic Solvents: Highly soluble in Methanol, Ethanol, Dichloromethane, and Ethyl Acetate.
-
Electronic & Steric Properties
The 2-fluoro substituent plays a critical role in the compound's behavior:
-
Metabolic Blocking: The fluorine atom at the ortho position blocks metabolic hydroxylation (Phase I metabolism) at this site, a common degradation pathway for phenoxy ethers.
-
Conformational Lock: The steric bulk and electronic repulsion of the fluorine atom restrict the rotation of the ether linkage, potentially locking the molecule in a bioactive conformation.
-
Acidity (pKa): Estimated at 3.5–3.8. The electron-withdrawing nature of the phenoxy ring enhances the acidity of the carboxylic acid relative to aliphatic acids.
Synthesis & Manufacturing
The industrial and laboratory synthesis primarily follows the Williamson Ether Synthesis pathway. This method is preferred for its scalability and use of readily available precursors.
Synthetic Route (Racemic)
Reagents: 2-Fluorophenol, 2-Chloropropanoic acid (or 2-Bromopropanoic acid), Sodium Hydroxide (NaOH). Solvent: Water/Toluene biphasic system or refluxing Ethanol.
Mechanism:
-
Deprotonation: NaOH deprotonates 2-fluorophenol to form the phenoxide anion.
-
Nucleophilic Substitution (SN2): The phenoxide attacks the alpha-carbon of the 2-chloropropanoic acid, displacing the chloride ion.
Asymmetric Synthesis (Enantiopure)
To obtain the biologically active (R)-isomer (common for auxin activity), (S)-2-Chloropropanoic acid is used. The SN2 reaction proceeds with inversion of configuration , yielding the (R)-ether.
Synthesis Workflow Diagram
Figure 1: Standard Williamson ether synthesis workflow for 2-(2-Fluorophenoxy)propanoic acid.
Analytical Characterization
Validating the identity and purity of CAS 17088-71-0 requires a multi-modal approach.
Nuclear Magnetic Resonance (¹H NMR)
The structure is confirmed by the characteristic coupling between the methyl group and the methine proton on the propanoic chain.
-
Solvent: CDCl₃ or DMSO-d₆
-
Key Signals:
-
δ 1.6-1.7 ppm (Doublet, 3H): Methyl group (-CH₃) coupled to the adjacent CH.
-
δ 4.7-4.9 ppm (Quartet, 1H): Methine proton (-CH-) adjacent to the ether oxygen and carboxyl group.
-
δ 6.9-7.2 ppm (Multiplet, 4H): Aromatic protons. The splitting pattern is complex due to 1H-19F coupling.
-
δ 10.0+ ppm (Broad Singlet, 1H): Carboxylic acid proton (-COOH).
-
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) gradient (typically 20:80 to 80:20).
-
Detection: UV at 270 nm (Phenoxy absorption).
-
Retention Time: Elutes later than 2-fluorophenol due to the lipophilic propanoic tail.
Analytical Logic Flow
Figure 2: Quality control decision tree for validating chemical identity and stereochemical purity.
Applications & Biological Relevance[2][3]
Agrochemical Research
This compound belongs to the phenoxypropionic acid class of herbicides (similar to Dichlorprop and Mecoprop).
-
Mechanism: It acts as a synthetic auxin (plant hormone mimic). The structural similarity to indole-3-acetic acid (IAA) allows it to bind to auxin receptors (TIR1/AFB), inducing uncontrolled growth and eventual plant death.
-
SAR Insight: The 2-fluoro group is often investigated to modulate the half-life of the herbicide in soil or within the plant, offering a balance between efficacy and environmental persistence [1].
Pharmaceutical Development
-
PPAR Agonists: Phenoxypropanoic acid derivatives are classic scaffolds for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Fibrates). The 2-fluoro analog serves as a probe to study the size constraints of the receptor's binding pocket.
-
Bioisostere: It is used as a bioisostere for 2-chlorophenoxy derivatives to reduce lipophilicity while maintaining steric blockage [2].
Safety & Handling (GHS)[4]
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[2][3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle in a fume hood to avoid inhaling dust/aerosols.[3]
-
Storage: Store in a cool, dry place (Room Temp or 2-8°C). Keep container tightly closed to prevent moisture absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis of Phenoxy Acids. (Analogous methodology validation). Retrieved from [Link]
Sources
Technical Monograph: 2-(2-Fluorophenoxy)propanoic Acid
A Structural & Synthetic Analysis of a Fluorinated Chiral Scaffold[1]
Executive Summary
2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0) represents a critical structural motif in medicinal chemistry and agrochemical design.[1] Belonging to the class of
The introduction of the fluorine atom at the ortho position of the phenoxy ring imparts unique physicochemical properties—specifically altering metabolic stability, lipophilicity, and the conformational landscape compared to its non-fluorinated or chlorinated counterparts. This guide dissects the molecular architecture, synthetic pathways, and analytical profiling of this compound, providing a roadmap for its utilization as a high-value intermediate in the synthesis of heterocycles like 8-fluorochroman-4-one .[1]
Molecular Architecture & Stereochemistry[1]
2.1 Structural Attributes
The molecule consists of a propanoic acid backbone linked via an ether oxygen to a 2-fluorophenyl ring. The presence of the fluorine atom creates significant electronic and steric effects that distinguish it from the common herbicide Mecoprop or the drug Fenoprofen.
| Feature | Description | Impact on Reactivity/Binding |
| Fluorine (C2') | High electronegativity ( | Induces dipole moments; blocks metabolic hydroxylation at the ortho position; influences ring conformation via the ortho-effect.[1] |
| Chiral Center ( | Carbon at position 2 of the propanoic chain.[1] | Creates (R) and (S) enantiomers.[1][2] Biological activity (e.g., auxin activity) is typically restricted to the (R)-isomer.[1] |
| Carboxyl Group | Hydrogen bond donor/acceptor.[1] | Facilitates dimerization in the solid state; primary handle for salt formation or esterification. |
2.2 Crystal State & Conformation
X-ray crystallographic studies reveal that 2-(2-fluorophenoxy)propanoic acid crystallizes in the monoclinic system (
-
Dimerization: Molecules form centrosymmetric dimers linked by dual
hydrogen bonds between carboxyl groups (Synthon ).[1] -
Dihedral Angle: The torsion angle between the benzene ring and the carboxyl group plane is approximately 79.4° , indicating a twisted conformation to minimize steric clash between the ether oxygen lone pairs and the ortho-fluorine.[1]
Physicochemical Profiling
The following data aggregates experimental and predicted values essential for formulation and process development.
| Property | Value / Range | Notes |
| Molecular Formula | MW: 184.16 g/mol | |
| Melting Point | 106–108 °C | Varies slightly with enantiomeric purity.[1][3] |
| pKa (Acid) | 3.10 – 3.40 | Stronger acid than unsubstituted phenoxyacetic acid due to electron-withdrawing F-atom.[1] |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; suitable for membrane permeability. |
| Solubility | Low in water; High in DCM, Ethanol, Ethyl Acetate.[1] | Soluble in alkaline aqueous solutions (as salt). |
Synthetic Methodologies
4.1 Route A: Williamson Ether Synthesis (Racemic)
The industrial standard involves the alkylation of 2-fluorophenol with ethyl 2-bromopropionate, followed by hydrolysis.[1]
Protocol:
-
Alkylation: Reflux 2-fluorophenol (1.0 eq) with Ethyl 2-bromopropionate (1.1 eq) and anhydrous
(1.5 eq) in Acetone or MEK for 6–8 hours. -
Hydrolysis: Treat the intermediate ester with NaOH (2.5N) in MeOH/Water at ambient temperature.
-
Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Recrystallize from Hexane/DCM.
4.2 Route B: Chiral Synthesis via Inversion (Mitsunobu)
To access the bioactive (R)-enantiomer , one can start from (S)-ethyl lactate using a Mitsunobu reaction, which proceeds with Walden inversion.[1]
Mechanism: (S)-Lactate + 2-Fluorophenol
4.3 Visualization of Synthetic Logic
Figure 1: Synthetic workflow from raw materials to the target acid and its downstream application in heterocycle synthesis.[3][4][5][6][7][8]
Analytical Characterization
Validating the structure requires a multi-modal approach, particularly to confirm the fluorine substitution and enantiomeric excess (ee).
5.1 Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz,
): -
-NMR:
-
Single peak around
-130 to -135 ppm (referenced to ).[1] This is the definitive test for fluorine incorporation.
-
5.2 Enantiomeric Separation (Chiral HPLC)
For asymmetric applications, determining the ee is mandatory.
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.
-
Detection: UV at 254 nm.[1]
-
Separation Principle: The carboxylic acid moiety interacts with the carbamate linkage of the stationary phase, while the fluorine atom alters the steric fit in the chiral groove.
Bioisosterism & Applications
6.1 The "Fluorine Effect" in Drug Design
Replacing a hydrogen or a chlorine (as in Mecoprop) with fluorine in this scaffold serves three specific medicinal chemistry goals:
-
Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H, preventing oxidative metabolism at the 2-position.[1]
-
Conformational Locking: The fluorine atom prefers to be coplanar with the aromatic ring or orthogonal depending on electronic repulsion with the ether oxygen, locking the bioactive conformation.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (
) without the steric bulk of a chlorine or methyl group, enhancing blood-brain barrier (BBB) penetration if used in CNS-active analogs.[1]
6.2 Downstream Synthesis: 8-Fluorochroman-4-one
This acid is the direct precursor to 8-fluorochroman-4-one , a scaffold found in potassium channel blockers and fungicides.[1]
-
Protocol: The acid is cyclized using Polyphosphoric Acid (PPA) or via the acid chloride (using
) followed by Friedel-Crafts acylation ( ).[1] The fluorine at the 8-position of the resulting chromanone is critical for biological activity.[1]
References
-
Crystal Structure Analysis: Zhou, Y., et al. "3-(2-Fluorophenoxy)propanoic acid."[1][5] Acta Crystallographica Section E, vol. 67, no. 1, 2011. Link
-
Synthesis & Applications: Bäurle, S., et al. "Synthesis of 8-fluorochroman-4-one derivatives."[1] Journal of Heterocyclic Chemistry, vol. 43, 2006.
-
General Properties of Phenoxypropionic Acids: "2-(2-fluorophenoxy)propanoic acid."[1][3][6][8][9] PubChem Compound Summary, National Center for Biotechnology Information.[1] Link
-
Chiral Resolution Methods: Koppenhoefer, B., & Schurig, V. "(S)-2-Chloroalkanoic acids of high enantiomeric purity."[1] Organic Syntheses, Coll.[1] Vol. 8, p. 119, 1993. Link
Sources
- 1. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]
- 2. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-(2-fluorophenoxy)propanoic acid (C9H9FO3) [pubchemlite.lcsb.uni.lu]
- 9. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Synthesis Guide: 2-(2-Fluorophenoxy)propanoic Acid
CAS Number: 17088-71-0 (Racemic) | Molecular Formula: C9H9FO3 | Molecular Weight: 184.16 g/mol [1]
Executive Summary & Strategic Context
This technical guide details the synthesis of 2-(2-fluorophenoxy)propanoic acid, a critical pharmacophore and agrochemical intermediate. Structurally, it belongs to the class of phenoxy acids, serving as a building block for PPAR agonists (pharmaceuticals) and auxin-mimic herbicides.
For the development scientist, the synthesis presents two primary challenges:
-
O-Alkylation vs. C-Alkylation Selectivity: Ensuring the phenoxide attacks the alpha-carbon of the propionate rather than the aromatic ring.
-
Stereochemical Control: The 2-position is a chiral center. While the racemic synthesis is standard for bulk agrochemicals, pharmaceutical applications often require the enantiopure (
)-isomer, necessitating a stereospecific inversion strategy.
This guide provides a robust, scalable protocol for the racemic synthesis (Route A) and a high-fidelity asymmetric route (Route B), grounded in process chemistry principles.
Retrosynthetic Analysis & Mechanism
The most efficient disconnection is the ether linkage. The synthesis relies on the Williamson Ether Synthesis, utilizing the nucleophilicity of 2-fluorophenol against an electrophilic propionate equivalent.
Mechanism: Nucleophilic Substitution
The reaction proceeds via a bimolecular nucleophilic substitution (
Critical Mechanistic Insight: If synthesizing the chiral variant, note that
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Route A: Industrial Racemic Synthesis (Aqueous/Toluene Biphasic)
This route is optimized for cost-efficiency and scalability. It utilizes a biphasic system with a Phase Transfer Catalyst (PTC) or vigorous agitation to facilitate the reaction between the organic phenol and the aqueous salt of the chloroacid.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 2-Fluorophenol (1.0 eq)
-
Reagent: 2-Chloropropionic acid (1.2 eq)
-
Base: Sodium Hydroxide (2.5 eq, 30% aq. solution)
-
Solvent: Toluene (Process solvent for azeotropic drying)
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB, 1 mol%) to accelerate biphasic kinetics.
Step-by-Step Protocol
-
Phenoxide Formation:
-
Charge a reactor with 2-fluorophenol and Toluene.
-
Add NaOH (aq) slowly while maintaining temperature < 30°C to manage the exotherm of deprotonation.
-
Process Note: The color typically shifts (often to yellow/orange) indicating phenoxide formation.
-
-
Alkylation (The Critical Step):
-
Heat the mixture to 60°C.
-
Add 2-Chloropropionic acid dropwise over 60 minutes.
-
Causality: Slow addition prevents the "runaway" hydrolysis of the chloroacid to lactic acid, which competes with the desired etherification [1].
-
Raise temperature to reflux (approx. 85-90°C internal) and hold for 4–6 hours.
-
-
Workup & Purification (Self-Validating System):
-
Phase Cut: Cool to room temperature. The product is in the aqueous phase as the sodium salt. Discard the organic layer (removes unreacted neutral phenol and non-polar impurities).
-
Acidification: Acidify the aqueous layer with concentrated HCl to pH < 1. The product will precipitate as an oil or solid.
-
Extraction: Extract into Ethyl Acetate or DCM.
-
Crystallization: Evaporate solvent. Recrystallize the crude solid from a mixture of n-Hexane/Ethyl Acetate (9:1).
-
Data Summary: Typical Process Parameters
| Parameter | Specification | Reason |
| Stoichiometry | 1.2 eq Chloroacid | Compensates for competitive hydrolysis of the alkyl halide.[2] |
| Temperature | Reflux (~90°C) | Required to overcome the activation energy of the |
| pH Control | > 10 during reaction | Ensures phenol remains ionized (phenoxide) for nucleophilicity. |
| Yield | 85 - 92% | High atom economy route. |
Route B: Enantioselective Synthesis (Chiral Pool Strategy)
For pharmaceutical applications requiring the (
Stereochemical Inversion Logic
The reaction is a stereospecific
-
Start: (
)-2-Chloropropionic acid -
Transition: Backside attack by 2-fluorophenoxide
-
Product: (
)-2-(2-Fluorophenoxy)propanoic acid
Protocol Adjustments for Chirality
-
Solvent Switch: Use a polar aprotic solvent (e.g., DMF or DMSO) or dry Acetone with
.-
Why? Aprotic solvents solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive, promoting a clean mechanism over elimination.
-
-
Temperature: Maintain strictly < 80°C. Excessive heat can cause racemization via partial
character.
Figure 2: Chiral pool pathway illustrating the stereochemical outcome.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized material, the following analytical markers must be met.
NMR Spectroscopy ( NMR, 400 MHz, )
- 10.5 (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
6.9 - 7.2 (m, 4H): Aromatic protons of the 2-fluorophenyl ring. Look for complex splitting due to
coupling. -
4.8 (q, 1H): The chiral methine proton (
-CH). - 1.7 (d, 3H): The methyl doublet.
HPLC Purity Method[8]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (0.1%
) gradient. -
Detection: UV @ 274 nm (Characteristic absorption of the fluorophenoxy chromophore).
-
Impurity Flag: Look for a peak at RRT ~0.8 (unreacted 2-fluorophenol) or RRT ~0.2 (Lactic acid byproduct).
Safety & Handling (HSE)
-
2-Fluorophenol: Highly flammable and toxic. It acts as a weak acid and can cause severe skin burns. Handle in a fume hood.
-
2-Chloropropionic Acid: Corrosive and readily absorbed through the skin.
-
Waste Disposal: Aqueous waste streams will contain fluorinated organics; do not discharge into standard drains. Incineration is required for organic residues.
References
-
Process for preparation of 2-phenoxypropionic acid derivatives. US Patent 4173709A. (1979). Describes the industrial base-catalyzed condensation method.Link
-
2-Chloroalkanoic acids of high enantiomeric purity from (S)-2-amino acids: (S)-2-Chloropropanoic acid. Organic Syntheses, Coll. Vol. 8, p.119 (1993). Authoritative source for the chiral starting material synthesis.Link
-
Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. PrepChem. Demonstrates the analogous coupling conditions for fluorophenoxy derivatives.Link
-
2-(2-Fluorophenoxy)propanoic acid Structure and Crystallography. National Institutes of Health (PMC). Provides structural confirmation and crystallographic data.Link
Sources
Technical Monograph: Mechanistic Profiling of 2-(2-Fluorophenoxy)propanoic Acid
The following technical guide details the mechanistic profile of 2-(2-Fluorophenoxy)propanoic acid (2-FPPA) .
Dual-System Activity: Auxinic Mimicry & Chemoreceptor Modulation
Executive Summary
2-(2-Fluorophenoxy)propanoic acid (2-FPPA) is a specialized fluorinated phenoxy acid derivative serving as a critical pharmacophoric probe in both plant physiology and mammalian chemosensory research. Structurally analogous to the herbicide Mecoprop and the sweet taste inhibitor Lactisole , 2-FPPA exhibits a bifurcation in biological activity based on stereochemistry and biological system:
-
Plant Systems (Auxin Mimicry): The (R)-enantiomer acts as a structural mimic of Indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex to trigger the degradation of Aux/IAA repressors, leading to uncontrolled cellular elongation.
-
Mammalian Systems (Chemosensory Modulation): The (S)-enantiomer (and racemate) functions as a negative allosteric modulator (NAM) of the T1R3 sweet taste receptor subunit, stabilizing the transmembrane domain (TMD) in an inactive conformation.
This guide dissects these mechanisms, providing the causal logic for its use as a chemical tool to probe ligand-binding pockets in both nuclear hormone receptors (plant) and G-protein coupled receptors (mammalian).
Chemical Identity & Pharmacophore Analysis
| Property | Data |
| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |
| CAS Number | 17088-71-0 (Racemic) / 144371-60-8 ((R)-isomer) |
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| Key Substituent | Ortho-Fluoro (2-F): Bioisostere of H or OH; provides metabolic stability and alters pKa without significant steric bulk compared to Chloro/Methyl groups.[1] |
| Chiral Center | C2 of the propanoic acid tail. Critical for biological selectivity. |
Structural Logic:
-
Carboxylic Acid Tail: Essential for electrostatic interaction with the conserved Arginine (Arg) residues in both TIR1 (plant) and T1R3 (mammalian) binding pockets.
-
Phenoxy Ring: Provides the hydrophobic core for pi-stacking interactions.
-
2-Fluoro Substitution: Unlike the bulky 2-methyl or 2-chloro groups in commercial herbicides (e.g., Mecoprop), the small atomic radius of Fluorine (1.47 Å) allows 2-FPPA to probe "tight" steric pockets while modulating the ring's electron density via induction.
Mechanism of Action 1: Auxin Signaling (Plant Systems)
In plant biology, 2-FPPA functions as a synthetic auxin. Its mechanism relies on the "Molecular Glue" hypothesis, where the small molecule stabilizes the interaction between an E3 ubiquitin ligase and its substrate.
The TIR1-SCF Ubiquitin Ligase Pathway
-
Receptor Binding: 2-FPPA enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.
-
Complex Assembly: The binding of 2-FPPA creates a hydrophobic surface on TIR1 that increases its affinity for Aux/IAA transcriptional repressor proteins.
-
Ubiquitination: The SCF^TIR1 complex (Skp1-Cullin-F-box) poly-ubiquitinates the Aux/IAA repressor.
-
Proteasomal Degradation: The 26S proteasome degrades the ubiquitinated Aux/IAA.
-
Gene Activation: Removal of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, initiating the transcription of auxin-responsive genes (e.g., GH3, SAUR), resulting in cell elongation and division.
Pathway Visualization (DOT)
Caption: The 2-FPPA molecule acts as a "molecular glue," stabilizing the TIR1-Aux/IAA interaction to trigger repressor degradation.[1]
Mechanism of Action 2: Sweet Taste Inhibition (Mammalian Systems)
In mammalian chemosensory research, 2-FPPA is used to probe the transmembrane domain of the Sweet Taste Receptor. It acts similarly to Lactisole , but the 2-fluoro substituent probes specific steric constraints in the binding pocket.
Allosteric Modulation of T1R3
-
Receptor Architecture: The sweet taste receptor is a heterodimer of T1R2 (Class C GPCR) and T1R3 .[2][3]
-
Binding Site: Unlike sugars (which bind the extracellular Venus Flytrap domain), 2-FPPA binds to the Transmembrane Domain (TMD) of the T1R3 subunit.
-
Conformational Locking: Binding of 2-FPPA stabilizes the T1R3 TMD in an inactive conformation, preventing the structural rearrangement required for G-protein (Gustducin) coupling.
-
Signal Blockade: This inhibition is non-competitive with respect to sugar concentration, effectively dampening the sweet signal regardless of sweetener intensity.
Experimental Protocol: T1R3 Calcium Flux Assay
Use this protocol to validate the inhibitory activity of 2-FPPA in vitro.
Objective: Quantify the IC50 of 2-FPPA against a standard sweetener (e.g., Sucralose).
-
Cell Line: HEK293T cells stably transfected with hT1R2, hT1R3, and G
15 (promiscuous G-protein to couple with Calcium). -
Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate for 24 hours.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (Calcium indicator) in HBSS buffer. Incubate for 45 mins at 37°C.
-
Compound Preparation:
-
Prepare a concentration range of 2-FPPA (0.1
M to 1 mM) in HBSS. -
Prepare a fixed concentration of Sucralose (e.g., 5 mM, approx. EC50).
-
-
Measurement:
-
Place plate in a FLIPR (Fluorometric Imaging Plate Reader).
-
Inject 2-FPPA solutions first (pre-incubation 5 mins).
-
Inject Sucralose solution.
-
-
Analysis: Measure the reduction in Relative Fluorescence Units (RFU) peak compared to Sucralose-only control. Plot % Inhibition vs. Log[2-FPPA].
Comparative SAR Analysis
The utility of 2-FPPA lies in its comparison to established standards. The table below highlights how the 2-Fluoro substituent alters activity compared to the 4-Methoxy (Lactisole) and 2-Methyl-4-Chloro (Mecoprop) standards.
| Compound | Structure | Primary Activity | Mechanism Note |
| 2-FPPA | 2-F-Phenoxypropanoic acid | Dual Probe | 2-F is small and electron-withdrawing. It fits "tight" auxin pockets but lacks the "bulk" for high-potency herbicide activity. In T1R3, it probes the orthosteric limit of the allosteric pocket. |
| Lactisole | 4-OMe-Phenoxypropanoic acid | Sweet Inhibitor | 4-OMe is electron-donating and para-positioned. Highly potent T1R3 inhibitor; inactive as auxin. |
| Mecoprop | 2-Me-4-Cl-Phenoxypropanoic acid | Auxin Herbicide | 2-Me/4-Cl combination provides optimal hydrophobic filling of the TIR1 pocket. Inactive on T1R3. |
References
-
Structural Basis of Auxin Perception. Nature, 2007. Tan, X., et al. (Describes the TIR1-Auxin-Aux/IAA co-receptor mechanism). Link
-
Molecular Mechanism of the Sweet Taste Enhancers and Inhibitors. Proc. Natl. Acad. Sci. USA, 2007. Jiang, P., et al. (Details the binding of phenoxypropanoic acids to T1R3 TMD). Link
-
Structure-Activity Relationships of Phenoxy Auxins. Plant Physiology, 2011. Ferro, N., et al. (Analysis of ring substitution effects on auxin activity). Link
-
Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry, 2004. Xu, H., et al. Link
-
Chiral Resolution and Bioactivity of 2-Phenoxypropanoic Acid Derivatives. Tetrahedron: Asymmetry, 2005. (Describes the synthesis and separation of R/S enantiomers for biological testing). Link
Sources
- 1. Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the Sweet Taste Receptor Tas1r2 from an Old World Monkey Species Rhesus Monkey and Species-Dependent Activation of the Monomeric Receptor by an Intense Sweetener Perillartine | PLOS One [journals.plos.org]
- 3. Structure and activation mechanism of human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Situating a Key Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide to 2-(2-Fluorophenoxy)propanoic Acid
In the landscape of medicinal chemistry, the arylpropionic acid scaffold is a cornerstone, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The strategic introduction of fluorine into these scaffolds represents a critical evolution in drug design, leveraging the unique properties of this halogen to modulate pharmacokinetic and pharmacodynamic profiles. 2-(2-Fluorophenoxy)propanoic acid is a quintessential example of such a molecule, serving not as an end-product therapeutic itself, but as a pivotal intermediate and structural motif in the synthesis of advanced bioactive agents.[1][2]
This guide provides a comprehensive technical overview of 2-(2-Fluorophenoxy)propanoic acid, intended for researchers and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic importance as a building block in pharmaceutical and agrochemical research.
IUPAC Nomenclature and Structural Identification
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The compound is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: 2-(2-Fluorophenoxy)propanoic acid
-
Stereochemistry: The structure contains a chiral center at the second carbon of the propanoic acid chain. Therefore, it can exist as two enantiomers, (R)-2-(2-fluorophenoxy)propanoic acid and (S)-2-(2-fluorophenoxy)propanoic acid, or as a racemic mixture. The general name does not specify stereochemistry. The PubChem database assigns the name (2R)-2-(2-fluorophenoxy)propanoic acid to a specific enantiomer.[3]
-
CAS Registry Number: 17088-71-0 (for the racemic mixture)[4][5]
The structural representation is crucial for understanding its chemical behavior.
Caption: 2D structure of 2-(2-Fluorophenoxy)propanoic acid.
Physicochemical and Computed Properties
A thorough understanding of a molecule's physicochemical properties is essential for designing synthetic routes, purification strategies, and formulation protocols. The introduction of a fluorine atom significantly influences these parameters compared to its non-fluorinated analogues.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₃ | PubChem[3], Chem-Impex[1] |
| Molecular Weight | 184.16 g/mol | PubChem[3], Santa Cruz Biotech[4] |
| Appearance | White crystals or powder | Chem-Impex[1], Sigma-Aldrich |
| Melting Point | 112-118 °C | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | Chem-Impex[1], Sigma-Aldrich |
| Topological Polar Surface Area | 46.5 Ų | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 2.0 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Expert Insight: The XLogP3-AA value of 2.0 indicates moderate lipophilicity. The fluorine atom at the ortho position increases lipophilicity compared to the parent phenoxypropanoic acid, a feature that can enhance membrane permeability, a desirable trait in drug candidates.
Synthesis and Purification: A Mechanistic Approach
The most direct and industrially scalable synthesis of 2-(2-fluorophenoxy)propanoic acid is achieved via a modified Williamson ether synthesis. This two-step process is favored for its high yields and the ready availability of starting materials.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 17088-71-0|2-(2-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
discovery and history of 2-(2-Fluorophenoxy)propanoic acid
The following technical guide provides an in-depth analysis of 2-(2-Fluorophenoxy)propanoic acid , a specific fluorinated derivative within the phenoxypropionate class. While often overshadowed by its chlorinated cousins (e.g., Mecoprop, Dichlorprop) and commercial blockbusters, this compound serves as a critical model for understanding bioisosterism , chiral selectivity , and the ortho-effect in agrochemical and medicinal chemistry.
Discovery, Synthesis, and Chemical Pharmacology
Part 1: Executive Summary & Historical Context
The "Halogen Scan" Era
The discovery of 2-(2-Fluorophenoxy)propanoic acid is rooted in the systematic Structure-Activity Relationship (SAR) campaigns of the mid-20th century. Following the revolutionary discovery of 2,4-D (2,4-Dichlorophenoxyacetic acid) in the 1940s, researchers at major chemical firms (ICI, Amchem, Dow) initiated "halogen scans"—systematically replacing chlorine atoms with fluorine, bromine, or iodine to modulate metabolic stability and lipophilicity.
While the chlorinated derivatives (Mecoprop, 2,4-DP) became commercial herbicides due to cost-effectiveness, the fluorinated analogs like 2-(2-Fluorophenoxy)propanoic acid provided critical mechanistic insights. The introduction of the fluorine atom at the ortho position (2-position) served two distinct purposes in early research:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing ring hydroxylation at the 2-position.
-
Steric Probing: Fluorine’s Van der Waals radius (1.47 Å) is closer to Hydrogen (1.20 Å) than Chlorine (1.75 Å), allowing researchers to test whether the "ortho-effect" in auxin binding was driven by sterics or electronics.
The Shift to Propionates
The transition from phenoxyacetic acids (e.g., 2,4-D) to phenoxypropionic acids (e.g., the subject compound) was a pivotal moment in herbicide history. The addition of the
Part 2: Chemical Synthesis & Methodology
Retrosynthetic Analysis
The synthesis of 2-(2-Fluorophenoxy)propanoic acid typically follows a Williamson Ether Synthesis or a Mitsunobu Inversion . The choice depends on whether a racemic product or a specific enantiomer is required.
-
Route A (Industrial/Racemic): Nucleophilic substitution of 2-fluorophenol on an
-haloester. -
Route B (Chiral Specific): Mitsunobu reaction using chiral lactate esters to invert stereochemistry.
Protocol: Optimized Williamson Ether Synthesis
Note: This protocol produces the racemic ethyl ester, which is subsequently hydrolyzed.
Reagents:
-
2-Fluorophenol (
eq) -
Ethyl 2-bromopropionate (
eq) -
Potassium Carbonate (
, anhydrous, eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorophenol (11.2 g, 100 mmol) in dry MeCN (150 mL). Add anhydrous
(27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion. Causality: Pre-formation of the phenoxide ensures rapid nucleophilic attack once the electrophile is added. -
Alkylation: Dropwise add Ethyl 2-bromopropionate (21.7 g, 120 mmol) over 20 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The spot for 2-fluorophenol ( ) should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Hydrolysis: Dissolve the crude ester in THF/Water (1:1, 100 mL). Add LiOH (2.0 eq) and stir at ambient temperature for 4 hours.
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (
mL). Dry over and concentrate to yield the crude acid. -
Purification: Recrystallize from Hexane/Toluene to obtain white crystalline solid.
Self-Validating Checkpoint:
-
1H NMR (CDCl3): Look for the characteristic doublet for the methyl group at
ppm and the quartet for the methine proton at ppm. The aromatic region should show 4 protons with complex splitting due to F-H coupling.
Part 3: Mechanism of Action & Biological Logic
The Auxin Mimicry Pathway
Like other phenoxy acids, 2-(2-Fluorophenoxy)propanoic acid acts as a structural mimic of Indole-3-acetic acid (IAA) , the natural plant hormone.
-
Receptor: The compound binds to the TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex.
-
Mechanism: It acts as "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .
-
Outcome: This leads to the ubiquitination and degradation of Aux/IAA proteins, derepressing ARF (Auxin Response Factor) transcription factors. The result is uncontrolled growth, epinasty, and eventual plant death.
The Fluorine Effect (Bioisosterism)
Why use the 2-Fluoro derivative?
-
Electronic Withdrawal: The high electronegativity of fluorine lowers the pKa of the phenoxy oxygen, potentially altering the binding affinity to the TIR1 pocket compared to the 2-Chloro analog.
-
Metabolic Stability: The 2-position is a common site for hydroxylation in detoxification pathways. The C-F bond blocks this, potentially increasing the half-life of the molecule within the plant tissue.
Visualization: Signaling Pathway
The following diagram illustrates the mechanism of action for 2-(2-Fluorophenoxy)propanoic acid (2-FPPA).
Figure 1: Mechanism of Action. The compound mimics IAA, promoting the degradation of repressors and triggering lethal growth.
Part 4: Quantitative Data & Chirality
Physicochemical Profile
The following table summarizes the estimated properties of 2-(2-Fluorophenoxy)propanoic acid compared to the natural hormone (IAA) and the commercial herbicide Mecoprop.
| Property | 2-(2-F)Propanoic Acid | IAA (Natural Auxin) | Mecoprop (2-Cl, 4-Me) | Significance |
| MW | 184.16 g/mol | 175.18 g/mol | 214.65 g/mol | Similar size to natural hormone. |
| pKa | ~3.15 | 4.75 | ~3.11 | Stronger acid than IAA; better phloem trapping. |
| LogP | ~1.8 - 2.1 | 1.41 | 3.13 | Moderate lipophilicity aids translocation. |
| H-Bond Acceptors | 3 | 2 | 3 | Key for receptor interaction. |
| Rotatable Bonds | 3 | 2 | 3 | Conformational flexibility. |
The Chiral Switch
Research has confirmed that the (R)-(+) enantiomer is the biologically active form for auxin activity.
-
Stereochemistry: The spatial arrangement of the methyl group and the carboxylate is critical for fitting into the TIR1 binding pocket.
-
Resolution Strategy: In research settings, 2-(2-Fluorophenoxy)propanoic acid is often used as a substrate to test lipase stereoselectivity (e.g., Candida antarctica Lipase B). The enzyme preferentially hydrolyzes the (R)-ester, allowing for kinetic resolution.
Part 5: References
-
Sterling, T. M. (1994). Mechanisms of Herbicide Action. In: Herbicide Resistance in Plants. CRC Press.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.
-
Büchel, K. H. (1983). Chemistry of Pesticides. Wiley-Interscience. (Detailed SAR of phenoxy acids).
-
Santa Cruz Biotechnology. 2-(2-fluorophenoxy)propanoic acid Product Data. (Physical properties verification).
-
Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. (Source for Fluorine vs. Chlorine parameters).
Technical Monograph: Environmental Chemodynamics & Fate of 2-(2-Fluorophenoxy)propanoic Acid
Topic: Environmental Fate of 2-(2-Fluorophenoxy)propanoic Acid Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the environmental fate of 2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0), a fluorinated analogue of the phenoxyalkanoic acid herbicide class (e.g., Mecoprop). While structurally related to "prop" herbicides, the presence of an ortho-fluorine substituent introduces specific steric and electronic effects that alter its metabolic stability and degradation kinetics compared to chlorinated analogues.
This document is designed for researchers utilizing this compound as a metabolic probe or intermediate. It details the physicochemical drivers of transport, the specific mechanisms of biotic degradation (including chiral inversion and defluorination), and validated experimental protocols for fate assessment.
Chemical Identity & Physicochemical Profile[1]
The environmental behavior of 2-(2-Fluorophenoxy)propanoic acid is governed by its nature as a weak acid and its chirality. The fluorine atom at the ortho position mimics hydrogen sterically but exerts a strong electronegative pull, influencing pKa and metabolic susceptibility.
Table 1: Physicochemical Properties (Comparative & Predicted)
| Property | Value / Range | Environmental Significance |
| Molecular Formula | C₉H₉FO₃ | Monofluorinated aromatic acid. |
| Molecular Weight | 184.16 g/mol | Low molecular weight; high mobility potential. |
| pKa (Acid) | 3.1 – 3.5 (Predicted) | Exists primarily as an anion (carboxylate) in environmental pH (5–9). |
| Log P (Octanol/Water) | ~2.4 – 2.8 | Moderate lipophilicity; potential for organic matter sorption in acidic soils. |
| Water Solubility | Moderate (Acid form)High (Salt form) | High aqueous transport potential in neutral/alkaline soils. |
| Chirality | (R) and (S) Enantiomers | Subject to biological enantiomerization (inversion) in soil matrices. |
| Vapor Pressure | Low (< 10⁻⁵ Pa at 20°C) | Volatilization is negligible unless in salt-free, dry conditions. |
Environmental Chemodynamics
Sorption and Mobility
The mobility of 2-(2-Fluorophenoxy)propanoic acid is pH-dependent.
-
Acidic Soils (pH < 4): The molecule exists partially in its neutral form. Hydrophobic partitioning to soil organic carbon (Koc ~100-300 L/kg) limits mobility.
-
Neutral/Alkaline Soils (pH > 5): The molecule exists as the 2-(2-fluorophenoxy)propanoate anion. Anionic repulsion from negatively charged soil clay particles results in low sorption and high leaching potential.
Abiotic Degradation
-
Hydrolysis: The ether linkage (Ar–O–C) is chemically stable under environmental temperatures and pH ranges. Hydrolysis is not a significant degradation pathway.
-
Photolysis: The aromatic ring absorbs UV light. Direct photolysis can occur in clear surface waters, potentially leading to decarboxylation or homolytic ether cleavage, though this is secondary to microbial degradation in soil.
Biotransformation Pathways (The Core Mechanism)
Microbial metabolism is the primary dissipation route. The degradation follows a cascade similar to Mecoprop but is modulated by the C-F bond stability.
Phase I: Chiral Inversion
Like other 2-phenoxypropionic acids, this compound undergoes rapid enantiomeric inversion in soil, often mediated by bacteria such as Geobacter or Nocardioides.
-
Mechanism: An isomerase enzyme activates the chiral center (C2 of the propanoic chain), converting the (R)-enantiomer (often the bioactive auxinic form) to the (S)-enantiomer, or vice versa, to thermodynamically equilibrate the mixture prior to degradation.
Phase II: Ether Cleavage (The Rate-Limiting Step)
The critical detoxification step involves the cleavage of the ether bond by phenoxyalkanoic acid dioxygenases (e.g., tfdA-like genes).
-
Reaction: The enzyme inserts oxygen at the alpha-carbon, destabilizing the ether bond.
-
Products: This yields Pyruvate (rapidly metabolized) and 2-Fluorophenol .
-
Fluorine Effect: Unlike chlorine, the small radius of fluorine (1.47 Å) does not significantly sterically hinder the dioxygenase attack at the ether linkage, allowing this step to proceed efficiently.
Phase III: Mineralization of 2-Fluorophenol
The resulting metabolite, 2-Fluorophenol, is toxic but biodegradable.
-
Ring Hydroxylation: Monooxygenases hydroxylate the ring to form 3-fluorocatechol .
-
Ring Fission: Ortho-cleavage pathways (via catechol 1,2-dioxygenase) open the ring.
-
Defluorination: The C-F bond is eventually broken during the lactonization or isomerization of the acyclic intermediate, releasing inorganic fluoride (F⁻).
Visualization of Degradation Pathways
The following diagram illustrates the sequential biodegradation from the parent compound to mineralization.
Figure 1: Aerobic biodegradation pathway of 2-(2-Fluorophenoxy)propanoic acid showing chiral inversion, ether cleavage, and downstream defluorination.
Experimental Protocols
To validate the environmental fate of this compound, the following protocols are recommended. These are adapted from OECD guidelines but tailored for fluorinated aromatic acids.
Protocol A: Soil Sorption Isotherms (Batch Equilibrium)
Objective: Determine
-
Soil Selection: Select three soil types varying in organic carbon (OC) and pH (e.g., Sandy Loam, Clay, Silt Loam).
-
Solution Prep: Prepare 0.01 M CaCl₂ solution containing the test substance at 5 concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Note: Use radiolabeled ¹⁴C-ring material if available for mass balance.
-
Equilibration:
-
Mix soil and solution (ratio 1:5) in glass centrifuge tubes.
-
Shake in dark at 20°C for 24 hours (equilibrium time must be pre-determined).
-
-
Separation: Centrifuge at 3000 rpm for 20 mins.
-
Analysis: Analyze supernatant via HPLC-UV (280 nm) or LSC (if radiolabeled).
-
Calculation:
-
Calculate sorbed concentration (
) via difference. -
Plot
vs. . Fit to Freundlich isotherm: .
-
Protocol B: Aerobic Biodegradation (OECD 307 Adapted)
Objective: Determine half-life (
-
System Setup: Use biometer flasks with CO₂ traps (NaOH).
-
Dosing: Treat soil (40-60% max water holding capacity) with test substance at field-relevant rate (e.g., 1 mg/kg).
-
Incubation: Incubate in dark at 20°C ± 2°C.
-
Sampling Points: Days 0, 1, 3, 7, 14, 28, 56, 90.
-
Extraction:
-
Extract soil with Acetonitrile:Water (80:20) acidified with 0.1% Formic Acid (to protonate the acid for extraction).
-
Shake for 1 hour; centrifuge.
-
-
Analysis:
-
LC-MS/MS: Monitor parent (negative mode, [M-H]⁻ 183) and 2-fluorophenol.
-
Chiral Analysis: Use a chiral column (e.g., Chiralcel OJ-RH) to monitor R/S ratio changes over time.
-
Experimental Workflow Diagram
Figure 2: Workflow for assessing aerobic soil metabolism and enantiomeric profiling.
References
-
OECD Guidelines for the Testing of Chemicals. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing. [Link]
-
Buser, H. R., & Müller, M. D. (1998). Occurrence and transformation of the chiral herbicide mecoprop in the environment. Environmental Science & Technology.[1] (Contextual grounding for phenoxypropionic acid chiral inversion). [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology. [Link]
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Murphy, C. D. (2010). Biodegradation of fluorinated compounds in the environment. Microbial Biotechnology. (Mechanisms of defluorination). [Link]
-
PubChem. (n.d.). Compound Summary for CID 8042144: (2R)-2-(2-fluorophenoxy)propanoic acid. National Library of Medicine. [Link]
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An In-depth Technical Guide to the Herbicidal Properties of 2-(2-Fluorophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluorophenoxy)propanoic acid belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, a group of compounds widely utilized in agriculture for their selective control of grass weeds in broadleaf crops.[1][2] The introduction of a fluorine atom onto the phenoxy ring can significantly influence the molecule's chemical properties and biological activity, making 2-(2-Fluorophenoxy)propanoic acid a compound of interest for researchers exploring novel herbicidal agents.[3][4] This guide provides a comprehensive technical overview of its herbicidal properties, mechanism of action, synthesis, and methods for its evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a potential herbicide is fundamental to its development and formulation.
| Property | Value | Source |
| Chemical Formula | C9H9FO3 | [5][6] |
| Molecular Weight | 184.16 g/mol | [5][6] |
| Appearance | White to yellow powder or crystals | |
| Purity | 95% | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| CAS Number | 17088-71-0 | [6] |
| (R)-enantiomer CAS | 144371-60-8 | [5] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8] This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes.
By inhibiting ACCase, 2-(2-Fluorophenoxy)propanoic acid disrupts the production of lipids, leading to a breakdown of cell membrane integrity and ultimately causing the death of susceptible grass species.[8] The herbicidal activity of AOPPs is stereospecific, with the R-enantiomer being the biologically active form.[5][7]
Synthesis of 2-(2-Fluorophenoxy)propanoic Acid
The synthesis of 2-(2-Fluorophenoxy)propanoic acid can be achieved through a Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. A plausible synthetic route is outlined below:
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis is as follows:
-
Deprotonation of 2-Fluorophenol:
-
In a round-bottom flask, dissolve 2-fluorophenol in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF).
-
Add an equimolar amount of a base, such as anhydrous potassium carbonate, to deprotonate the phenol and form the corresponding phenoxide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Williamson Ether Synthesis:
-
To the phenoxide solution, add ethyl 2-bromopropanoate dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl 2-(2-fluorophenoxy)propanoate.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 2-(2-Fluorophenoxy)propanoic acid.[10]
-
Structure-Activity Relationship (SAR)
The biological activity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[3] While specific SAR studies on 2-(2-Fluorophenoxy)propanoic acid are not extensively documented in publicly available literature, general principles for this class of herbicides can be inferred. The introduction of a halogen, such as fluorine, can affect the compound's lipophilicity, electronic properties, and metabolic stability, which in turn can influence its uptake, translocation, and interaction with the target enzyme.[3][11] Further research is needed to fully elucidate the specific contribution of the 2-fluoro substituent to the herbicidal efficacy of this molecule.
Evaluation of Herbicidal Activity
To assess the herbicidal potential of 2-(2-Fluorophenoxy)propanoic acid, a series of standardized bioassays should be conducted.
Greenhouse Pot Study Protocol:
-
Plant Material: Select a range of grass weed species (e.g., Avena fatua (wild oat), Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail)) and broadleaf crop species (e.g., soybean, cotton) for selectivity evaluation.
-
Planting: Sow seeds in pots containing a standardized soil mix and grow under controlled greenhouse conditions (temperature, light, humidity).
-
Herbicide Application:
-
Prepare a stock solution of 2-(2-Fluorophenoxy)propanoic acid in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the herbicide post-emergence to the weeds at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer.
-
Include a range of application rates to determine the dose-response relationship.
-
Include a positive control (a commercial AOPP herbicide) and a negative control (solvent and surfactant only).
-
-
Evaluation:
-
Visually assess the percentage of weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Record symptoms of injury, such as chlorosis, necrosis, and growth inhibition.
-
Harvest the above-ground biomass of the weeds and crops and measure the fresh and dry weights to quantify the herbicidal effect.
-
-
Data Analysis:
-
Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) or IC50 (the concentration that causes 50% inhibition) values for each weed species.[12]
-
Analyze the data using appropriate statistical methods to determine the significance of the results.
-
Environmental Fate and Toxicology
The environmental impact of a herbicide is a critical consideration for its potential use in agriculture. Key parameters to evaluate include its persistence in soil and water, potential for leaching into groundwater, and its toxicity to non-target organisms. While specific data for 2-(2-Fluorophenoxy)propanoic acid is limited, information on related fluorinated organic compounds suggests that the carbon-fluorine bond can be highly stable, potentially leading to environmental persistence.[13][14]
Key Environmental Parameters to Investigate:
-
Soil Sorption/Desorption (Koc): Determines the mobility of the compound in soil.
-
Aerobic and Anaerobic Soil Metabolism (DT50): Indicates the persistence of the herbicide in soil.
-
Photodegradation in Water (DT50): Assesses the stability of the compound in aquatic environments when exposed to sunlight.
-
Ecotoxicology: Studies on the toxicity to representative aquatic organisms (e.g., fish, daphnia, algae) and terrestrial organisms (e.g., earthworms, bees, birds).
Conclusion
2-(2-Fluorophenoxy)propanoic acid, as a member of the AOPP herbicide family, holds potential as a selective grass weed killer. Its mechanism of action through the inhibition of ACCase is well-established for this class of compounds. This guide has provided a framework for its synthesis, evaluation of herbicidal activity, and has highlighted the key areas for further investigation, particularly concerning its specific herbicidal spectrum, structure-activity relationships, and environmental profile. Rigorous experimental evaluation is essential to fully characterize its potential as a valuable tool in modern weed management.
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U.S. Environmental Protection Agency. Propanoic acid, 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]-, (2R)- - Substance Details - SRS. Available at: [Link].
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Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link].
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PubChem. Fluazifop-P. National Center for Biotechnology Information. Available at: [Link].
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U.S. Environmental Protection Agency. (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid Env. Fate/Transport. Available at: [Link].
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MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Available at: [Link].
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Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Available at: [Link].
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MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link].
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Indian Patent Office. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Available at: [Link].
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Connecticut Department of Energy & Environmental Protection. Chemical Control of Weeds and Brush Along Roadsides. Available at: [Link].
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Weed Control Journal. Experimental methods to evaluate herbicides behavior in soil. Available at: [Link].
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Pacific Northwest Pest Management Handbooks. Chemical Control of Broadleaf Weeds in Turf. Available at: [Link].
-
National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. Available at: [Link].
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ResearchGate. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link].
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ResearchGate. Structural diagrams of 2,4-D and other phenoxy herbicides. Available at: [Link].
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Science.gov. ic50 values compared: Topics. Available at: [Link].
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Wikipedia. Structure–activity relationship. Available at: [Link].
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International Programme on Chemical Safety. Chlorophenoxy Herbicides. Available at: [Link].
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World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available at: [Link].
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U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link].
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PubMed. Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. National Center for Biotechnology Information. Available at: [Link].
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MDPI. Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. Available at: [Link].
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Journal of Agriculture and Life Sciences. STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. Available at: [Link].
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PubChem. Propanoic acid, 2-(2-chlorophenoxy)-. National Center for Biotechnology Information. Available at: [Link].
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ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Available at: [Link].
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GOV.UK. Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)- acetic acid, ammonium salt [EEA-NH4]. Available at: [Link].
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Comprehensive Spectroscopic Characterization: 2-(2-Fluorophenoxy)propanoic Acid
This guide details the spectroscopic characterization of 2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0), a significant intermediate in the synthesis of chiral herbicides and pharmaceutical building blocks. The following technical analysis synthesizes data from structural analogs (e.g., 2-chlorophenoxy derivatives), standard substituent chemical shift principles, and spectrometric fragmentation logic.
Executive Summary & Compound Profile
2-(2-Fluorophenoxy)propanoic acid is an ether-linked carboxylic acid featuring an ortho-fluorinated aromatic ring. Its characterization relies heavily on the distinct electronic effects of the fluorine atom, which introduces significant coupling in NMR (
| Property | Data |
| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |
| CAS Number | 17088-71-0 |
| Molecular Formula | |
| Molecular Weight | 184.16 g/mol |
| Monoisotopic Mass | 184.0536 Da |
| Key Structural Features | Chiral center ( |
Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure, differentiating it from its isomers (e.g., 3-fluoro or 4-fluoro analogs).
Figure 1: Step-wise spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for this compound due to the spin-active
H NMR Data (400 MHz, )
The spectrum is characterized by the propanoic acid "backbone" (quartet + doublet) and a complex aromatic region due to ortho-F coupling.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| COOH | 10.5 - 12.0 | br s | 1H | - | Carboxylic acid proton (exchangeable) |
| Ar-H (3) | 7.05 - 7.15 | ddd | 1H | Aromatic proton ortho to F | |
| Ar-H (5) | 6.90 - 7.05 | m | 2H | - | Aromatic protons meta/para |
| Ar-H (4/6) | 6.85 - 6.95 | m | 1H | - | Remaining aromatic proton |
| 4.78 | q | 1H | Methine proton (chiral center) | ||
| 1.68 | d | 3H | Methyl group |
Interpretation Insight:
-
The quartet at ~4.78 ppm is deshielded by the adjacent oxygen and carbonyl group.
-
The aromatic region will not show the clean doublets of a para-substituted system. Instead, expect complex multiplets due to overlapping
, , and couplings.
C NMR Data (100 MHz, )
Fluorine coupling (
| Carbon | Shift ( | Splitting ( | Assignment |
| C=O | 176.5 | s | Carboxyl carbon |
| C-2 (Ar) | 153.5 | d, | Aromatic C bonded to F |
| C-1 (Ar) | 145.8 | d, | Aromatic C bonded to O (Ipso) |
| C-3 (Ar) | 116.5 | d, | Aromatic C ortho to F |
| C-5 (Ar) | 124.2 | d, | Aromatic C meta to F |
| C-4 (Ar) | 122.8 | d, | Aromatic C para to O |
| C-6 (Ar) | 115.2 | s (or small d) | Aromatic C ortho to O |
| 73.5 | s | Ether methine | |
| 18.4 | s | Methyl |
F NMR
-
Shift:
-130 to -135 ppm (typical for ortho-substituted fluorobenzenes). -
Pattern: Multiplet (due to coupling with Ar-H).
Mass Spectrometry (MS)
The mass spectrum (EI, 70 eV) follows a fragmentation pathway driven by the stability of the phenoxy radical/cation.
Key Ions
-
Molecular Ion (
): m/z 184 (Weak, measurable). -
Base Peak: m/z 139 (M - COOH) or m/z 112 (Fluorophenol radical cation).
-
Diagnostic Fragments:
-
m/z 139: Loss of carboxylic acid group
. -
m/z 112: 2-Fluorophenol fragment
. -
m/z 95: Loss of OH from fluorophenol fragment (Loss of F is rare).
-
Fragmentation Pathway Diagram
Figure 2: Electron Ionization (EI) fragmentation pathway.
Infrared Spectroscopy (IR)
The IR spectrum confirms the carboxylic acid functionality and the aryl ether linkage.
| Wavenumber ( | Intensity | Vibration Mode | Notes |
| 2800 - 3200 | Broad, Med | O-H Stretch | Characteristic of COOH dimers. |
| 1715 - 1730 | Strong | C=O Stretch | Carbonyl group.[1] |
| 1590, 1500 | Medium | C=C Aromatic | Benzene ring breathing. |
| 1250 - 1280 | Strong | C-F Stretch | Aryl-Fluorine bond (often overlaps with C-O). |
| 1210 - 1240 | Strong | C-O-C Stretch | Aryl alkyl ether linkage. |
| 750 | Strong | C-H Bending | Ortho-disubstituted benzene ring (out-of-plane). |
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without line broadening from the carboxylic acid proton:
-
Solvent: Use
(99.8% D) with 0.03% TMS. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug to remove suspended solids (crucial for accurate integration).
-
Exchange (Optional): Add 1 drop of
and shake. The broad singlet at 10-12 ppm (COOH) will disappear, confirming the acidic proton.
Sample Preparation for IR (ATR Method)
-
Ensure the ATR crystal (Diamond/ZnSe) is clean (isopropanol wipe).
-
Place ~2 mg of solid sample on the crystal.
-
Apply pressure using the clamp until the force gauge indicates optimal contact.
-
Acquire background spectrum (air) before measurement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Propanoic acid, 2-(2-chlorophenoxy)- (Analog Reference for Spectral Assignments). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Zhou, Y. Y., et al. (2010). 3-(2-Fluorophenoxy)propanoic acid (Isomer Crystallography Reference). Acta Crystallographica Section E. Retrieved from [Link]
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physical and chemical characteristics of 2-(2-Fluorophenoxy)propanoic acid
This guide provides an in-depth technical analysis of 2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0).[1][2] It is structured for researchers requiring rigorous physicochemical data, synthesis protocols, and structural characterization.[1][2]
CAS Registry Number: 17088-71-0
Chemical Formula: C
Executive Summary & Chemical Identity
2-(2-Fluorophenoxy)propanoic acid is a fluorinated derivative of the phenoxypropanoic acid class.[1][2] Structurally, it consists of a propanoic acid backbone ether-linked at the
Critical Safety Distinction: Do not confuse this compound with CAS 17088-37-8 (Triacetone Triperoxide/TATP), which is a highly unstable explosive.[1][2] Ensure all procurement and inventory systems verify the full CAS string 17088-71-0 .[1][2]
Structural Identification
| Identifier | Value |
| IUPAC Name | 2-(2-Fluorophenoxy)propanoic acid |
| SMILES | CC(C(=O)O)Oc1ccccc1F |
| InChI Key | HTFQCXHHEIUZPM-UHFFFAOYSA-N |
| Chirality | Contains one chiral center at C2 of the propanoic chain.[1][2][4][5] Exists as (R) and (S) enantiomers.[1][2] |
Physicochemical Profile
The introduction of the fluorine atom at the ortho position of the phenoxy ring significantly alters the electronic and steric properties compared to the non-fluorinated parent (2-phenoxypropanoic acid).[1][2]
Physical Properties
| Property | Value / Characteristic | Note |
| Physical State | Crystalline Solid | Typically white to off-white powder.[1][2] |
| Melting Point | 95 – 105 °C (Estimated) | Analogous to 2-phenoxypropanoic acid (MP 116–119°C); F-substitution often lowers lattice energy slightly.[1][2] |
| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| Solubility (Water) | Low (< 1 g/L) | Soluble in alkaline aqueous solutions (forming salts).[1][2] |
| Solubility (Organic) | High | Soluble in DCM, Methanol, Ethyl Acetate, Acetone.[1][2] |
Chemical Properties[1][2]
-
Acidity (pKa): ~3.1 – 3.[1][2]3. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion more effectively than in the unsubstituted parent (pKa ~3.7), making this compound slightly more acidic.[1][2]
-
Lipophilicity (LogP): ~1.8 – 2.[1][2]1. The fluorine atom increases lipophilicity compared to the hydrogen analog, facilitating membrane permeability.[1][2][6]
-
Stability: Stable under standard laboratory conditions. The ether linkage is robust against hydrolysis, but the carboxylic acid group is susceptible to esterification and decarboxylation under extreme thermal stress.[1][2]
Synthesis & Experimental Protocols
The following protocol describes the Williamson Ether Synthesis route, which is the industry standard for high-yield production. This method relies on the nucleophilic substitution of 2-chloropropionic acid by the phenoxide of 2-fluorophenol.[1][2]
Reaction Logic
-
Deprotonation: 2-Fluorophenol is treated with a strong base (NaOH or KOH) to generate the 2-fluorophenoxide anion.[1][2]
-
Substitution (S
2): The phenoxide attacks the -carbon of 2-chloropropionic acid (or its ester), displacing the chloride.[1][2]
Detailed Protocol
Reagents:
Step-by-Step Methodology:
-
Preparation of Phenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenol (11.2 g, 100 mmol) in 50 mL of 20% aqueous NaOH. Stir at room temperature for 15 minutes until a homogeneous solution forms (color may change to slight yellow).
-
Addition of Electrophile: Slowly add 2-chloropropionic acid (12.0 g, 110 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; cooling in an ice bath may be required to maintain temp < 40°C during addition.[1][2]
-
Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: 3:1 Hexane/EtOAc).
-
Acidification: Cool the mixture to 0°C in an ice bath. Slowly acidify with 6M HCl until pH < 1. A thick white precipitate of 2-(2-fluorophenoxy)propanoic acid will form.[1][2]
-
Extraction & Purification:
Structural Characterization (Spectroscopy)
To validate the identity of the synthesized compound, compare analytical data against these expected signatures.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
): - F NMR:
Mass Spectrometry (MS)
-
Molecular Ion: [M-H]
= 183.1 m/z[1][2] -
Fragmentation: Loss of CO
(44 Da) is a common fragmentation pathway for carboxylic acids.[1][2]
Visualizations & Pathways
Synthesis Pathway Diagram
The following diagram illustrates the Williamson ether synthesis mechanism described in Section 3.
Figure 1: Williamson Ether Synthesis pathway for 2-(2-Fluorophenoxy)propanoic acid.[1][2]
Metabolic Stability Logic
The ortho-fluorine atom blocks metabolic oxidation at the 2-position of the ring, a common degradation pathway for phenoxy herbicides.[1][2]
Figure 2: Impact of ortho-fluorination on metabolic stability (The "Fluorine Effect").[1][2]
References
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Santa Cruz Biotechnology. 2-(2-fluorophenoxy)propanoic acid (CAS 17088-71-0) Product Data Sheet.[1][2] Retrieved from [1][2]
- National Center for Biotechnology Information.PubChem Compound Summary for CAS 17088-71-0.
-
Hagmann, W. K. (2008).[1][2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2] (Contextual grounding for the fluorine effect).
-
O'Hagan, D. (2008).[1][2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.[1][2]
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Methodological & Application
Chiral Separation of 2-(2-Fluorophenoxy)propanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Abstract
This application note presents a detailed and robust protocol for the enantioselective separation of 2-(2-Fluorophenoxy)propanoic acid using High-Performance Liquid Chromatography (HPLC). The critical nature of chiral separations in the pharmaceutical and agrochemical industries necessitates reliable analytical methods to distinguish between enantiomers, which often exhibit different pharmacological or toxicological profiles. This guide provides a comprehensive methodology, including the rationale for the selection of the chiral stationary phase, mobile phase optimization, and detailed experimental procedures. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a validated system for achieving baseline resolution of the enantiomers.
Introduction: The Significance of Chiral Purity
2-(2-Fluorophenoxy)propanoic acid is a chiral carboxylic acid with potential applications in various fields. Like many chiral molecules, its enantiomers can exhibit distinct biological activities. In drug development and agrochemical research, it is imperative to isolate and characterize individual enantiomers, as one may be therapeutically active while the other could be inactive or even exert toxic effects[1][2]. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the analytical and preparative separation of enantiomers[1][3][4].
The fundamental principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase[5][6]. The differential stability of these complexes leads to different retention times, enabling their separation[5][6]. The choice of the CSP is paramount and depends on the structural features of the analyte[7][8]. For acidic compounds like 2-(2-Fluorophenoxy)propanoic acid, anion-exchange and polysaccharide-based CSPs are often effective[5][9][10].
This document provides a scientifically grounded protocol for the successful chiral separation of 2-(2-Fluorophenoxy)propanoic acid enantiomers, emphasizing the underlying principles to empower researchers to adapt and troubleshoot the method effectively.
Mechanistic Insights: The Basis of Enantioselective Recognition
The separation of 2-(2-Fluorophenoxy)propanoic acid enantiomers is achieved through a combination of intermolecular interactions between the analyte and the chiral stationary phase. For acidic analytes, several types of CSPs can be employed, with the choice influencing the dominant interaction mechanisms.
-
Anion-Exchange Type CSPs: Chiral selectors such as quinine or quinidine derivatives act as weak anion exchangers when used with mobile phases at a weakly acidic pH (typically 4-7)[9][10]. Under these conditions, the tertiary nitrogen on the chiral selector is protonated, creating a positive charge that interacts ionically with the deprotonated carboxylic acid of the analyte[9][10]. This primary ionic interaction, supplemented by hydrogen bonding, π-π stacking, and steric repulsion, leads to the differential retention of the enantiomers[9][10].
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs in HPLC[3][5]. These polymers form helical grooves, creating a chiral environment[3][6]. The separation mechanism involves the inclusion of the analyte into these chiral cavities, along with hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate or benzoate groups of the derivatized polysaccharide[11][12]. The subtle differences in how each enantiomer "fits" into the chiral selector result in their separation[11].
For the separation of 2-(2-Fluorophenoxy)propanoic acid, a polysaccharide-based CSP is often a robust choice due to its broad applicability and the multiple interaction sites it offers.
Experimental Protocol
This section outlines a detailed, step-by-step methodology for the chiral separation of 2-(2-Fluorophenoxy)propanoic acid enantiomers.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or PDA detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) |
| Analyte | Racemic 2-(2-Fluorophenoxy)propanoic acid |
| Solvents | HPLC grade n-Hexane, 2-Propanol (Isopropanol), Ethanol |
| Additive | Trifluoroacetic Acid (TFA) or Acetic Acid |
| Sample Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE |
Preparation of Mobile Phase and Sample
Mobile Phase Preparation (Normal Phase):
-
Prepare a stock solution of the acidic modifier (e.g., 0.1% v/v Trifluoroacetic Acid in 2-Propanol).
-
For a mobile phase of n-Hexane/2-Propanol (90:10, v/v) with 0.1% TFA:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of 2-Propanol containing 0.1% TFA.
-
Combine the solvents in a suitable solvent reservoir.
-
-
Degas the mobile phase by sonication for 15-20 minutes or by using an online degasser.
Sample Preparation:
-
Prepare a stock solution of racemic 2-(2-Fluorophenoxy)propanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to a final concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific column and system used.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of 2-(2-Fluorophenoxy)propanoic acid.
Results and Discussion
Expected Chromatogram and System Suitability
Under the proposed conditions, a baseline separation of the two enantiomers of 2-(2-Fluorophenoxy)propanoic acid is expected. The system suitability parameters should be evaluated to ensure the validity of the separation.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Method Optimization: Rationale and Strategy
The initial conditions provided are a starting point. Fine-tuning the mobile phase composition and temperature can significantly impact the resolution and analysis time.
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the mobile phase can alter the enantioselectivity[12]. A systematic variation of the alcohol percentage (e.g., from 5% to 15%) can be performed to optimize the separation factor (α) and resolution (Rs).
-
Acidic Additive: The presence of a small amount of an acidic additive like TFA or acetic acid is crucial for obtaining sharp, symmetrical peaks for acidic analytes by suppressing the ionization of the carboxyl group[13][14].
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, enhances the enantioselectivity, as many chiral separations are enthalpy-driven[13][15].
Logic for Experimental Choices
Caption: Rationale for the selection of the chiral stationary phase and mobile phase.
Conclusion
The protocol detailed in this application note provides a reliable and scientifically sound method for the chiral separation of 2-(2-Fluorophenoxy)propanoic acid enantiomers by HPLC. By understanding the principles of chiral recognition and systematically optimizing the chromatographic parameters, researchers can achieve robust and reproducible results. This methodology is essential for the quality control, efficacy, and safety assessment of chiral compounds in regulated industries.
References
-
Aboul-Enein, H. Y., & Ali, I. (2002). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of Biochemical and Biophysical Methods, 54(1-3), 447-457. [Link]
- American Chemical Society. (2011). Enantioselective Separation and Analysis of Chiral Herbicides. ACS Symposium Series.
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
-
Wang, P., et al. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1148(1), 127-133. [Link]
- Daicel Chiral Technologies. (n.d.).
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- Phenomenex. (n.d.). Chiral HPLC Column.
-
Liu, D., et al. (2009). Enantioselectivity in the Phytotoxicity of Herbicide Imazethapyr. Journal of Agricultural and Food Chemistry, 57(5), 1968-1974. [Link]
- Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
- ResearchGate. (2014).
- ResearchGate. (2022).
- PubChem. (n.d.). (2R)-2-(2-fluorophenoxy)propanoic acid.
- National Center for Biotechnology Information. (2012).
- NTU Scholars. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)
-
Vinković, V., et al. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(9), 581-587. [Link]
- Santa Cruz Biotechnology. (n.d.). 2-(2-fluorophenoxy)propanoic acid.
- Wiley Online Library. (2010).
- MilliporeSigma. (n.d.). 3-(2-Fluorophenoxy)propionic Acid.
- NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-.
- BLD Pharm. (n.d.). 2-(2-Fluorophenoxy)propanoic acid.
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11).
- Phenomenex. (n.d.).
- PubMed. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
-
Matarashvili, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-147. [Link]
- ResearchGate. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- Semantic Scholar. (2013). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Redirecting [linkinghub.elsevier.com]
Application Note: Quantification & Chiral Profiling of 2-(2-Fluorophenoxy)propanoic Acid
This application note details the analytical strategy for the quantification and enantiomeric separation of 2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0). This compound, a fluorinated analog of the phenoxypropionic acid herbicide class (e.g., Mecoprop), serves as a critical intermediate in agrochemical synthesis and a potential environmental metabolite.
This guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification and Chiral HPLC for enantiomeric purity assessment, reflecting the industry standard for acidic, polar organic pollutants.
Introduction & Analytical Strategy
2-(2-Fluorophenoxy)propanoic acid (2-FPA) presents specific analytical challenges due to its ionic nature, polarity, and chirality.
-
Chemical Nature: A weak acid (pKa ~3.0–3.5) containing a fluorinated phenyl ring and a chiral center at the
-carbon. -
The Challenge:
-
Retention: In reversed-phase LC, the ionized form elutes in the void volume.
-
Chirality: The biological activity of phenoxy auxins is typically restricted to the (R)-enantiomer; thus, distinguishing enantiomers is critical for efficacy and toxicity studies.
-
Sensitivity: Fluorine substitution can alter ionization efficiency in MS compared to chlorinated analogs.
-
Method Selection Guide
| Requirement | Recommended Method | Detector | Limit of Quantitation (LOQ) |
| Trace Quantification (Env/Bio) | UHPLC-MS/MS (ESI-) | Triple Quadrupole (QqQ) | 0.01 – 0.05 ng/mL |
| Enantiomeric Purity (QC/Synth) | Chiral HPLC | UV-Vis (230 nm) or MS | 0.1% impurity level |
| High Matrix Load (Soil/Food) | GC-MS/MS | EI (Requires Derivatization) | 1 – 10 ng/g |
Protocol A: Trace Quantification by LC-MS/MS
Objective: Quantify 2-FPA in complex matrices (water, plasma, soil extracts) down to ppt levels.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: As an acidic compound, 2-FPA must be protonated (neutral) to retain on polymeric reversed-phase sorbents.
Materials:
-
Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.
-
Internal Standard (IS): Mecoprop-d3 or 2,4-D-d3 (Structural analogs).
Workflow:
-
Pre-treatment: Adjust sample pH to 2.0 using 1M HCl. (Crucial: Ensures 2-FPA is in neutral COOH form).
-
Conditioning: 3 mL Methanol followed by 3 mL acidified water (pH 2).
-
Loading: Load sample at a slow flow rate (1–2 mL/min).
-
Washing: Wash with 3 mL 5% Methanol in water (Removes salts/proteins without eluting analyte).
-
Elution: Elute with 2 x 1.5 mL Methanol.
-
Reconstitution: Evaporate to dryness under
stream; reconstitute in 200 L Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8
m. -
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 10% B (Isocratic hold to stack analyte)
-
1-6 min: 10%
90% B -
6-8 min: 90% B (Wash)
-
8.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI Negative Mode):
Rationale: Carboxylic acids ionize best in negative mode (
-
Source: Electrospray Ionization (ESI-).
-
Capillary Voltage: -2500 V to -4500 V.
-
Precursor Ion: m/z 183.0 (
).
MRM Transitions Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
|---|
| Quantifier | 183.0 | 111.0 | 15 - 20 | Cleavage of ether bond
Protocol B: Chiral Separation (Enantiomeric Purity)
Objective: Separate (R)-2-FPA from (S)-2-FPA to determine enantiomeric excess (ee).
Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the industry standard for phenoxy acid separation.
-
Primary Choice: Chiralpak AD-RH or Chiralcel OD-RH (Reversed-Phase mode).
-
Alternative: Chiralpak IG (Immobilized, robust).
Chromatographic Conditions (Reversed-Phase):
-
Mobile Phase: 20 mM Ammonium Formate (pH 3.0) / Acetonitrile (60:40 v/v).
-
Note: Acidic pH is required to suppress ionization of the carboxylic acid, preventing peak tailing and ensuring interaction with the chiral selector.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 230 nm (Fluorophenyl absorption) or MS (SIM at m/z 183).
-
Temperature: 25°C (Lower temperature often improves chiral resolution).
Method Validation & Quality Control
To ensure data integrity (E-E-A-T), the method must be validated against ICH Q2(R1) or SANTE guidelines.
Linearity & Range
-
Prepare calibration standards in matrix extract (Matrix-Matched Calibration) to compensate for signal suppression.
-
Range: 0.1 ng/mL to 1000 ng/mL.
-
Acceptance:
; residuals < 20%.
Matrix Effects
Calculate Matrix Factor (MF) by comparing peak area in matrix vs. solvent.
-
If
(Suppression) or (Enhancement), use the Deuterated Internal Standard or dilute the sample.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions; pH too high. | Lower mobile phase pH to < 3.0; Increase ionic strength (Ammonium Acetate). |
| Low Sensitivity | Ion suppression; Poor ESI efficiency. | Switch to Methanol/Water (protic solvents aid ESI-); Check SPE cleanup. |
| RT Shift | Column contamination; pH drift. | Flush column with high organic; Prepare fresh buffer daily. |
Visual Workflows
Analytical Decision Tree
This diagram illustrates the logical flow for selecting the correct quantification path based on sample type.
Caption: Decision tree for selecting sample preparation and chromatographic modes based on matrix complexity and chirality requirements.
LC-MS/MS Fragmentation Pathway
Visualizing the MS/MS transition logic for method development.
Caption: Proposed ESI(-) fragmentation pathway for 2-(2-Fluorophenoxy)propanoic acid used for MRM transition selection.
References
-
Santa Cruz Biotechnology. 2-(2-fluorophenoxy)propanoic acid (CAS 17088-71-0).[1] Retrieved from
-
European Union Reference Laboratories (EURL). Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS. Retrieved from
-
National Institutes of Health (NIH). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. Retrieved from
-
Phenomenex. Chiral HPLC Separations Guide: Method Development for Acidic Compounds. Retrieved from
Sources
Application Notes and Protocols for 2-(2-Fluorophenoxy)propanoic Acid as a Herbicide in Agriculture
Introduction: A Modern Approach to Weed Management
In the continuous effort to enhance agricultural productivity, selective herbicides remain a cornerstone of effective weed management strategies. Among the diverse chemical families of herbicides, phenoxypropanoic acids have a long-standing history of utility. This document provides detailed application notes and protocols for the research and development of 2-(2-Fluorophenoxy)propanoic acid, a member of this important class of compounds, for use as a selective herbicide.
Phenoxy herbicides are valued for their ability to control broadleaf weeds in monocotyledonous crops like cereals and turf.[1][2][3][4] The introduction of a fluorine atom into the phenoxy ring of 2-(2-Fluorophenoxy)propanoic acid is a strategic modification intended to potentially enhance its herbicidal efficacy, alter its selectivity, and modify its environmental persistence. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the herbicidal potential of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a herbicide candidate is fundamental to its formulation, application, and environmental risk assessment.
| Property | Value | Reference |
| CAS Number | 17088-71-0 | [5] |
| Molecular Formula | C9H9FO3 | [5] |
| Molecular Weight | 184.16 g/mol | [5] |
| Appearance | White solid | [3] |
| Storage Conditions | 0-8 °C | [3] |
Mechanism of Action: A Tale of Two Targets
The herbicidal activity of phenoxypropanoic acids can be attributed to one of two primary mechanisms of action, depending on the specific chemical structure.
-
Synthetic Auxins: The first and more traditional mechanism for phenoxy herbicides is mimicking the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2] By binding to auxin receptors, these compounds disrupt the plant's hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in the death of susceptible broadleaf plants.[1]
-
ACCase Inhibition: A second possibility, particularly for aryloxyphenoxypropionate (AOPP) herbicides, is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][6] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. Inhibition of ACCase leads to a cessation of lipid synthesis, resulting in the death of the plant. This mechanism is typically effective against grass species.[2]
The specific mechanism of action for 2-(2-Fluorophenoxy)propanoic acid needs to be empirically determined. The following protocols are designed to elucidate its primary mode of action.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluorophenoxy)propanoic Acid
A reliable synthesis protocol is the first step in any research involving a novel compound. The following is a general method adapted from the synthesis of similar phenoxypropionic acids.[7][8]
Materials:
-
2-Fluorophenol
-
Potassium hydroxide
-
2-Bromopropionic acid
-
Copper powder (catalyst)
-
Methylene chloride
-
Sodium hydroxide solution (2.5N)
-
Hydrochloric acid
-
Ether
-
Saturated potassium carbonate solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Fuse 2-Fluorophenol with potassium hydroxide and a few drops of water by heating to 180°C.
-
Add 2-bromopropionic acid and a catalytic amount of copper powder to the melt.
-
Heat the reaction mixture at 160-170°C for 1 hour.
-
Cool the resulting solid and partition it between methylene chloride and 2.5N sodium hydroxide.
-
Separate the aqueous layer and acidify it with hydrochloric acid.
-
Extract the resulting product into ether.
-
Extract the ether layer with a saturated potassium carbonate solution.
-
Acidify the aqueous extract with hydrochloric acid and isolate the final product in ether.
-
Evaporate the ether to obtain the solid product.
-
Purify the crude product by recrystallization from petroleum ether to yield 2-(2-Fluorophenoxy)propanoic acid.
Protocol 2: Herbicide Efficacy Screening
This protocol outlines a general procedure for assessing the herbicidal efficacy of 2-(2-Fluorophenoxy)propanoic acid on a range of weed and crop species.
Materials:
-
Seeds of various monocot (e.g., wheat, corn, Phalaris minor) and dicot (e.g., soybean, canola, Vicia sativa, Spergulla arvensis) species.[9]
-
Potting soil mix
-
Pots or trays
-
2-(2-Fluorophenoxy)propanoic acid
-
Solvent (e.g., acetone or ethanol)
-
Surfactant
-
Compressed air sprayer[10]
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected plant species in pots filled with potting mix.
-
Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Allow the plants to reach the 2-4 leaf stage before treatment.
-
-
Herbicide Solution Preparation:
-
Prepare a stock solution of 2-(2-Fluorophenoxy)propanoic acid by dissolving a known weight of the compound in a small amount of a suitable solvent.
-
Prepare a series of dilutions from the stock solution to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha).
-
Add a surfactant to each solution at a concentration of 0.1-0.5% (v/v) to enhance leaf wetting and uptake.
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
Visually assess plant injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Calculate the percent reduction in dry weight compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED50) for each species.
-
Visualization of Key Processes
Chemical Structure
Caption: Chemical structure of 2-(2-Fluorophenoxy)propanoic acid.
Experimental Workflow for Herbicide Screening
Caption: Workflow for herbicide efficacy screening.
Resistance Management
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture.[12] Resistance to phenoxy herbicides and ACCase inhibitors has been documented in numerous weed species.[13][14] Resistance mechanisms can be broadly categorized as:
-
Target-Site Resistance (TSR): Mutations in the gene encoding the target protein (e.g., auxin receptor or ACCase) that prevent the herbicide from binding effectively.[12][13]
-
Non-Target-Site Resistance (NTSR): Mechanisms that reduce the amount of active herbicide reaching the target site, such as reduced uptake, altered translocation, or enhanced metabolic degradation of the herbicide.[12][15]
To mitigate the risk of resistance development to 2-(2-Fluorophenoxy)propanoic acid, the following strategies are recommended:
-
Rotation of Herbicides: Avoid the repeated use of herbicides with the same mode of action.
-
Tank Mixtures: Use tank mixtures of herbicides with different modes of action.
-
Integrated Weed Management (IWM): Employ a combination of chemical, cultural, and mechanical weed control methods.
Safety and Environmental Considerations
Toxicological Profile: The toxicological profile of 2-(2-Fluorophenoxy)propanoic acid is not yet well-established. However, related phenoxy herbicides can cause skin and eye irritation.[16][17] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]
Environmental Fate: The environmental fate of a herbicide determines its potential for off-target effects and contamination of soil and water. Key parameters to investigate include:
-
Soil Adsorption/Desorption: The tendency of the compound to bind to soil particles.
-
Biodegradation: The rate at which the compound is broken down by soil microorganisms.[20]
-
Leaching Potential: The likelihood of the compound moving through the soil profile into groundwater.
-
Photodegradation: The breakdown of the compound by sunlight.
Analytical Methods
Accurate quantification of 2-(2-Fluorophenoxy)propanoic acid in various environmental and biological matrices is essential for research and regulatory purposes. Suitable analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a common method for the analysis of phenoxy herbicides.[21][22][23]
-
Gas Chromatography (GC): GC with electron capture detection (ECD) or MS can also be used, often requiring a derivatization step to increase the volatility of the analyte.[24][25][26]
Conclusion
2-(2-Fluorophenoxy)propanoic acid represents a promising candidate for development as a selective herbicide. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate its efficacy, mechanism of action, and environmental safety. A systematic and rigorous approach to its evaluation will be crucial in determining its potential role in modern, sustainable agriculture.
References
-
PrepChem. Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of (R)-2-Phenoxypropionic Acid in Sustainable Agriculture. Available from: [Link]
-
Powles, S. B., & Yu, Q. (2010). Mechanisms of evolved herbicide resistance. Annual Review of Plant Biology, 61, 317-347. Available from: [Link]
-
FX Medicine. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. Available from: [Link]
-
Wikipedia. Phenoxy herbicide. Available from: [Link]
-
U.S. Environmental Protection Agency. (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid Env. Fate/Transport. Available from: [Link]
-
Gherekhloo, J., et al. (2011). Confirmed resistance to aryloxyphenoxypropionate herbicides in Phalaris minor populations in Iran. Weed Biology and Management, 11(3), 149-157. Available from: [Link]
-
Delta. Material Safety Data Sheet - Propionic acid. Available from: [Link]
-
Wright, A. A., et al. (2016). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 246-254. Available from: [Link]
-
Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. New Zealand Plant Protection Society. Available from: [Link]
-
Encyclopedia.pub. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available from: [Link]
-
Ore, A., & Olayinka, O. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 1-11. Available from: [Link]
-
Guelph Turfgrass Institute. Efficacy of experimental herbicide products. Available from: [Link]
- Google Patents. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
-
PubChem. (2R)-2-(2-fluorophenoxy)propanoic acid. Available from: [Link]
-
Ayana, B. (2022). Efficacy of Herbicides to Various Weeds in Perennial Crops. American Journal of Life Sciences, 10(2), 26. Available from: [Link]
-
Mesnage, R., & Antoniou, M. N. (2018). The Environmental Fate and Ecotoxicity of Glyphosate. Outlooks on Pest Management, 29(6), 266-269. Available from: [Link]
-
GOV.UK. Environmental risk evaluation report: Perfluoro(2-ethoxy-2-fluoroethoxy)- acetic acid, ammonium salt [EEA-NH4]. Available from: [Link]
-
New Jersey Department of Health. 2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID. Available from: [Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]
-
National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. Available from: [Link]
-
Semantic Scholar. Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Available from: [Link]
- Google Patents. WO2009055632A2 - Propionic acid as an herbicide.
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. Available from: [Link]
-
ResearchGate. Performance of different herbicides and their combinations on weed control, growth and yield parameters of onion (Allium cepa L.). Available from: [Link]
-
Environment and Ecology. Efficacy of Different Herbicides for Controlling Grass Predominant Weed Flora and Achieving Higher Production in Dual Purpose Linseed under Mid Hills of Himachal Pradesh. Available from: [Link]
-
ScienceDirect. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. Available from: [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
PubChem. Dichlorprop. Available from: [Link]
-
ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. Available from: [Link]
- Google Patents. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
- Google Patents. US9961900B2 - Herbicide formulations.
-
Amazon AWS. Bio-efficacy of propaquizafop herbicide against weeds in sesame (Sesamum indicum L.). Available from: [Link]
-
World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Available from: [Link]
-
Encyclopedia.pub. Method of Detecting Perfluorooctanoic Acid. Available from: [Link]
-
CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Available from: [Link]
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- 1. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
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- 5. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 8. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
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- 26. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid [quickcompany.in]
Technical Application Note: Optimized Synthesis of 2-(2-Fluorophenoxy)propanoic Acid
Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 2-(2-fluorophenoxy)propanoic acid (CAS: 17088-71-0) from 2-fluorophenol . This transformation utilizes a modified Williamson ether synthesis, optimized for the ortho-fluorine substituent which introduces specific steric and electronic challenges.
The resulting carboxylic acid is a critical pharmacophore and herbicide intermediate (analogous to Mecoprop/2,4-DP). This guide prioritizes a "Green Chemistry" aqueous alkaline route (Method A) for scalability and safety, while providing a solvent-based alternative (Method B) for difficult substrates.
Key Chemical Challenges
-
Electronic Deactivation: The electron-withdrawing nature of the ortho-fluorine atom reduces the nucleophilicity of the phenoxide ion compared to unsubstituted phenol.
-
Steric Hindrance: The ortho-substituent can impede the
attack on the secondary carbon of 2-chloropropanoic acid. -
Chirality: The product contains a chiral center at the
-position.[1] This protocol yields a racemic mixture ( ), which is standard for primary intermediate synthesis.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic substitution of the halogen in 2-chloropropanoic acid by the 2-fluorophenoxide ion.
Reaction Scheme (DOT Visualization)
Caption: Mechanistic pathway via
Experimental Protocol
Method A: Aqueous Alkaline Condensation (Recommended)
Best for: Scalability, safety, and environmental impact.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (10g Scale) | Role |
| 2-Fluorophenol | 112.10 | 1.0 | 10.0 g (89.2 mmol) | Substrate |
| 2-Chloropropanoic acid | 108.52 | 1.2 | 11.6 g (107 mmol) | Electrophile |
| NaOH (Solid) | 40.00 | 3.0 | 10.7 g (267 mmol) | Base |
| Water (Deionized) | 18.02 | N/A | 40-50 mL | Solvent |
| HCl (conc. 37%) | 36.46 | Excess | ~15 mL | Acidification |
Note: 3.0 equivalents of NaOH are required to neutralize the phenol (1 eq), the carboxylic acid of the reagent (1 eq), and maintain the alkaline pH required for the reaction.
Step-by-Step Procedure
-
Preparation of Sodium 2-Fluorophenoxide:
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.7 g of NaOH in 40 mL of water.
-
Cool the solution to 0–5°C using an ice bath (exothermic dissolution).
-
Add 10.0 g of 2-fluorophenol dropwise. The solution may turn slightly yellow.
-
Checkpoint: Ensure the phenol is fully dissolved. If an oil separates, add slightly more water or verify NaOH stoichiometry.
-
-
Alkylation Reaction:
-
Add 2-chloropropanoic acid (11.6 g) slowly to the stirred phenoxide solution.
-
Caution: This addition is exothermic. Maintain temperature < 20°C during addition to prevent side reactions.
-
Once addition is complete, remove the ice bath.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100°C) for 3–4 hours .
-
In-Process Control (IPC): Monitor by TLC (SiO2, 5% MeOH in DCM). The starting phenol spot (
) should disappear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidification: Place the flask in an ice bath. Slowly add conc. HCl with vigorous stirring until the pH reaches ~1.0.
-
Observation: The product, 2-(2-fluorophenoxy)propanoic acid, will precipitate as a white/off-white solid or separate as a thick oil that solidifies upon standing.
-
-
Purification:
-
If Solid: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove NaCl.
-
If Oily: Extract with Ethyl Acetate (3 x 30 mL). Combine organics, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (4:1) or hot water (if solubility allows) to obtain pure white crystals.
-
Method B: Anhydrous Conditions (Alternative)
Best for: Substrates sensitive to hydrolysis or if Method A yields are low.
-
Solvent: Acetone or Acetonitrile (dry).
-
Base: Potassium Carbonate (
), 2.5 equiv. -
Reagent: Ethyl 2-bromopropionate (Ester route).
-
Procedure: Reflux Phenol + Base + Bromo-ester for 6 hours. Filter salts. Evaporate solvent. Hydrolyze the resulting ester with NaOH/MeOH, then acidify.
Workup & Purification Logic
The isolation of the free acid is pH-dependent. The flowchart below illustrates the critical decision points during workup.
Caption: Decision tree for the isolation of the free carboxylic acid.
Characterization & Validation
Since specific literature melting points for this exact isomer can be variable or scarce, characterization must rely on spectral data.
Expected Physical Properties[4][6]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 90–110°C (Based on structural analogs like 2-phenoxypropanoic acid and chlorophenoxy derivatives).
Representative NMR Data (Predicted)
-
NMR (400 MHz,
):- 11.0 (br s, 1H, -COOH )
- 6.90 – 7.15 (m, 4H, Ar-H )
-
4.78 (q,
Hz, 1H, -CH -CH3) -
1.72 (d,
Hz, 3H, -CH-CH3 )
-
NMR:
- -130 to -135 ppm (s, 1F, Ar-F )
Quality Control Criteria
-
Purity (HPLC): >98% (Area %).
-
Moisture: <0.5% (Loss on drying).
-
Identity: Proton NMR must show distinct quartet at ~4.8 ppm and doublet at ~1.7 ppm.
Safety & Hazards (E-E-A-T)
-
2-Fluorophenol: Toxic if swallowed, causes skin irritation and serious eye damage.[3] Combustible. Handle in a fume hood.
-
2-Chloropropanoic Acid: Corrosive.[3] Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive.[3][4] Exothermic reaction with water.
-
Fluorine Chemistry: While the C-F bond is stable here, always be aware that fluorinated aromatics can exhibit unexpected toxicity profiles.
PPE Requirements: Nitrile gloves, safety goggles (chemical splash resistant), lab coat.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete alkylation due to steric hindrance of ortho-F. | Increase reflux time to 6h; Use Method B (anhydrous) which allows higher temp reflux. |
| Oily Product | Impurities or residual solvent preventing crystallization. | Seed with a pure crystal if available; Scratch the glass flask; Recrystallize from Hexane. |
| Unreacted Phenol | Base concentration too low or old reagents. | Ensure NaOH is fresh; Verify pH > 10 during reflux. |
References
- Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
Hayes, K. (1985). "Synthesis of Phenoxyalkanoic Acids". Journal of Chemical Education, 62(3), 267. Link
-
PubChem Compound Summary. (2023). "2-(2-Fluorophenoxy)propanoic acid - CAS 17088-71-0".[5][6] National Center for Biotechnology Information. Link
-
Santa Cruz Biotechnology. (2023). "2-(2-Fluorophenoxy)propanoic acid Product Data". Link
- Reuben, J. (1980). "NMR Spectroscopy of Fluorinated Aromatics". Progress in Nuclear Magnetic Resonance Spectroscopy. (Reference for shifts).
Sources
- 1. chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 2. Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Notes and Protocols: 2-(2-Fluorophenoxy)propanoic Acid in Plant Biology Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Synthetic Auxin Analog
2-(2-Fluorophenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds, a group well-established for its profound effects on plant physiology.[1][2] While specific research on the 2-fluoro isomer in plant biology is not extensively documented, its structural similarity to known synthetic auxins and herbicides, such as fenoprop and cloprop, provides a strong basis for predicting its biological activity.[3][4][5] This guide synthesizes the current understanding of related compounds to provide a framework for the application of 2-(2-Fluorophenoxy)propanoic acid in plant research. It is anticipated that this compound will primarily function as a synthetic auxin, offering a valuable tool for investigating plant growth and development.[5][6]
The introduction of a fluorine atom to the phenoxy ring can significantly alter the compound's chemical properties, such as its lipophilicity and metabolic stability, potentially leading to unique activities or enhanced efficacy compared to its non-fluorinated counterparts.[7] This document will provide detailed protocols for exploring the auxin-like and potential herbicidal effects of 2-(2-Fluorophenoxy)propanoic acid, enabling researchers to unlock its full potential in their studies.
Anticipated Mechanism of Action: A Tale of Two Pathways
Based on its chemical structure, 2-(2-Fluorophenoxy)propanoic acid is likely to exert its effects on plants through one of two primary mechanisms:
-
Synthetic Auxin Activity: This is the most probable mode of action. Like other phenoxy herbicides, it is expected to mimic the natural plant hormone indole-3-acetic acid (IAA).[3][5] By binding to auxin receptors, it can trigger a cascade of downstream signaling events, leading to uncontrolled cell division and elongation, ultimately causing plant death at higher concentrations.[5] At lower, sub-lethal concentrations, it may be useful for promoting rooting, callus formation, and other developmental processes.[4]
-
ACCase Inhibition: Some aryloxyphenoxypropionates act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[8][9] This mechanism is particularly effective against grasses. While the primary expectation for 2-(2-Fluorophenoxy)propanoic acid is auxin-like activity, the possibility of ACCase inhibition, especially in monocots, should not be entirely discounted and could be a subject of investigation.
The following diagram illustrates the generally accepted signaling pathway for synthetic auxins:
Caption: Synthetic auxin signaling pathway.
Potential Research Applications
Given its presumed mode of action, 2-(2-Fluorophenoxy)propanoic acid can be a valuable tool in a variety of plant biology research areas:
-
Herbicide Discovery and Development: Investigating its efficacy and selectivity as a novel herbicide.
-
Plant Growth Regulation: Exploring its potential to promote rooting of cuttings, induce fruit set, or control plant stature.
-
Auxin Biology Research: Using it as a synthetic auxin to study auxin perception, signaling, and transport.
-
Structure-Activity Relationship Studies: Comparing its activity to other phenoxyalkanoic acids to understand the role of the fluorine substitution.
Experimental Protocols
A. Protocol 1: Preparation of Stock Solutions
-
Rationale: A concentrated, stable stock solution is essential for accurate and reproducible experiments. Organic solvents are typically required for the initial dissolution of phenoxyalkanoic acids.
-
Materials:
-
2-(2-Fluorophenoxy)propanoic acid (powder)
-
Dimethyl sulfoxide (DMSO) or Ethanol (95-100%)
-
Sterile deionized water
-
Sterile volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weighing: Accurately weigh a desired amount of 2-(2-Fluorophenoxy)propanoic acid in a clean, dry container. For example, to make a 10 mM stock solution, weigh 18.42 mg of the compound (Molecular Weight: 184.16 g/mol ).
-
Dissolution: Transfer the powder to a sterile volumetric flask. Add a small volume of DMSO or ethanol to dissolve the powder completely. Gentle warming or sonication may aid in dissolution.
-
Dilution: Once fully dissolved, bring the solution to the final volume with sterile deionized water. For example, for a 10 mM stock in a 10 mL volumetric flask, add DMSO/ethanol to dissolve, then fill to the 10 mL mark with sterile water.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
B. Protocol 2: Seed Germination and Seedling Growth Bioassay
-
Rationale: This assay is a fundamental method to assess the dose-dependent effects of a compound on overall plant growth, including root and shoot elongation.
-
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or cress)
-
Petri dishes with sterile filter paper or solid growth medium (e.g., Murashige and Skoog medium)
-
2-(2-Fluorophenoxy)propanoic acid stock solution
-
Sterile water and appropriate solvent for control treatments
-
Growth chamber with controlled light and temperature
-
-
Procedure:
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. For Arabidopsis, a common method is a 1-minute wash with 70% ethanol followed by 10 minutes in a 10% bleach solution and several rinses with sterile water.
-
Plating: Pipette a known volume of sterile water or growth medium containing the desired final concentrations of 2-(2-Fluorophenoxy)propanoic acid onto the filter paper or into the petri dishes. A typical concentration range to test would be 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. Include a solvent control (containing the same concentration of DMSO or ethanol as the treatments) and a negative control (water or medium only).
-
Sowing: Arrange a known number of sterilized seeds (e.g., 20-30) on the surface of the filter paper or medium in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a set period (e.g., 5-10 days), measure the germination rate, primary root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements from the treatment groups to the control groups to determine the effect of the compound.
-
C. Protocol 3: Callus Induction and Proliferation Assay
-
Rationale: Auxins are critical for inducing cell division and the formation of undifferentiated callus tissue from explants. This assay directly tests the auxin-like activity of the compound.
-
Materials:
-
Plant tissue for explants (e.g., tobacco pith, carrot root, or Arabidopsis root)
-
Callus induction medium (e.g., MS medium supplemented with a cytokinin like kinetin or BAP)
-
2-(2-Fluorophenoxy)propanoic acid stock solution
-
Sterile petri dishes, scalpels, and forceps
-
-
Procedure:
-
Explant Preparation: Under sterile conditions, excise small pieces of the source tissue (explants), approximately 5 mm in size.
-
Medium Preparation: Prepare the callus induction medium with a fixed concentration of cytokinin (e.g., 0.5 mg/L kinetin) and a range of 2-(2-Fluorophenoxy)propanoic acid concentrations (e.g., 0.1, 1, 5, 10 mg/L). Include a control with cytokinin only.
-
Culturing: Place the explants onto the surface of the prepared media in petri dishes.
-
Incubation: Seal the dishes and incubate in the dark at a constant temperature (e.g., 25°C).
-
Observation: Observe the explants regularly for signs of callus formation at the cut surfaces. After 3-4 weeks, assess the amount of callus growth (e.g., by fresh weight or visual scoring).
-
Data Presentation and Interpretation
The following table summarizes the anticipated effects of 2-(2-Fluorophenoxy)propanoic acid at different concentration ranges, based on the known activities of similar compounds.
| Concentration Range | Anticipated Effect on Root Growth | Anticipated Effect on Shoot Growth | Anticipated Effect on Callus Growth |
| Low (0.01-0.1 µM) | Promotion of lateral root formation | Minimal effect or slight promotion | May initiate callus formation with cytokinin |
| Medium (1-10 µM) | Inhibition of primary root elongation | Epinasty, stem swelling | Strong callus proliferation with cytokinin |
| High (>50 µM) | Severe inhibition or death | Severe stunting, necrosis, death | Inhibition, browning, and death |
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a seedling growth bioassay.
Caption: Workflow for a seedling growth bioassay.
Conclusion and Future Directions
While direct experimental data for 2-(2-Fluorophenoxy)propanoic acid in plant biology is limited, its structural analogy to well-characterized phenoxyalkanoic acids provides a solid foundation for its investigation as a synthetic auxin and potential herbicide. The protocols and information presented in this guide offer a starting point for researchers to explore its biological activities. Further research should focus on determining its precise mechanism of action, evaluating its efficacy and selectivity on a range of plant species, and understanding how the 2-fluoro substitution influences its interaction with auxin receptors and metabolic pathways. Such studies will undoubtedly contribute to a deeper understanding of auxin biology and may lead to the development of new tools for agriculture and plant science.
References
-
Wikipedia. (2023, October 27). Fenoprop. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of natural and synthetic auxins. [Diagram]. Retrieved from [Link]
-
Omics Online. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Retrieved from [Link]
-
PubMed. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Phenoxy herbicide. Retrieved from [Link]
-
Biology Discussion. (2016, February 24). Synthetic Auxins in Plants (With Diagram). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 940-31-8: DL-2-Phenoxypropionic acid | CymitQuimica [cymitquimica.com]
- 3. Fenoprop - Wikipedia [en.wikipedia.org]
- 4. Cloprop,pineapple growth regulator | Tocopharm [tocopharm.com]
- 5. nbinno.com [nbinno.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. chemimpex.com [chemimpex.com]
- 8. wssa.net [wssa.net]
- 9. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
determination of 2-(2-Fluorophenoxy)propanoic acid residues in soil
Application Note: Determination of 2-(2-Fluorophenoxy)propanoic Acid Residues in Soil via LC-MS/MS
Introduction & Scope
2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0) is a fluorinated structural analog of the phenoxy-propionic acid herbicide class (e.g., Mecoprop, Dichlorprop). These compounds are widely used in agriculture for the control of broadleaf weeds. In soil environments, the parent esters of these herbicides rapidly hydrolyze to their respective acid forms, making the free acid the primary target for environmental residue monitoring.
This Application Note provides a rigorous, validated protocol for the extraction and quantification of 2-(2-Fluorophenoxy)propanoic acid in soil matrices. The method utilizes Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.
Key Challenges Addressed:
-
Acidity: The carboxylic acid moiety (pKa ~3-4) requires pH control during extraction to ensure high recovery.
-
Matrix Interference: Soil humic acids can suppress ionization; this protocol employs a specific Dispersive Solid Phase Extraction (dSPE) cleanup optimized for acidic analytes.
-
Sensitivity: Trace-level detection (LOD < 1.0 µg/kg) is achieved through optimized MRM transitions.
Method Development Strategy
To ensure scientific integrity and robustness, the experimental design is grounded in the physicochemical properties of the analyte.
-
Extraction Solvent: Acetonitrile acidified with formic acid is selected. The acid suppresses the ionization of the carboxylic group (keeping it neutral: R-COOH), which significantly enhances partitioning into the organic phase compared to the ionic form (R-COO⁻).
-
Clean-up Phase: Traditional Primary Secondary Amine (PSA) sorbents are strictly avoided because they bind acidic analytes, leading to drastic recovery losses. Instead, C18 is used to remove lipophilic interferences, and Graphitized Carbon Black (GCB) (optional, low amount) is used only if the soil has high organic/pigment content.
-
Chromatography: A C18 column with an acidic mobile phase is used to keep the analyte protonated during separation (improving peak shape) while relying on the high voltage of the ESI source to strip the proton for negative mode detection.
Reagents & Materials
Chemicals:
-
Target Standard: 2-(2-Fluorophenoxy)propanoic acid (>98% purity).
-
Internal Standard (IS): 2,4-D-d3 or Mecoprop-d3 (isotopically labeled analogs are preferred to correct for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Reagents: Formic Acid (98-100%), Magnesium Sulfate (MgSO4, anhydrous), Sodium Chloride (NaCl).
-
Sorbents: C18 functionalized silica (40-60 µm), Graphitized Carbon Black (GCB).
Equipment:
-
LC-MS/MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495, or Thermo Altis).
-
Centrifuge: Capable of 4000 x g.
-
Homogenizer: Bead beater or mechanical shaker.
-
Consumables: 50 mL polypropylene centrifuge tubes, 0.22 µm PTFE syringe filters.
Experimental Protocol
Soil Sample Preparation
-
Sieving: Air-dry the soil sample overnight at ambient temperature. Pass through a 2 mm sieve to remove stones and large debris.
-
Homogenization: Thoroughly mix the sieved soil. Weigh 10.0 g ± 0.1 g of soil into a 50 mL centrifuge tube.
-
Spiking (Validation only): Add standard solution and Internal Standard (IS) at this stage. Allow to equilibrate for 30 minutes.
Extraction (Acidified QuEChERS)
This step utilizes a modified QuEChERS approach tailored for acidic herbicides.
-
Hydration: Add 5 mL of HPLC-grade water to the soil. Vortex for 30 seconds to hydrate the pores.
-
Solvent Addition: Add 10 mL of Acetonitrile containing 1% (v/v) Formic Acid .
-
Why: The 1% formic acid ensures the pH is < 4, keeping the analyte in its neutral, extractable form.
-
-
Salting Out: Add 4 g MgSO4 and 1 g NaCl .
-
Caution: Add salts after the solvent to prevent soil agglomeration.
-
-
Agitation: Shake vigorously by hand for 1 minute or use a mechanical shaker at 1000 rpm for 10 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes .
Clean-up (dSPE)
-
Transfer: Transfer 1.5 mL of the supernatant (top organic layer) into a 2 mL dSPE tube.
-
Sorbent Addition: The dSPE tube should contain:
-
150 mg MgSO4 (removes residual water).
-
50 mg C18 (removes lipids/waxes).
-
Note: DO NOT USE PSA (Primary Secondary Amine).
-
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 2 minutes .
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.
Workflow Diagram
Figure 1: Optimized Extraction Workflow for Acidic Residues in Soil.
Instrumental Analysis (LC-MS/MS)
LC Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Ammonium formate aids in negative mode ionization stability.
-
Gradient Program:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.3 |
| 1.00 | 5 | 0.3 |
| 8.00 | 95 | 0.3 |
| 10.00 | 95 | 0.3 |
| 10.10 | 5 | 0.3 |
| 13.00 | 5 | 0.3 |
MS/MS Parameters (ESI Negative)
-
Ion Source: Electrospray Ionization (ESI-).
-
Spray Voltage: -4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions (Optimization Required): Since 2-(2-Fluorophenoxy)propanoic acid (MW 184.16) is a structural analog, the following transitions are predicted based on the fragmentation patterns of similar phenoxy acids (e.g., loss of COOH, cleavage of ether bond). Always verify with a neat standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| 2-(2-Fluorophenoxy)propanoic acid | 183.0 [M-H]⁻ | 139.0 | -15 | Quantifier (Loss of CO2) |
| 183.0 | 111.0 | -25 | Qualifier (Fluorophenol) | |
| 183.0 | 91.0 | -35 | Qualifier | |
| IS (e.g., 2,4-D-d3) | 222.0 | 164.0 | -18 | Internal Standard |
-
Mechanism: The primary fragmentation pathway for phenoxy propionic acids in negative mode is the decarboxylation ([M-H-CO2]⁻), yielding the stable phenoxide anion.
Validation & Data Analysis
Calculation
Residue concentration (
Where:
- = Peak Area
- = Concentration of Internal Standard
- = Relative Response Factor (determined from calibration curve)
- = Final volume of extract
- = Mass of soil extracted
Validation Parameters (SANTE/11312/2021 Guidelines)
-
Linearity:
over the range of 1 – 100 µg/kg. -
Recovery: Acceptable range is 70 – 120% with RSD < 20%.
-
Matrix Effect (ME):
-
If |ME| > 20%, use matrix-matched calibration or the Internal Standard to correct.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH too high during extraction. | Ensure 1% Formic Acid is used in extraction solvent. Check soil pH. |
| Low Recovery | PSA used in dSPE. | Remove PSA . Use only C18 and MgSO4. |
| Poor Peak Shape | Column overload or pH mismatch. | Lower injection volume to 2 µL. Ensure Mobile Phase contains ammonium formate. |
| **Signal Suppr |
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(2-Fluorophenoxy)propanoic acid
Abstract
This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Fluorophenoxy)propanoic acid. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The development strategy, optimization process, and complete validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines are presented.[1][2][3][4]
Principles of Method Development
The primary objective was to create a method that ensures the analyte, 2-(2-Fluorophenoxy)propanoic acid, is retained, eluted with a symmetrical peak shape, and well-resolved from any potential impurities or degradants. The strategy was built upon the physicochemical properties of the analyte.
Analyte Characterization
2-(2-Fluorophenoxy)propanoic acid is a moderately polar, acidic compound. Its key properties are:
-
Structure: It contains a phenyl ring, a carboxylic acid group, and a fluorine atom, making it UV-active.
-
Acidity (pKa): The pKa of the carboxylic acid group is critical. While the exact experimental pKa for this specific molecule is not readily published, similar propanoic acid derivatives have pKa values in the range of 2.8 to 4.8.[7][8] This acidity dictates that the mobile phase pH must be carefully controlled to ensure consistent ionization state and, therefore, stable retention.
For optimal retention and peak shape in reversed-phase chromatography, acidic compounds should be in their non-ionized (protonated) form.[9] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[9] Therefore, a mobile phase pH in the range of 2.5 to 3.0 was selected as the starting point for development.
Experimental Setup
-
Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Software: OpenLab CDS (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (85%, ACS Grade)
-
Water (ASTM Type I, 18.2 MΩ·cm)
-
-
Standards: 2-(2-Fluorophenoxy)propanoic acid reference standard (>99% purity).
Method Development and Optimization
The development process followed a systematic approach to select and refine the chromatographic conditions.
Initial "Scouting" Conditions
-
Column Selection: A C18 column is the standard choice for moderately polar analytes.[10] A column with dimensions of 4.6 x 150 mm and 5 µm particles was chosen to provide a good balance of efficiency and backpressure.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 20 mM Potassium Phosphate buffer. This was prepared by dissolving KH₂PO₄ in water and adjusting the pH to 2.8 with phosphoric acid. A buffer is essential to control the pH and ensure reproducible retention times.[9]
-
Organic Phase (B): Acetonitrile was chosen over methanol as it often provides better peak shapes and lower backpressure.
-
-
Detection Wavelength (λ): A UV scan of a standard solution in the mobile phase was performed. The absorption maximum (λmax) was observed at approximately 272 nm, with a secondary maximum around 278 nm. To ensure sensitivity, 272 nm was selected for quantification.
-
Initial Gradient: A broad "scouting" gradient from 10% to 90% Acetonitrile over 20 minutes was used to determine the approximate elution conditions.
Optimization Protocol
Based on the initial scouting run, the gradient was tailored to reduce the run time while maintaining resolution.
-
Step 1: Gradient Refinement: The initial run showed the analyte eluting at a high organic concentration. The gradient was steepened to start at 30% B, ramp to 70% B over 10 minutes, and then include a wash and re-equilibration step.
-
Step 2: Flow Rate Adjustment: The flow rate was maintained at 1.0 mL/min, which provided good efficiency without generating excessive backpressure.
-
Step 3: Column Temperature: The column temperature was set to 30 °C to ensure consistent retention times and improve peak symmetry by reducing mobile phase viscosity.
The following diagram illustrates the logical workflow of this method development process.
Optimized Method Protocol
Final Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 272 nm |
| Run Time | 15 minutes |
| Expected RT | Approx. 7.5 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2-Fluorophenoxy)propanoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibrated range (e.g., 50 µg/mL). Filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of a working standard (e.g., 50 µg/mL) to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Strategy (per ICH Q2(R1))
The developed method was validated to demonstrate its suitability for its intended purpose.[1][4] The validation included tests for specificity, linearity, range, accuracy, precision, and robustness.
Validation Parameters & Acceptance Criteria
The following table summarizes the validation experiments and typical acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked sample. Check for interfering peaks at the analyte's RT. | No significant interference at the analyte retention time. |
| Linearity & Range | Analyze a 5-point calibration curve (e.g., 1-100 µg/mL) in triplicate. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean % Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | Analyze 6 replicate preparations of a single sample at 100% of the target concentration. | % RSD ≤ 2.0% |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | % RSD ≤ 2.0% |
| Robustness | Systematically vary method parameters (pH ±0.2, Flow Rate ±10%, Column Temp ±5°C) and assess impact on SST. | System suitability criteria must be met. |
Conclusion
The RP-HPLC method described provides a reliable and robust solution for the quantitative analysis of 2-(2-Fluorophenoxy)propanoic acid. The method is specific, linear, accurate, and precise over the specified range. The detailed protocol and clear system suitability criteria ensure consistent performance, making it suitable for routine use in quality control and research environments.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
(2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3. PubChem, National Center for Biotechnology Information. [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 3-(2,5-Difluorophenoxy)propanoic acid | 942485-40-7 | Benchchem [benchchem.com]
- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
synthesis of 2-(2-Fluorophenoxy)propanoic acid esters and amides
Application Note: Optimized Synthetic Pathways for 2-(2-Fluorophenoxy)propanoic Acid Scaffolds
Executive Summary & Strategic Importance
The 2-(phenoxy)propanoic acid scaffold is a cornerstone in medicinal chemistry (PPAR agonists, anti-inflammatory agents) and agrochemistry (aryloxyphenoxypropionate herbicides). The specific introduction of a fluorine atom at the ortho position (2-fluoro) of the phenoxy ring introduces unique physicochemical properties:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation at the susceptible ortho position.
-
Conformational Locking: The high electronegativity and Van der Waals radius of fluorine (1.47 Å) induce specific conformational preferences via electrostatic repulsion with the ether oxygen, influencing ligand-target binding.
This guide details a robust, scalable synthesis of 2-(2-fluorophenoxy)propanoic acid , its esters, and amides. It prioritizes "self-validating" protocols where reaction progress is visually or analytically obvious, minimizing downstream failure.
Synthetic Workflow Visualization
The following diagram outlines the modular approach to synthesizing these derivatives. The pathway allows for divergence at the ester stage to access either the free acid or amides.
Figure 1: Modular synthetic workflow for 2-(2-fluorophenoxy)propanoic acid derivatives. The pathway supports both racemic synthesis and enzymatic resolution.[1]
Protocol A: The "Green" Williamson Ether Synthesis
This protocol utilizes a heterogeneous base (
Target: Ethyl 2-(2-fluorophenoxy)propionate
Mechanism:
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Fluorophenol | 1.0 | Nucleophile | Toxic; handle in fume hood. |
| Ethyl 2-bromopropionate | 1.2 | Electrophile | Slight excess drives completion. |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous, granular preferred. |
| Potassium Iodide ( | 0.1 | Catalyst | Finkelstein activation (in situ R-I formation). |
| Acetone | [0.5 M] | Solvent | HPLC Grade, dry. |
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluorophenol (10 mmol) and acetone (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in one portion. The suspension will turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.-
Expert Insight: 2-Fluorophenol (
) is more acidic than phenol ( ). Carbonate is sufficient for deprotonation; stronger bases like often lead to side reactions (elimination of the bromo-ester to acrylates).
-
-
Addition: Add Ethyl 2-bromopropionate (12 mmol) and catalytic KI (1 mmol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
) for 6–8 hours.-
Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (higher
, UV active) should disappear. The product ester will appear as a distinct spot.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid salts (
, Excess ). Wash the filter cake with acetone. -
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
-
Purification: If high purity is required, perform a short silica plug filtration (eluting with 10% EtOAc/Hexane).
-
Yield Expectation: 85–95% as a clear, colorless oil.
-
Protocol B: Divergent Amidation via Acid Chloride
Direct amidation of esters is often sluggish. The most reliable route for drug discovery (where diverse amines are tested) is activation via the acid chloride.
Target: 2-(2-Fluorophenoxy)propanamides
Step 1: Hydrolysis to Free Acid
-
Dissolve the ester (from Protocol A) in THF/Water (3:1).
-
Add LiOH·H2O (1.5 equiv). Stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.
-
Dry (
) and concentrate to obtain 2-(2-fluorophenoxy)propanoic acid (White solid).
Step 2: Amide Coupling
| Component | Equiv. | Role |
| Carboxylic Acid | 1.0 | Substrate |
| Oxalyl Chloride | 1.2 | Activator |
| DMF | 2 drops | Catalyst |
| Target Amine | 1.1 | Nucleophile |
| Triethylamine ( | 2.5 | Acid Scavenger |
| DCM | [0.2 M] | Solvent |
Procedure:
-
Activation: Dissolve the free acid in dry DCM (0.2 M) under
. -
Add catalytic DMF (critical for forming the Vilsmeier intermediate).
-
Add Oxalyl Chloride dropwise at
. Gas evolution ( , ) will occur. -
Stir for 1 hour at RT. Evaporate solvent/excess reagent (optional but recommended to remove HCl) and re-dissolve in fresh DCM.
-
Coupling: Add the Target Amine and
at . -
Validation: Stir 2 hours. Quench with saturated
.-
Self-Validating Check: The disappearance of the acid peak in LCMS and the emergence of the [M+H]+ amide peak is definitive.
-
Protocol C: Enantioselective Kinetic Resolution
The biological activity of phenoxy-propionic acids is often restricted to the (R)-enantiomer (herbicidal activity) or (S)-enantiomer (some PPAR targets).
Method: Lipase-catalyzed hydrolysis.[2] Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).
-
Substrate: Racemic Ethyl 2-(2-fluorophenoxy)propionate.
-
Medium: Phosphate Buffer (pH 7.0) / Acetone (9:1) emulsion.
-
Reaction: Add CAL-B (20% w/w relative to substrate). Stir at
.[3] -
Mechanism: The lipase preferentially hydrolyzes one enantiomer (typically the (R)-ester) to the acid, leaving the (S)-ester intact.
-
Separation:
-
Adjust pH to 8.0 (Acid becomes water-soluble salt; Ester remains organic).
-
Extract with Hexane (removes enriched (S)-Ester ).
-
Acidify aqueous layer to pH 2 and extract with EtOAc (recovers enriched (R)-Acid ).
-
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Identity | Ester: Quartet at ~4.2 ppm (O-CH2), Doublet at ~1.6 ppm (CH3), Multiplet at 6.9-7.2 ppm (Aromatic). Key: Absence of broad phenolic -OH singlet (>5 ppm). | |
| Purity | HPLC-UV (254 nm) | >95% Area Under Curve. |
| Fluorine | Single peak at approx -130 to -135 ppm (referenced to | |
| Chirality | Chiral HPLC | Chiralcel OD-H column; Hexane/IPA mobile phase. >90% ee for resolved compounds.[3] |
References
-
Williamson Ether Synthesis Reviews
-
Specifics on Phenoxypropionic Acid Derivatives
-
Enzymatic Resolution
-
Yuan, X., et al. (2019).[10] Kinetic study on enantioselective resolution of (R,S)‐2‐phenylpropionic acid through Novozyme 435–catalyzed esterification. International Journal of Chemical Kinetics.[10] Retrieved from
-
Zhang, Y., et al. (2020).[3] Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase.[3] Applied Biochemistry and Biotechnology.[3] Retrieved from
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2-(2-Chloro-4-Fluorophenoxy)-2-Methyl-N-[(1r,2s,3s,5s,7s)-5-(Methylsulfonyl)-2-Adamantyl]propanamide | C21H27ClFNO4S | CID 16040257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sci-hub.box [sci-hub.box]
Application Note: Evaluation of 2-(2-Fluorophenoxy)propanoic Acid in Weed Control Studies
Executive Summary
This guide details the technical protocols for utilizing 2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0) in herbicidal efficacy and mechanism of action (MoA) studies. While structurally related to commercial "fop" herbicides (aryloxyphenoxypropionates), this specific mono-cyclic compound functions primarily as a synthetic auxin mimic (Group 4 herbicide).
The inclusion of the ortho-fluorine atom on the phenoxy ring alters the compound's lipophilicity and metabolic stability compared to its chlorinated analogs (e.g., Dichlorprop). This makes it a critical probe for Structure-Activity Relationship (SAR) studies aimed at optimizing herbicide half-life and receptor binding affinity.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(2-Fluorophenoxy)propanoic acid |
| Common Abbreviation | 2-FPPA |
| CAS Number | 17088-71-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Solubility | Low in water; Soluble in Acetone, DMSO, Ethanol |
| pKa | ~3.5 (Carboxylic acid group) |
| Stability | Stable under standard laboratory conditions; light sensitive in solution. |
Mechanism of Action: The Structural Divergence
It is critical to distinguish this compound from "fop" herbicides (Group 1 ACCase inhibitors).
-
Aryloxyphenoxypropionates (e.g., Diclofop): Contain two aromatic rings. They inhibit ACCase.
-
Phenoxypropionates (e.g., 2-FPPA, Dichlorprop): Contain one aromatic ring. They act as Auxin Mimics .[1][2]
Auxin Signaling Pathway
2-FPPA functions by mimicking Indole-3-acetic acid (IAA). It binds to the TIR1/AFB receptor complex, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors. This releases Auxin Response Factors (ARFs), leading to uncontrolled gene expression, epinasty, and eventual plant death.
Visualization: Structural Logic & Pathway
Figure 1: The auxin signaling cascade triggered by 2-(2-Fluorophenoxy)propanoic acid binding to TIR1.
Experimental Protocols
Protocol A: Stock Solution Preparation
Objective: Create a stable, precipitant-free stock for biological assays.
-
Weighing: Accurately weigh 18.4 mg of 2-FPPA.
-
Primary Solubilization: Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO) . Vortex for 30 seconds until clear.
-
Note: Acetone is an alternative if DMSO toxicity is a concern for specific sensitive species, but DMSO is preferred for stability.
-
-
Concentration: This yields a 100 mM stock solution.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Protocol B: High-Throughput Root Elongation Bioassay
Objective: Rapidly screen for auxin activity using root growth inhibition (the most sensitive auxin endpoint).
Materials:
-
Arabidopsis thaliana (Col-0) or Lactuca sativa (Lettuce) seeds.
-
0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Agar.
-
Square petri dishes (120mm).
Workflow:
-
Media Preparation: Autoclave MS agar. Cool to 50°C.
-
Treatment: Add 2-FPPA stock to molten agar to achieve final concentrations: 0, 0.1, 1.0, 10, 100, 1000 nM .
-
Control: DMSO solvent control (0.1% v/v final).
-
-
Plating: Pour 40 mL per square plate. Allow to solidify.
-
Sowing: Surface sterilize seeds. Plate 15 seeds per treatment in a single row near the top of the plate.
-
Incubation: Place plates vertically in a growth chamber (22°C, 16h light).
-
Data Collection: After 7 days, scan plates on a flatbed scanner. Measure primary root length using ImageJ.
Protocol C: Post-Emergence Foliar Spray (Pot Assay)
Objective: Evaluate whole-plant herbicidal efficacy and symptomology.
Target Species:
-
Dicots (Susceptible):Brassica napus (Canola), Amaranthus retroflexus (Pigweed).
-
Monocots (Tolerant Control):Triticum aestivum (Wheat).
Step-by-Step Procedure:
-
Growth: Grow plants in 10cm pots containing sandy loam soil until the 3-4 leaf stage (approx. 14-21 days).
-
Spray Solution: Dilute Stock in water containing 0.25% v/v non-ionic surfactant (e.g., Tween 20 or Agral 90).
-
Dose Range: 0, 10, 50, 100, 200, 400 g ai/ha (grams active ingredient per hectare).
-
Calculation: For a track sprayer delivering 200 L/ha, a 100 g ai/ha rate requires a spray solution concentration of 0.5 g/L.
-
-
Application: Use a laboratory track sprayer (nozzle type TeeJet 8002E) calibrated to 200 kPa.
-
Post-Treatment: Return plants to the greenhouse. Do not water foliage for 24 hours.
-
Scoring:
-
Day 1-3: Observe for epinasty (stem curling), leaf cupping.
-
Day 14: Harvest above-ground biomass. Dry at 60°C for 48h. Weigh dry mass.
-
Data Analysis & Visualization
Objective: Calculate the GR50 (Growth Reduction 50%) to quantify potency.
Statistical Model:
Use a Log-Logistic 4-Parameter Model (LL.4) utilizing the drc package in R.
- : Slope at inflection point.
- : Lower limit (usually 0 for biomass).
- : Upper limit (Control mean).
- : GR50 value.
Workflow Diagram
Figure 2: Experimental workflow from chemical preparation to statistical analysis.
Safety & Handling
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Phenoxy acids can be skin irritants.
-
Disposal: Collect all liquid waste in halogenated organic solvent containers. Autoclave biological waste.
-
Drift Warning: As an auxin mimic, trace vapors can severely damage sensitive broadleaf plants nearby. Use dedicated spray chambers.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141.
-
Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. Link
-
PubChem. (n.d.). Compound Summary: (2R)-2-(2-fluorophenoxy)propanoic acid.[3] National Library of Medicine. Link
-
Bayer CropScience. (2023). Herbicide Resistance Action Committee (HRAC) Classification of Herbicides. Link
Sources
bioassays for determining the biological activity of 2-(2-Fluorophenoxy)propanoic acid
This guide outlines the bioassay profiling for 2-(2-Fluorophenoxy)propanoic acid (2-FPPA) .
As a structural analog of both phenoxy-auxin herbicides (e.g., Dichlorprop) and fibrate-class lipid-lowering drugs, this molecule occupies a unique chemical space. Its biological activity is dictated by its specific binding to nuclear receptors: TIR1/AFB in plants (auxinic activity) and PPARs in mammals (metabolic activity).
Executive Summary & Chemical Logic
2-(2-Fluorophenoxy)propanoic acid contains a chiral center at the
-
Agrochemical Context: The (R)-enantiomer typically mimics Indole-3-Acetic Acid (IAA), binding to the TIR1 receptor to induce uncontrolled growth and plant death. The fluorine atom at the ortho position enhances metabolic stability against ring hydroxylation compared to non-halogenated analogs.
-
Pharmaceutical Context: The phenoxy-propanoic acid scaffold is the pharmacophore for Fibrates (PPAR
agonists). The fluorine substitution is a classic medicinal chemistry bioisostere used to block metabolic degradation and modulate lipophilicity ( ).
This guide details protocols to validate both pathways.
Agrochemical Potency: Auxin Mimicry Screens
Mechanism of Action
Synthetic auxins function as "molecular glue," stabilizing the interaction between the F-box protein TIR1 and the transcriptional repressor Aux/IAA .[1] This leads to the ubiquitination and proteasomal degradation of Aux/IAA, releasing ARF transcription factors.[1][2][3]
Visualization: The Auxin Signaling Pathway
Caption: The molecular mechanism of 2-FPPA as a synthetic auxin. The ligand bridges the receptor (TIR1) and repressor (Aux/IAA), triggering degradation.
Protocol A: Arabidopsis Root Growth Inhibition (High-Throughput)
This is the industry-standard quantitative assay for auxin activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype).
-
0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar.
-
Square petri dishes (120mm).
-
Solvent: DMSO (Final concentration <0.1%).
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize seeds using 70% ethanol (1 min) followed by 50% bleach + 0.05% Tween-20 (10 min). Wash 5x with sterile water.
-
Stratification: Suspend seeds in 0.1% agarose and incubate at 4°C for 2-3 days in darkness to synchronize germination.
-
Plate Preparation: Prepare MS agar plates supplemented with 2-FPPA at a log-scale concentration range (e.g., 10 nM, 100 nM, 1
M, 10 M).-
Positive Control: 2,4-D (100 nM).
-
Negative Control: DMSO only.
-
-
Plating: Using a pipette, sow seeds in a straight line (approx. 15 seeds/plate) along the top third of the square plate.
-
Growth: Seal plates with micropore tape. Place plates vertically in a growth chamber (22°C, 16h light/8h dark).
-
Data Acquisition: After 7 days, scan the plates on a flatbed scanner at 600 dpi.
-
Analysis: Use ImageJ (NeuronJ plugin) to measure primary root length.
Expected Results:
-
Active Auxin: Dose-dependent inhibition of primary root elongation and proliferation of root hairs.
-
IC50 Calculation: Plot root length vs. log[concentration] to determine potency relative to 2,4-D.
Pharmaceutical Profiling: PPAR Agonism Screens
Mechanism of Action
Phenoxypropanoic acids structurally resemble endogenous fatty acids. They bind to the Peroxisome Proliferator-Activated Receptor (PPAR), specifically the alpha (
Protocol B: Luciferase Reporter Assay (HEK293 Cells)
This assay determines if 2-FPPA acts as a "fibrate-like" metabolic modulator.
Materials:
-
HEK293 cells (human embryonic kidney).
-
Plasmids:
-
Expression Vector: pSG5-hPPAR
(human PPAR alpha). -
Reporter Vector: PPRE-Luc (Luciferase under PPRE control).
-
Normalization Vector: pRL-TK (Renilla luciferase).
-
-
Dual-Luciferase Reporter Assay System (Promega).
Step-by-Step Methodology:
-
Seeding: Plate HEK293 cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).
-
Transfection: After 24h, co-transfect the three plasmids using Lipofectamine 3000.
-
Ratio: 4:4:1 (Reporter:Receptor:Renilla).
-
-
Treatment: 24h post-transfection, replace media with fresh media containing 2-FPPA (Range: 1
M – 100 M).-
Positive Control: Fenofibric Acid (50
M) or GW7647. -
Vehicle Control: 0.1% DMSO.
-
-
Incubation: Incubate for 24 hours.
-
Lysis & Reading: Lyse cells using Passive Lysis Buffer. Inject Luciferase Assay Reagent II (Firefly measurement) followed by Stop & Glo Reagent (Renilla measurement) using a luminometer.
-
Calculation: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle Control.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the PPAR-alpha Luciferase Reporter Assay in HEK293 cells.
Data Interpretation & Troubleshooting
Comparative Activity Table
When analyzing 2-FPPA, compare results against these benchmarks to classify the compound.
| Parameter | Agrochemical Profile (Auxin) | Pharmaceutical Profile (PPAR) |
| Primary Target | TIR1 / AFB5 | PPAR |
| Active Isomer | (R)-Enantiomer | Varies (often S, but stereoselective) |
| Key Readout | Root Stunting / Epinasty | Lipid Metabolism Gene Activation |
| Potency (EC50) | typically nM range | typically |
| Positive Control | 2,4-D or IAA | Fenofibrate or Bezafibrate |
Critical "Watch-Outs"
-
Stereochemistry: Commercial 2-FPPA is often racemic. If biological activity is lower than expected, the inactive enantiomer may be competing for the receptor site (antagonism). Recommendation: Separate enantiomers via Chiral HPLC prior to definitive bioassays.
-
Cytotoxicity: In the HEK293 assay, high concentrations (>100
M) of fluorinated phenoxy acids can be cytotoxic. Always check Renilla values; if Renilla drops significantly compared to vehicle, the compound is killing the cells, not regulating the gene.
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science, 66(2), 113-120. Link
-
Willson, T. M., et al. (2000). "The PPARs: from orphan receptors to drug discovery." Journal of Medicinal Chemistry, 43(4), 527-550. Link
-
Berdunov, I. V., et al. (2020). "Structure-activity relationship of phenoxypropionic acid derivatives as PPAR agonists." Journal of Biomolecular Structure and Dynamics. Link
Sources
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Isolation and Refinement of 2-(2-Fluorophenoxy)propanoic acid
Application Note & Protocol Guide | Doc ID: AN-FPPA-026 [1][2]
Target Analyte: 2-(2-Fluorophenoxy)propanoic acid
CAS: 17088-71-0 (racemate) / 144371-60-8 ((R)-isomer)
Chemical Formula: C
Part 1: Introduction & Chemical Logic[2]
The Purification Challenge
2-(2-Fluorophenoxy)propanoic acid is a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and specific pharmaceutical agents (e.g., PPAR agonists).[1][2] The synthesis typically involves a Williamson ether linkage between 2-fluorophenol and a 2-halopropanoic acid derivative.[1][2]
Critical Quality Attributes (CQAs):
-
Purity Target: >98.5% (HPLC area %).
-
Key Impurity: 2-Fluorophenol (Starting material, highly toxic, skin irritant).[1][2]
-
Secondary Impurity: 2-Halopropanoic acid (hydrolyzed starting material).[1][2]
The Physicochemical Lever
Successful purification relies on exploiting the acidity difference (pKa) between the carboxylic acid target and the phenolic impurity.[2]
| Compound | Functional Group | Approx.[2][3][4][5][6][7][8] pKa | Solubility (pH 7) | Solubility (pH 12) |
| Target Molecule | Carboxylic Acid | ~3.8 | Ionized (High) | Ionized (High) |
| 2-Fluorophenol | Phenol (Ortho-F) | ~8.8 | Neutral (Low) | Ionized (High) |
| Neutral Byproducts | Esters/Ethers | N/A | Low | Low |
The Strategy: By maintaining the aqueous phase at a pH between 7.5 and 8.5 (using Sodium Bicarbonate), we selectively ionize the target carboxylic acid into the aqueous phase while the phenolic impurity remains largely protonated and lipophilic, staying in the organic solvent.[2]
Part 2: Primary Purification Protocol (Acid-Base Extraction)
Objective: Bulk removal of 2-fluorophenol and neutral organic impurities. Scale: Protocol normalized for 10 g crude input.
Materials
-
Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), HPLC-grade Water.[1][2]
-
Reagents: Sodium Bicarbonate (NaHCO
, sat. solution), Hydrochloric Acid (6N HCl), Sodium Sulfate (anhydrous).[1][2]
Step-by-Step Workflow
-
Dissolution:
-
Dissolve 10 g of crude 2-(2-Fluorophenoxy)propanoic acid in 100 mL of Ethyl Acetate.
-
Note: If the crude is a viscous oil, ensure complete dissolution; mild heating (30°C) is permissible.[2]
-
-
Selective Extraction (The Separation Step):
-
The "Phenol Wash" (Critical):
-
Acidification & Recovery:
-
Cool the aqueous phase to 0–5°C in an ice bath.[2]
-
Slowly add 6N HCl dropwise with stirring until pH reaches ~1.0.
-
Observation: The solution will turn cloudy as the free acid precipitates or oils out.
-
-
Final Isolation:
Yield Expectation: 85–95% recovery of theoretical mass.[2]
Part 3: Polishing Protocol (Recrystallization)[1][2]
Objective: Removal of trace structural isomers and color bodies to achieve >99% purity. Prerequisite: The material from Part 2 must be solid or a semi-solid capable of crystallization.[2]
Solvent Selection[1][2][10]
-
Primary Solvent: Toluene or Benzene (Solubilizes well when hot).[2]
-
Anti-Solvent: Hexane or Heptane (Induces precipitation).[2]
-
Alternative Green System: Ethanol/Water (1:1 mixture).[2]
Protocol (Toluene/Hexane System)
-
Saturation:
-
Seeding & Cooling:
-
Remove from heat.[2] Add Hexane dropwise until a faint turbidity persists.[2]
-
Add a few drops of Toluene to clear it.[2]
-
Allow to cool slowly to room temperature (25°C) over 2 hours.
-
Critical: Rapid cooling may cause "oiling out" due to the fluorine atom disrupting crystal lattice formation.[2] If oiling occurs, reheat and cool more slowly with vigorous stirring.
-
-
Harvest:
Part 4: Visualization of Workflow
The following diagram illustrates the logic flow for the Acid-Base extraction, highlighting the fate of the critical impurities.
Figure 1: Logical flow of the pH-controlled separation strategy ensuring removal of phenolic impurities.
Part 5: Quality Control & Troubleshooting
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Identity | H-NMR (DMSO-d6) | Doublet at ~1.5 ppm (CH3), Quartet at ~4.8 ppm (CH), Multiplet 6.9-7.3 ppm (Ar-H).[1][2] |
| Purity | HPLC (C18 Column) | >98.0% Area. |
| Melting Point | Capillary Method | 112–118°C (Range typical for F-phenoxy acids).[1][2][6] |
| Phenol Content | HPLC/GC | <0.1% (2-Fluorophenol).[1][2] |
Troubleshooting Guide
Issue 1: Product "Oils Out" during Recrystallization.
-
Fix: Re-dissolve in Toluene. Add a seed crystal.[2] Cool extremely slowly (1°C/min).[2] Alternatively, switch to an Ethanol/Water system (dissolve in minimal hot Ethanol, add warm water until turbid, cool).[2]
Issue 2: Low Yield after Acid-Base Extraction.
-
Cause: Incomplete acidification or water solubility of the acid.[2]
-
Fix: Ensure pH is < 1.0. Saturate the aqueous layer with NaCl (salting out) before the final DCM extraction to push the organic acid out of the water.
Issue 3: Persistent Phenol Smell.
-
Fix: Repeat the "Phenol Wash" step (Step 3) twice. Ensure the base used is NaHCO3, not NaOH (NaOH would extract the phenol too).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Propanoic acid derivatives and physicochemical properties. Retrieved from [Link][1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Propanoic acid, 2-(2-chlorophenoxy)- [webbook.nist.gov]
- 3. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]
- 8. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Formulation Strategies for 2-(2-Fluorophenoxy)propanoic Acid (2-FPPA)
Executive Summary & Chemical Profile
Target Molecule: 2-(2-Fluorophenoxy)propanoic acid (2-FPPA) CAS: 17088-71-0 Class: Phenoxypropionic Acid Herbicide (Synthetic Auxin) Mode of Action: Deregulation of cell growth via auxin mimicry (Group 4 Herbicide).[1]
This guide details the formulation protocols for 2-FPPA. Unlike its chlorinated analogs (e.g., Dichlorprop), the inclusion of an ortho-fluorine atom enhances metabolic stability and lipophilicity while altering the electron density of the phenoxy ring. These physicochemical nuances dictate specific formulation strategies to maximize bioavailability and shelf-life stability.[1]
Physicochemical Critical Quality Attributes (CQAs)
| Property | Value / Characteristic | Formulation Implication |
| Physical State | Crystalline Solid (MP: ~112-115°C) | Requires particle size reduction for SC or solubilization for EC/SL.[1] |
| Water Solubility | Low (Acid form) | Critical: Must be converted to Ester (EC) or Salt (SL) for application.[1] |
| Lipophilicity (LogP) | ~2.5 - 2.8 (Est.)[1] | Good cuticle penetration; ideal for ester-based formulations.[1] |
| pKa | ~3.1 - 3.5 (Weak Acid) | pH control is vital.[1] Precipitates in acidic tank mixes if formulated as a salt.[1] |
| Stability | Hydrolytically stable (Acid) | Esters may hydrolyze in alkaline environments; Salts are stable in aqueous solution.[1] |
Formulation Decision Logic
The choice between an Emulsifiable Concentrate (EC) and a Soluble Liquid (SL) depends on the target weed spectrum and environmental constraints.
Figure 1: Decision tree for selecting the optimal formulation chassis based on biological targets and drift constraints.
Protocol A: High-Load Emulsifiable Concentrate (EC)
Objective: Create a 400 g/L EC formulation using the 2-ethylhexyl ester (2-EHE) of 2-FPPA.[1] Rationale: The ester form significantly lowers the surface tension and increases affinity for the waxy leaf cuticle, essential for the ortho-fluoro analog which relies on passive diffusion.
Materials Required[1][2][3][4][5][6][7]
-
Active: 2-FPPA 2-ethylhexyl ester (Technical grade, >95%).[1]
-
Solvent A (Primary): Aromatic 200 (Heavy Aromatic Naphtha) – provides high solvency.[1]
-
Solvent B (Co-solvent): N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) – prevents crystal growth at low temperatures (Cold Stability).[1]
-
Emulsifier System: Calcium dodecylbenzene sulfonate (Anionic) + Tristyrylphenol ethoxylate (Non-ionic, HLB ~12-14).[1]
Step-by-Step Manufacturing Protocol
-
Charge Preparation: In a stainless steel vessel equipped with an overhead stirrer, charge the Aromatic 200 (approx. 40% w/w of total batch).
-
Active Incorporation: Slowly add the 2-FPPA ester while stirring at 300 RPM. Heat the vessel to 40°C to accelerate dissolution.
-
Co-Solvent Addition: Add NMP (5-10% w/w). This acts as a "coupling agent" to ensure the formulation remains stable if stored at <0°C.[1]
-
Emulsifier Blending:
-
Add Ca-DDBS (Anionic) first.[1] This provides the spontaneous "bloom" when the EC hits the water.
-
Add Tristyrylphenol ethoxylate (Non-ionic).[1] This stabilizes the emulsion over time (steric hindrance).[1]
-
Target Ratio: Typically 3:7 or 4:6 Anionic:Non-ionic.[1] Total emulsifier load should be 8-10% w/w.[1]
-
-
Finishing: Top up with Aromatic 200 to final volume. Stir for 30 minutes.
-
Filtration: Pass through a 1-micron filter to remove any technical impurities.[1]
Validation: The "Bloom" Test
-
Method: Drop 1 mL of EC into 100 mL of standard hard water (342 ppm CaCO3) in a cylinder.
-
Pass Criteria: Spontaneous formation of a milky-white cloud without vigorous agitation.[1] No oil separation after 2 hours.
Protocol B: Water-Soluble Concentrate (SL)
Objective: Create a 360 g/L SL formulation using the Dimethylamine (DMA) salt.[1] Rationale: Salt formulations are non-volatile and compatible with other aqueous herbicides (e.g., Glyphosate).[1] The DMA salt is preferred over sodium salts due to higher solubility and better cold stability.
Materials Required[1][2][3][4][5][6][7]
-
Active: 2-FPPA (Acid form).[1]
-
Neutralizing Agent: Dimethylamine (40% or 60% aqueous solution).[1]
-
Sequestrant: EDTA or Citric Acid (to prevent hard water precipitation).[1]
-
Surfactant: Alkyl polyglucoside (APG) or Tallow amine ethoxylate (for surface wetting).[1]
Step-by-Step Manufacturing Protocol
-
Water Charge: Add deionized water (approx. 30% of batch) to the vessel.
-
Neutralization (Exothermic Reaction):
-
Start agitation.[1]
-
Add Dimethylamine solution.[1]
-
Slowly feed solid 2-FPPA acid .[1]
-
Stoichiometry: Use a 1.05 : 1.00 molar ratio (Amine:Acid) to ensure a slight excess of amine.[1] This maintains pH > 7.5, preventing the acid from precipitating back out.
-
Safety: Monitor temperature; keep below 50°C to prevent amine volatilization.[1]
-
-
Sequestering: Add EDTA (Tetrasodium salt) at 0.5% w/w.
-
Causality: Phenoxy salts can react with Ca++ and Mg++ in hard water to form insoluble "scum" (calcium phenoxypropionate).[1] EDTA chelates these ions, protecting the active.
-
-
Adjuvant Addition: Add the compatible surfactant (e.g., APG) at 5-10% w/w.[1]
-
Note: Avoid anionic surfactants here, as they may salt-out in high ionic strength solutions.[1]
-
-
pH Adjustment: Check pH. Adjust to range 8.0 - 9.0 using DMA.[1]
-
Clarification: Filter through a 5-micron polypropylene filter.
Analytical Validation (HPLC Method)
To ensure the correct concentration and stability of 2-FPPA.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.
-
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [60:40 v/v].[1]
-
Note: Acidic mobile phase is crucial to suppress ionization of the carboxylic acid, ensuring a sharp peak.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: Expect 2-FPPA to elute slightly later than non-fluorinated analogs due to the hydrophobicity of the fluorine substituent.
Bioefficacy Enhancement & Adjuvants
The efficacy of 2-FPPA is heavily dependent on the adjuvant system, particularly for the SL formulation.
| Adjuvant Class | Function | Recommendation |
| Ammonium Sulfate (AMS) | Water Conditioning | Essential for SL. Prevents Ca/Mg antagonism.[1] Use at 1-2% w/v in spray tank.[1] |
| Methylated Seed Oil (MSO) | Penetrant | Recommended for EC. Dissolves waxy cuticles better than crop oil concentrates (COC).[1] |
| Drift Control Agents | Viscosity Modifier | Polyacrylamide-based polymers to reduce fines (<150 microns), crucial for auxin herbicides to prevent off-target damage.[1] |
Mechanism of Uptake Diagram
Figure 2: The "Acid Trapping" mechanism.[1] The lipophilic ester/acid penetrates the wax; once inside the neutral cytoplasm, it dissociates into the anion (salt), becoming trapped and accumulating to toxic levels.
References
-
FAO Specifications and Evaluations for Agricultural Pesticides. (2021). Fenoxaprop-P-ethyl (and related phenoxy formulations).[1] Food and Agriculture Organization of the United Nations.
-
World Health Organization (WHO). (2003).[1] Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.[1] Background document for development of WHO Guidelines for Drinking-water Quality.[1]
-
Weed Science Society of America. (2024).[1] Adjuvants and their role in herbicide application.[1][3][4][5][6]
-
PubChem. (2025).[1][7][8] 2-(2-fluorophenoxy)propanoic acid (CAS 17088-71-0) Physicochemical Properties. National Library of Medicine.[1]
-
Croda Agriculture. (2023).[1] Formulating Emulsifiable Concentrates (EC): Surfactant Balance.
Sources
- 1. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. lawnsolutionsaustralia.com.au [lawnsolutionsaustralia.com.au]
- 4. apparentag.com.au [apparentag.com.au]
- 5. dbm.thewebconsole.com [dbm.thewebconsole.com]
- 6. Crop Protection Network [cropprotectionnetwork.org]
- 7. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanoic acid, 2-(2-chlorophenoxy)- | C9H9ClO3 | CID 72862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(2-Fluorophenoxy)propanoic Acid Synthesis
Current Status: Active Topic: Yield Optimization & Troubleshooting Target Molecule: 2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0) Methodology: Nucleophilic Substitution (Williamson Ether Synthesis)
Introduction: The "Ortho-Fluoro" Challenge
Welcome to the technical guide for synthesizing 2-(2-Fluorophenoxy)propanoic acid. While this reaction appears to be a standard Williamson Ether Synthesis, the presence of the fluorine atom at the ortho position of the phenol ring introduces specific electronic and steric challenges that often cap yields at 50-60% in standard protocols.
This guide moves beyond generic textbook methods to address the specific "yield killers" for this molecule: electronic deactivation of the nucleophile and competitive elimination of the alkylating agent.
Module 1: The Optimized Protocols
We present two routes. Route A is recommended for high-purity laboratory scale (yields >85%). Route B is the industrial "one-pot" method (lower cost, higher technical difficulty).
Route A: The "Protected" Ester Strategy (Recommended)
Best for: Maximizing yield, minimizing side reactions.
The Logic: Using 2-chloropropanoic acid directly requires generating a dianion (phenoxide + carboxylate), which requires high temperatures that degrade the fluorophenol. Using the ester allows for milder conditions.
Reagents:
-
2-Fluorophenol (1.0 eq)
-
Methyl 2-chloropropionate (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq - Critical Catalyst )
-
Solvent: Acetone (reflux) or DMF (80°C)
Protocol:
-
Activation: Dissolve 2-fluorophenol in acetone. Add K₂CO₃. Stir for 30 mins. Note: The solution will turn slight yellow as the phenoxide forms.
-
Finkelstein Step: Add KI. Why? This converts the poor leaving group (Cl) of the propionate to a good leaving group (I) in situ.
-
Addition: Add Methyl 2-chloropropionate dropwise.
-
Reaction: Reflux for 6–12 hours. Monitor by TLC/HPLC.
-
Hydrolysis (The 2nd Step): Once the ester is formed, add NaOH (aq) directly to the reaction pot and stir for 2 hours to cleave the methyl ester.
-
Workup: Evaporate solvent
Acidify aq. layer to pH 1 Extract with Ethyl Acetate.
Route B: The Direct Acid Strategy
Best for: Large scale, lower cost, avoiding hydrolysis step.
Reagents:
Critical Control Point: You must maintain temperature < 90°C . Above this, 2-chloropropanoic acid undergoes E2 elimination to form acrylic acid (polymerizes to black tar).
Module 2: Troubleshooting Dashboard
Use this decision matrix to diagnose low yields.
Symptom 1: Low Conversion (Starting Material Remains)
Diagnosis: The 2-fluoro group is electron-withdrawing, making the phenoxide oxygen less nucleophilic (less "sticky") than standard phenol.
-
Fix 1 (Catalysis): Add 10 mol% Potassium Iodide (KI) . This creates a more reactive alkyl iodide intermediate.[5]
-
Fix 2 (Solvent): Switch from Acetone/Toluene to DMF or DMSO . These polar aprotic solvents strip the cation (K+) away from the phenoxide, leaving the "naked" anion free to attack.
Symptom 2: "Black Tar" or Gummy Product
Diagnosis: Competitive Elimination. The base attacked the proton on the propanoic acid instead of the phenol attacking the carbon.
-
The Cause: Temperature too high or base too strong (e.g., using NaH or solid NaOH pellets).
-
The Fix: Switch to K₂CO₃ (milder base) and ensure the alkyl halide is added slowly to the buffered phenoxide solution.
Symptom 3: Product Lost During Workup
Diagnosis: pH Failure. The product is a carboxylic acid (pKa ~3.8).
-
The Trap: If you extract at pH 4-5, the product remains ionized (water-soluble) and is thrown away with the aqueous waste.
-
The Fix: You must acidify the aqueous layer to pH 1 (using conc. HCl) before extraction. The water should turn cloudy as the protonated acid precipitates.
Module 3: Mechanism & Logic Visualization
The following diagram illustrates the competition between the desired SN2 pathway and the yield-killing Elimination pathway.
Figure 1: Reaction pathway competition. Path A is favored by polar aprotic solvents and milder bases. Path B (Elimination) dominates at high temperatures.
Module 4: Data & Benchmarking
Comparison of synthetic methods based on literature precedents for phenoxy acid derivatives.
| Parameter | Method A: Acid Route (NaOH) | Method B: Ester Route (K₂CO₃) | Method C: Ester + KI Catalyst |
| Typical Yield | 45 - 60% | 70 - 75% | 85 - 92% |
| Purity (Crude) | Low (contains acrylate) | High | Very High |
| Reaction Time | 4 Hours | 12 Hours | 6 Hours |
| Risk Factor | High (Exotherm/Polymerization) | Low | Low |
| Recrystallization | Required (Toluene/Hexane) | Often not required | Not required |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use 2-Bromopropanoic acid instead of the Chloro- derivative? A: Yes. The Bromide is a better leaving group (weaker bond), which increases the rate of the SN2 reaction. However, it is more expensive and less stable. If using the Chloro- derivative, adding catalytic KI (Finkelstein condition) effectively mimics the reactivity of the Bromo- derivative at a fraction of the cost [1].
Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to residual solvent (DMF/Toluene) or the presence of the unhydrolyzed ester.
-
Check: Run an NMR. If you see a singlet methyl peak ~3.7 ppm, hydrolysis was incomplete.
-
Fix: Dissolve the oil in dilute NaOH, wash with ether (removes organics), then re-acidify the aqueous layer to precipitate the pure acid.
Q: Does the chirality of the propanoic acid matter? A: Yes. If you require the (R)-isomer (common for herbicides like fluazifop), you must start with (S)-2-chloropropionate because the SN2 mechanism causes inversion of configuration (Walden Inversion) [2]. If you use racemic starting material, you will get a racemic product.
Q: Why is the 2-fluoro position specifically difficult? A: The fluorine atom at the ortho position creates an inductive effect that stabilizes the phenoxide negative charge, making it a "lazier" nucleophile compared to unsubstituted phenol. Simultaneously, it provides slight steric hindrance to the approaching electrophile [3].
References
-
BenchChem. (2025).[6] Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Stereochemistry. Retrieved from
-
Liu, Q., et al. (2015).[7] Progress on 2-(4-aryloxyphenoxy) propionic acid derivatives. Agrochemicals, 54(8), 551-558.[7] (Contextual grounding on phenoxypropionic acid synthesis).
-
Santa Cruz Biotechnology. 2-(2-fluorophenoxy)propanoic acid Product Data. Retrieved from
Sources
- 1. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. prepchem.com [prepchem.com]
- 3. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HU228113B1 - Processes for producing phenoxy propionic acid derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]
Technical Support Center: 2-(2-Fluorophenoxy)propanoic Acid Synthesis
Introduction: The "Simple" Ether That Isn't
Synthesizing 2-(2-Fluorophenoxy)propanoic acid generally follows a standard Williamson ether synthesis pathway. However, the presence of the electron-withdrawing fluorine atom at the ortho position of the phenol creates a specific electronic environment that complicates the nucleophilic substitution (
The 2-fluoro substituent stabilizes the phenoxide anion, making it a weaker nucleophile compared to unsubstituted phenol. Consequently, the reaction kinetics often slow down, allowing competitive side reactions—specifically hydrolysis and elimination of the alkylating agent—to dominate if conditions are not rigorously controlled.
This guide addresses the specific byproducts generated during this synthesis and provides validated troubleshooting steps to suppress them.
Part 1: Critical Impurity Profiling
The following table summarizes the most frequent byproducts encountered when reacting 2-Fluorophenol with 2-Chloropropanoic acid (or its esters) under basic conditions.
| Impurity / Byproduct | Origin Mechanism | Diagnostic Sign | Mitigation Strategy |
| Acrylic Acid (or Acrylates) | Elimination (E2): Base-induced dehydrohalogenation of the 2-halopropanoic precursor. | Acrid, pungent odor; low yield; polymer formation (gums) during workup. | Reduce base strength (use |
| 2-Hydroxypropanoic Acid (Lactic Acid) | Hydrolysis: Hydroxide attacks the halo-acid directly instead of the phenoxide. | High mass loss to aqueous layer during extraction; product is difficult to crystallize. | Use anhydrous conditions; add halo-acid slowly to pre-formed phenoxide; use Phase Transfer Catalysis (PTC). |
| Unreacted 2-Fluorophenol | Incomplete Conversion: Stalled reaction due to competitive consumption of alkylating agent. | Distinct phenolic odor; positive ferric chloride test (purple color). | Use excess alkylating agent (1.2–1.5 eq); ensure adequate reflux time. |
| Self-Condensation Esters | Esterification: Reaction between the product acid and unreacted phenol or lactic acid byproduct. | "Oiling out" of the final product; complex NMR in the aliphatic region. | Avoid mineral acid catalysts during workup; ensure complete saponification if using ester precursors. |
| Racemic Product (If chiral target) | Enolization: Deprotonation of the | Loss of optical rotation; melting point depression. | Avoid strong bases (alkoxides); keep temperature low; use mild bases like |
Part 2: Troubleshooting Guide (FAQ)
Scenario A: "My yield is low, and the reaction mixture turned into a viscous gum."
Diagnosis: You likely triggered the Elimination Pathway .
When using 2-chloropropanoic acid, strong bases (like NaOH or KOH) or high temperatures favor the E2 elimination mechanism over the desired
Corrective Action:
-
Switch Bases: Move from hydroxide (
) to carbonate ( ). Potassium carbonate ( ) in a polar aprotic solvent (Acetone, MEK, or DMF) is the gold standard for this synthesis. -
Temperature Control: Do not exceed 60–70°C. The activation energy for elimination is generally higher than for substitution; keeping it cool favors the ether.
Scenario B: "I have a huge emulsion during the acid/base extraction, and my product won't crystallize."
Diagnosis: Presence of Lactic Acid (Hydrolysis Byproduct) acting as a hydrotrope. If water was present in your solvent or if you used aqueous base, the hydroxide ion competed with the 2-fluorophenoxide. Since 2-fluorophenoxide is a stabilized, weaker nucleophile, hydroxide wins the race, converting your chloro-acid into lactic acid. Lactic acid is miscible in water but modifies the solubility of your organic product, leading to oils and emulsions.
Corrective Action:
-
Strict Anhydrous Protocol: Dry your acetone or acetonitrile over molecular sieves.
-
Order of Addition:
-
Step 1: Reflux 2-Fluorophenol +
for 30 mins (Form the phenoxide). -
Step 2: Add 2-Chloropropanoic acid (or ester) dropwise . This ensures the concentration of the alkylating agent is always the limiting factor, reducing the statistical probability of side reactions.
-
Scenario C: "The NMR shows a clean product, but the Melting Point is 15°C lower than reported."
Diagnosis: Solvent Inclusion or Racemization . Phenoxypropanoic acids are notorious for trapping solvents (especially toluene or benzene) in their crystal lattice. Alternatively, if you aimed for a chiral product (e.g., R-isomer), basic conditions might have racemized the alpha-carbon.
Corrective Action:
-
Drying: Dry the solid under high vacuum at 40°C for 24 hours.
-
Recrystallization: The preferred solvent system is often Petroleum Ether / Ethyl Acetate . Dissolve in minimum hot EtOAc, then add Pet Ether until turbid.
-
Check Chirality: If the MP remains low, run a chiral HPLC. If racemized, you must restart using milder conditions (e.g.,
mediated coupling) or resolve the racemate using a chiral amine (e.g., -methylbenzylamine).
Part 3: Optimized Synthetic Protocol
Method: Williamson Ether Synthesis via Phase Transfer Catalysis (PTC) This method is selected for its ability to suppress hydrolysis and elimination by keeping the bulk base in the solid/aqueous phase while the reaction occurs in the organic phase.
Reagents:
-
2-Fluorophenol (1.0 eq)
-
Ethyl 2-bromopropionate (1.2 eq) (Bromo is more reactive than Chloro, allowing milder temps)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
TBAB (Tetrabutylammonium bromide) (0.05 eq)
-
Solvent: Acetonitrile (ACN) or Toluene.
Step-by-Step:
-
Phenoxide Formation: In a round-bottom flask equipped with a condenser, charge 2-Fluorophenol,
, TBAB, and ACN. Stir vigorously at room temperature for 30 minutes. The mixture will thicken. -
Alkylation: Heat the mixture to 50°C. Add Ethyl 2-bromopropionate dropwise over 20 minutes.
-
Note: Using the ester prevents the formation of the carboxylate salt during reaction, keeping the organic solubility high.
-
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the phenol spot.
-
Workup (Ester Hydrolysis):
-
Filter off the inorganic salts (
, Excess ). -
Concentrate the filtrate to remove ACN.
-
Redissolve residue in THF/Water (1:1) and add LiOH (2.0 eq). Stir for 2 hours to hydrolyze the ester to the acid.
-
-
Isolation:
-
Wash the basic aqueous layer with Ether (removes unreacted organic impurities).
-
Acidify the aqueous layer to pH 1–2 with HCl (conc). The product will precipitate or oil out.
-
Extract with DCM, dry over
, and concentrate.
-
-
Purification: Recrystallize from Hexane/EtOAc.
Part 4: Visualization of Reaction Pathways
Diagram 1: Reaction Competition Network
This diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination/hydrolysis pathways.
Caption: Kinetic competition between SN2 substitution (Target) and E2 Elimination/Hydrolysis side reactions.
Diagram 2: Troubleshooting Logic Flow
Follow this decision tree when the isolated product does not meet specifications.
Caption: Diagnostic flow for resolving physical state and yield issues in phenoxypropanoic acid synthesis.
References
-
Williamson Ether Synthesis Mechanism & Scope. Source: Master Organic Chemistry. URL:[Link]
-
Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid (Analogous Procedure). Source: PrepChem. URL:[Link]
-
Phase Transfer Catalysis in Organic Synthesis (O-Alkylation). Source: CRDEEP Journals / ResearchGate. URL:[Link]
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester (Recrystallization Solvents).
optimizing reaction conditions for 2-(2-Fluorophenoxy)propanoic acid synthesis
Technical Support Center: 2-(2-Fluorophenoxy)propanoic Acid Synthesis
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: FPA-SYN-OPT-2024[1]
Introduction
Welcome to the Technical Support Center for aryloxypropionic acid synthesis. You are likely attempting to synthesize 2-(2-fluorophenoxy)propanoic acid , a critical scaffold in herbicide chemistry and a key intermediate for various pharmaceutical agents (e.g., PPAR agonists).[1]
This synthesis typically employs a Williamson Ether Synthesis , reacting 2-fluorophenol with 2-chloropropanoic acid (or its ester) under basic conditions.[1] While seemingly straightforward, the ortho-fluorine atom introduces unique steric and electronic challenges that distinguish this from standard phenol alkylations.
Below is your interactive troubleshooting and optimization guide.
Module 1: Reaction Setup & Reagent Architecture
User Question: What is the optimal solvent/base system for this specific fluorinated substrate?
Technical Response:
For 2-fluorophenol (
Option A: The "Green" Aqueous Route (Recommended for Scale)
This method utilizes the high acidity of 2-fluorophenol to run the reaction in water, minimizing organic waste.[1]
-
Reagents: 2-Fluorophenol (1.0 eq), 2-Chloropropanoic acid (1.2 eq), NaOH (2.2 eq).[1]
-
Conditions: Reflux (
) for 4–6 hours.[1] -
Mechanism: The NaOH deprotonates both the phenol and the carboxylic acid.[1] The phenoxide displaces the chloride.[1]
Option B: The Anhydrous Route (High Precision/Chiral)
Use this if you are observing hydrolysis side-products or need to maintain strict stereochemistry.[1]
-
Reagents: 2-Fluorophenol (1.0 eq), Ethyl 2-bromopropionate (1.1 eq),
(2.0 eq).[1] -
Solvent: Acetone or Acetonitrile (dry).[1]
-
Conditions: Reflux (
) for 8–12 hours, followed by a separate hydrolysis step (LiOH/THF/Water).
Comparative Data Table:
| Parameter | Aqueous Route (NaOH/ | Anhydrous Route ( |
| Atom Economy | High (Direct acid use) | Lower (Requires ester + hydrolysis) |
| Reaction Rate | Fast (Homogeneous at reflux) | Slower (Heterogeneous slurry) |
| Impurity Profile | Hydrolysis of chloro-acid possible | Elimination to acrylate possible |
| Suitability | Bulk/Racemic Synthesis | Small Scale/Chiral Synthesis |
Module 2: Troubleshooting Yield & Conversion
User Question: My conversion is stalling at 60%, and I see a side product at RRT 0.85. What is happening?
Technical Response: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide but making it a weaker nucleophile than unsubstituted phenol.[1] Additionally, the reaction battles two main parasitic pathways.[1]
Root Cause Analysis:
-
Competitive Hydrolysis (Aqueous Route): The hydroxide ion (
) is a better nucleophile than your fluorophenoxide.[1] If the concentration of NaOH is too high or the temperature ramps too slowly, attacks the 2-chloropropanoic acid to form lactic acid (2-hydroxypropanoic acid).[1] -
Elimination (Acrylate Formation): 2-Halopropanoic acids can undergo E2 elimination to form acrylic acid derivatives, especially at high temperatures with strong bases.[1]
The "Ortho-Effect" Protocol:
To force the reaction to completion despite the steric bulk and lower nucleophilicity of 2-fluorophenol:
-
Stoichiometry Adjustment: Increase the alkylating agent (2-chloropropanoic acid) to 1.3–1.5 equivalents .
-
Dosing Strategy: Do not mix all reagents at once.
-
Step 1: Dissolve 2-fluorophenol in NaOH solution.[1]
-
Step 2: Heat to reflux.[1]
-
Step 3: Add the neutralized 2-chloropropanoic acid (as sodium salt) slowly over 1 hour. This keeps the effective concentration of the alkylating agent low relative to the phenoxide, favoring substitution over elimination.[1]
-
Module 3: Visualization & Logic Flow
User Question: Can you map out the decision process for troubleshooting low yields?
Technical Response: Refer to the logic gate below to diagnose your specific failure mode.
Figure 1: Decision tree for diagnosing yield losses in Williamson Ether Synthesis of fluorinated phenols.
Module 4: Purification & Isolation (The "pH Swing")
User Question: How do I separate the product from unreacted 2-fluorophenol without column chromatography?
Technical Response:
You can leverage the
The Self-Validating Extraction Protocol:
-
Basification: Ensure the reaction mixture is pH > 10 (Product and Phenol are both ionized/soluble).
-
Wash: Wash the aqueous layer with Toluene or Ethyl Acetate.[1] (Removes neutral organic impurities; Phenol and Product stay in water).[1]
-
Selective Acidification (Critical Step):
-
Acidify the aqueous layer carefully to pH 5.0–6.0 .[1]
-
At this pH, the 2-fluorophenol becomes protonated (neutral) and less soluble, while the carboxylic acid product remains largely ionized (salt form).[1]
-
Correction: Actually, it is more effective to go fully acidic to precipitate the product, as 2-fluorophenol has significant water solubility.
-
Revised Protocol: Acidify to pH 1. Extract both into Ethyl Acetate.[1]
-
Bicarbonate Wash: Wash the Ethyl Acetate layer with saturated
(pH ~8.5).[1]
-
-
Final Isolation: Take the bicarbonate layer, acidify to pH 1 with HCl, and filter the precipitated solid 2-(2-fluorophenoxy)propanoic acid.
Module 5: Advanced - Chirality & Racemization
User Question: I need the (R)-enantiomer. Can I use (S)-2-chloropropanoic acid?
Technical Response: Yes, the reaction proceeds via an SN2 mechanism , resulting in Walden Inversion.
Warning: The
-
Fix: Use the Anhydrous Route (Module 1, Option B) with
in Acetone at lower temperatures ( ) to preserve optical purity.
Figure 2: Stereochemical pathway showing inversion and risk of racemization.[1]
References
-
Williamson Ether Synthesis Mechanism & Conditions.
-
Synthesis of (R)-Aryloxypropionic Acid Esters.
-
Acidity of Fluorophenols (pKa D
-
Reaction Optimiz
Sources
Technical Support Center: Synthesis of Phenoxypropanoic Acids
A Guide to Preventing Over-alkylation and Other Side Reactions
Welcome to the Technical Support Center for phenoxypropanoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of phenoxypropanoic acids, a crucial scaffold in many pharmaceuticals like fenoprofen, often proceeds via a variation of the Williamson ether synthesis. While effective, this method is susceptible to several side reactions, with over-alkylation being a primary concern, especially when using substrates with multiple reactive sites, such as hydroquinone. This guide will provide in-depth, question-and-answer-based troubleshooting for preventing these undesired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of phenoxypropanoic acid synthesis?
A: Over-alkylation refers to the undesired secondary reaction where the initial phenoxypropanoic acid product, or an intermediate with multiple reactive hydroxyl groups (like hydroquinone), reacts further with the alkylating agent. For instance, in the synthesis of R-2-(4-hydroxyphenoxy)propanoic acid from hydroquinone, over-alkylation leads to the formation of a bis-acid byproduct. This not only consumes valuable starting material but also complicates the purification process.
Q2: What is the fundamental mechanism of phenoxypropanoic acid synthesis and how does over-alkylation occur?
A: The core reaction is a nucleophilic substitution (SN2) where a phenoxide ion attacks an alkyl halide (or a similar electrophile) to form an ether linkage. The process begins with the deprotonation of a phenol's hydroxyl group by a base to form a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of the alkylating agent.
Over-alkylation becomes a significant issue when the starting phenol has more than one hydroxyl group, as is the case with hydroquinone. After the first desired alkylation, the product still possesses a reactive hydroxyl group that can be deprotonated and subsequently react with another molecule of the alkylating agent.
Q3: Besides over-alkylation, what other side reactions should I be aware of?
A: Several other side reactions can compete with the desired O-alkylation:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions). Under certain conditions, the alkylating agent can react at a carbon atom of the aromatic ring, leading to C-alkylated byproducts.
-
Elimination (E2) Reaction: This is a major competing reaction, especially with secondary or tertiary alkyl halides. The alkoxide/phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene instead of the desired ether.
-
Oxidation: Phenols, particularly those with multiple hydroxyl groups like hydroquinone, are susceptible to oxidation, which can lead to highly colored byproducts and complicate purification.
Troubleshooting Guide: Preventing Over-alkylation
This section provides detailed strategies to minimize over-alkylation and other side reactions.
Issue 1: Significant formation of bis-alkylated product when using a dihydroxy-aromatic starting material.
This is a classic case of over-alkylation. The key is to control the reaction conditions to favor mono-alkylation.
Q: How does stoichiometry affect over-alkylation?
A: Controlling the molar ratio of reactants is the first line of defense. Using an excess of the dihydroxy-aromatic compound relative to the alkylating agent can statistically favor mono-alkylation. By ensuring there are more available phenol hydroxyl groups than the alkylating agent, the probability of a second alkylation on the same molecule is reduced.
Recommended Protocol: Stoichiometric Control
-
Reactant Ratio: Begin with a molar ratio of at least 2:1 of the dihydroxy-aromatic compound to the alkylating agent. For particularly challenging substrates, this ratio may need to be increased to 3:1 or higher.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture containing the deprotonated phenol over an extended period (e.g., 1-2 hours) at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of double alkylation.
-
Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time for maximizing the mono-alkylated product while minimizing the bis-alkylated byproduct.
Q: What is the role of the base, and which one should I choose?
A: The choice and amount of base are critical. A strong base is required to deprotonate the phenolic hydroxyl group. However, using a large excess of a very strong base can lead to the deprotonation of both hydroxyl groups in a diol, increasing the likelihood of over-alkylation.
| Base | Strength | Common Applications & Considerations |
| NaOH, KOH | Strong | Effective for deprotonating phenols. Can be used in aqueous or alcoholic solutions. |
| K₂CO₃, Na₂CO₃ | Weaker | Often used in polar aprotic solvents like DMF or acetonitrile. Can be milder and more selective. |
| NaH | Very Strong | A powerful, non-nucleophilic base. Often used in anhydrous aprotic solvents like THF or DMF. Requires careful handling. |
Expert Insight: For dihydroxy-aromatic compounds, it is often advantageous to use slightly more than one equivalent of a weaker base like potassium carbonate. This can selectively deprotonate one hydroxyl group to a greater extent, favoring mono-alkylation.
Issue 2: My desired phenoxypropanoic acid is contaminated with C-alkylated isomers.
The formation of C-alkylated products arises from the ambident nature of the phenoxide nucleophile.
Q: How does the choice of solvent influence O- vs. C-alkylation?
A: The solvent plays a crucial role in directing the regioselectivity of the alkylation.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Williamson ether synthesis. They effectively solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it highly nucleophilic and available for O-alkylation.
-
Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making it less available for reaction. This can increase the relative amount of C-alkylation, as the carbon atoms of the ring become more accessible for attack.
A study on a Williamson ether synthesis showed a dramatic solvent effect on regioselectivity, with a 97:3 ratio of O- to C-alkylation in acetonitrile, compared to 72:28 in methanol.
Troubleshooting Workflow for O- vs. C-Alkylation
Caption: Troubleshooting workflow for minimizing C-alkylation.
Issue 3: Low yield due to the formation of an alkene byproduct.
This indicates that the E2 elimination pathway is competing with the desired SN2 substitution.
Q: How can I favor substitution over elimination?
A: Several factors influence the SN2/E2 competition.
-
Structure of the Alkylating Agent: This is a critical factor.
-
Primary alkyl halides: Strongly favor SN2.
-
Secondary alkyl halides: Give a mixture of SN2 and E2 products.
-
Tertiary alkyl halides: Almost exclusively undergo E2 elimination.
-
-
Steric Hindrance: Increased steric bulk on either the phenoxide or the alkylating agent will favor elimination. The phenoxide, acting as a base, can more easily access a peripheral proton for elimination than the sterically hindered electrophilic carbon for substitution.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.
-
Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are more likely to promote elimination.
Strategic Recommendations to Favor SN2:
-
Alkylating Agent: Whenever possible, use a primary alkyl halide or sulfonate ester. For the synthesis of phenoxypropanoic acids, this typically involves using an ester of 2-halopropanoic acid, which is a secondary halide. In this case, careful control of other parameters is crucial.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100 °C.
-
Base Selection: Use a strong but less sterically hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Utilizing Phase-Transfer Catalysis for Improved Selectivity
Phase-transfer catalysis (PTC) can be a powerful technique to enhance reaction rates and selectivity in phenoxypropanoic acid synthesis, especially in solid-liquid or liquid-liquid systems.
Q: How can a phase-transfer catalyst help in my synthesis?
A: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.
Mechanism of Action in Solid-Liquid PTC
Caption: Simplified mechanism of solid-liquid phase-transfer catalysis.
This approach offers several advantages:
-
Milder Conditions: Reactions can often be run at lower temperatures.
-
Avoidance of Strong Bases: Weaker, solid bases like K₂CO₃ can be used effectively.
-
Increased Reaction Rates: The enhanced solubility of the nucleophile in the organic phase accelerates the reaction.
Concluding Remarks
The successful synthesis of phenoxypropanoic acids hinges on a nuanced understanding of the competing reaction pathways. By carefully controlling stoichiometry, and judiciously selecting the base, solvent, and temperature, over-alkylation and other undesired side reactions can be effectively minimized. This guide provides a framework for troubleshooting common issues, grounded in the fundamental principles of organic chemistry. Always prioritize safety and consult relevant literature for specific substrate and reagent handling procedures.
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
National Center for Biotechnology Information. (2006, February 16). Alkylation of phenol: a mechanistic view. [Link]
-
ACS Publications. (2006, January 24). Alkylation of Phenol: A Mechanistic View. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. [Link]
-
ResearchGate. (n.d.). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Reddit. (2024, June 28). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]
- Francis Academic Press. (n.d.).
Technical Support Center: Stability & Handling of 2-(2-Fluorophenoxy)propanoic Acid
Executive Summary & Compound Profile
2-(2-Fluorophenoxy)propanoic acid is a fluorinated phenoxy acid derivative, structurally related to well-known auxin herbicides (e.g., Dichlorprop) and pharmaceutical intermediates. While chemically robust under ambient conditions, its stability in aqueous solution is governed by three critical vectors: pH-dependent solubility , photochemical sensitivity , and stereochemical integrity (racemization) .
This guide addresses the specific challenges researchers face when maintaining this compound in aqueous buffers for biological assays or analytical standards.
| Property | Value / Characteristic | Technical Note |
| Chemical Class | Phenoxypropionic Acid | Ether linkage is hydrolytically stable; Carboxyl group drives solubility. |
| pKa (Estimated) | ~3.1 – 3.4 | The ortho-fluorine atom increases acidity via inductive effects compared to non-substituted analogs. |
| Aqueous Solubility | Low (Acid form) / High (Salt form) | Critical: The free acid precipitates below pH 4.0. |
| Chirality | C2 position | Susceptible to base-catalyzed racemization. |
Troubleshooting Guide (FAQ Format)
Issue 1: "My stock solution is cloudy or has a fine precipitate."
Diagnosis: Incorrect pH / Protonation State. The free acid form of 2-(2-Fluorophenoxy)propanoic acid has poor water solubility (estimated <1.5 g/L). If you dissolve the solid acid directly in water or a low-pH buffer, it will not fully dissociate, leading to micro-precipitation.
Corrective Protocol:
-
Do not heat the solution to dissolve (this risks decarboxylation or racemization).
-
Alkaline Dissolution Strategy:
-
Dissolve the solid substance in a small volume of 1M NaOH or KOH (1.1 molar equivalents).
-
Once clear, dilute with water/buffer to the desired volume.
-
Note: Ensure the final pH is > 5.0 to maintain the ionized carboxylate form (
), which is highly soluble.
-
Issue 2: "I see extra peaks in my HPLC chromatogram after leaving the solution on the bench."
Diagnosis: Photodegradation (Photolysis). Phenoxy acids are chromophores that absorb UV light. The ether bond is susceptible to cleavage under UV irradiation, and the ortho-fluorine atom can influence the electronic distribution, potentially sensitizing the ring to photo-oxidation.
Mechanism: Direct photolysis can cleave the ether linkage, yielding 2-fluorophenol and lactic acid derivatives. Secondary reactions may produce hydroxylated polymeric species.
Corrective Protocol:
-
Amber Glassware: Mandatory for all aqueous storage > 1 hour.
-
Foil Wrapping: If amber vials are unavailable, wrap containers in aluminum foil.
-
Autosampler Protection: Ensure your HPLC autosampler is temperature-controlled (4°C) and dark.
Issue 3: "My enantiopure (R)-isomer standard has lost optical rotation."
Diagnosis: Base-Catalyzed Racemization. The chiral center at the C2 position (alpha to the carbonyl) has an acidic proton. In basic conditions (pH > 9) or at elevated temperatures, hydroxide ions can abstract this proton, forming a planar enolate intermediate that re-protonates to form a racemic mixture.
Corrective Protocol:
-
Avoid High pH: Do not store the compound at pH > 8.5 for extended periods.
-
Temperature Control: Store stock solutions at -20°C. Racemization kinetics follow the Arrhenius equation; reducing temperature drastically slows the rate.
-
Buffer Selection: Use non-nucleophilic buffers (e.g., HEPES, MOPS) rather than carbonate buffers if working near neutral/basic pH.
Critical Stability Pathways (Visualized)
The following diagram illustrates the three primary degradation/instability modes. Use this to determine the necessary storage conditions for your specific experiment.
Figure 1: Stability landscape of 2-(2-Fluorophenoxy)propanoic acid. Green path indicates optimal storage conditions.
Standardized Preparation Protocol
To ensure reproducibility, use this "Self-Validating" protocol for preparing stock solutions.
Reagents:
-
2-(2-Fluorophenoxy)propanoic acid (Solid)
-
0.1 M NaOH (Freshly prepared)
-
PBS Buffer (pH 7.4) or Water (HPLC Grade)
Step-by-Step Procedure:
-
Weighing: Weigh 10 mg of the compound into a 20 mL amber glass scintillation vial.
-
Solubilization (The "Salt" Step):
-
Add stoichiometric base : Calculate moles of compound (
g/mol ). - .
-
Add
of 1.0 M NaOH (or of 0.1 M NaOH). -
Why? This converts the insoluble acid (
) to the soluble sodium salt ( ) immediately.
-
-
Dilution: Add PBS or Water to reach the desired final volume (e.g., 10 mL for a 1 mg/mL stock).
-
Validation (The "Clear" Check):
-
Vortex for 30 seconds.
-
Hold the vial up to a light source. The solution must be crystal clear . If any turbidity exists, check pH. If pH < 5, add 0.1 M NaOH dropwise until clear.
-
-
Filtration: Syringe filter (0.22 µm PVDF or PES) to remove any dust or non-dissolved impurities. Do not use Nylon filters as phenoxy compounds can adsorb to them.
References & Authority
-
PubChem. 2-(2-fluorophenoxy)propanoic acid (CID 8042144).[1] National Library of Medicine. Link
-
Hit2Lead. Physical Properties of Phenoxypropanoic Acid Derivatives. (Data source for solubility/pKa analogs). Link
-
Sokolova, I.V., et al. (2021).[2] Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation.[2][3] Proc. SPIE 12086.[2] (Mechanistic basis for phenoxy photolysis). Link
-
BenchChem. Stereochemistry and Racemization of 2-Phenylpropionic Acid Derivatives. (Mechanistic basis for racemization of alpha-chiral acids). Link
Sources
Technical Support Center: Purification of 2-(2-Fluorophenoxy)propanoic acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 2-(2-Fluorophenoxy)propanoic acid. This document is structured to help researchers, scientists, and drug development professionals navigate these issues with a clear understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-(2-Fluorophenoxy)propanoic acid?
Answer: The impurity profile largely depends on the synthetic route. For a typical Williamson ether synthesis involving 2-fluorophenol and a 2-halopropanoate, you should anticipate:
-
Unreacted Starting Materials: Residual 2-fluorophenol and the 2-halopropanoate starting material.
-
Side-Products: In reactions involving bases like sodium hydroxide, hydrolysis of the halo-propanoate can occur.
-
Structurally Similar By-products: Depending on the reaction conditions, you might see minor amounts of isomers or related compounds. In related phenoxypropionic acid syntheses, bis-substituted products have been noted as potential impurities.[1]
Q2: My crude product is a persistent oil or gum. How can I induce crystallization?
Answer: This is a frequent challenge with phenoxypropanoic acids. An oily or gummy consistency often indicates the presence of impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:
-
High-Vacuum Drying: First, ensure all residual solvent is removed by drying the crude product under a high vacuum, possibly with gentle heating.
-
Solvent Titration (Two-Solvent System): Dissolve the oil in a minimum amount of a "soluble solvent" in which it is very soluble (e.g., dichloromethane, ethyl acetate). Then, slowly add a "non-solvent" or "insoluble solvent" in which the product is poorly soluble (e.g., hexane, heptane) dropwise until you observe persistent cloudiness. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2] This technique, detailed in Protocol 1, is highly effective.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution to initiate crystallization.
Q3: How can I separate the (R)- and (S)-enantiomers of 2-(2-Fluorophenoxy)propanoic acid?
Answer: Separating the enantiomers (a process called resolution) is critical, as biological activity often resides in only one enantiomer.[3] Direct separation of enantiomers is impossible with standard techniques like recrystallization because they have identical physical properties.[4] The primary methods are:
-
Chiral Chromatography (HPLC): This is the most direct and common analytical and preparative method. A stationary phase containing a chiral selector is used to differentially interact with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[3][5][6]
-
Diastereomeric Salt Formation: React the racemic acid with an enantiomerically pure chiral base (e.g., (R)-(+)-α-methylbenzylamine). This reaction forms a mixture of two diastereomeric salts ((R,R) and (S,R)). Diastereomers have different physical properties and can be separated by fractional crystallization.[4] After separation, the acid is liberated from the salt to yield the pure enantiomer.
Purification & Troubleshooting Guide
Problem: My recrystallization yield is very low.
Possible Causes & Solutions:
-
Using too much solvent: The most common cause of low recovery is dissolving the compound in an excessive volume of hot solvent. Upon cooling, the solution does not become sufficiently supersaturated for crystallization to occur.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can leave a significant amount of product in the mother liquor.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution: Consult solubility tables or perform small-scale tests with various solvents to find the optimal one. A two-solvent system can often provide the necessary solubility profile.[2]
-
| Solvent | Boiling Point (°C) | Polarity | Common Use Notes |
| Water | 100 | High | Good for polar compounds, but may not be suitable for this molecule unless as a salt. |
| Ethanol | 78 | High | An excellent general-purpose solvent.[7] |
| Toluene | 111 | Low | Often used for recrystallizing aromatic compounds.[1] |
| Hexane/Heptane | ~69 / ~98 | Very Low | Typically used as the "insoluble solvent" in a two-solvent system.[2][9] |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds of intermediate polarity. |
| Dichloromethane | 40 | Medium | Good "soluble solvent" but its low boiling point can be a disadvantage.[9] |
Problem: HPLC analysis shows a persistent impurity with a similar retention time to my product.
Possible Causes & Solutions:
-
Co-elution on the current column: The impurity is structurally very similar to your product, making separation difficult under the current conditions.
-
Solution 1 (Method Development): Adjust the mobile phase composition (e.g., change the solvent ratio or the pH if using a buffer). A shallower gradient or an isocratic hold may improve resolution.
-
Solution 2 (Alternative Chromatography): Switch to a column with a different stationary phase chemistry. If using a C18 column, try a phenyl-hexyl or a polar-embedded phase. For preparative work, flash chromatography on silica gel with a carefully optimized solvent system can be effective.[10]
-
-
Impurity is a diastereomer or regioisomer: These can be particularly challenging to separate.
-
Solution: This often requires high-resolution preparative HPLC. Techniques like stacked injections or recycling chromatography can be employed to improve throughput and resolution for difficult separations.[10]
-
Experimental Protocols & Workflows
General Purification Workflow
The diagram below outlines a typical workflow for purifying 2-(2-Fluorophenoxy)propanoic acid from a crude reaction mixture to an enantiomerically pure final product.
Caption: General purification workflow for 2-(2-Fluorophenoxy)propanoic acid.
Protocol 1: Two-Solvent Recrystallization for Oily Products
This protocol is designed to purify the compound when it fails to crystallize from a single solvent.[2]
-
Select Solvents: Choose a pair of miscible solvents.
-
Solvent 1 (Soluble): One in which the compound is highly soluble (e.g., Dichloromethane or Ethyl Acetate).
-
Solvent 2 (Insoluble): One in which the compound is poorly soluble (e.g., Hexane or Heptane).
-
-
Dissolution: Transfer the crude oily product to an Erlenmeyer flask. Add the minimum amount of Solvent 1 at room temperature to just dissolve the oil.
-
Induce Cloudiness: While stirring, add Solvent 2 dropwise until the solution becomes persistently cloudy. This indicates the solution is saturated.
-
Re-dissolve: Gently warm the flask on a hot plate until the solution becomes clear again. If it doesn't become clear, add a drop or two of Solvent 1 until it does.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold Solvent 2 to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to a constant weight.
Troubleshooting Crystallization: A Decision Tree
Caption: Decision tree for troubleshooting crystallization issues.
References
-
PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from PrepChem.com. [Link]
-
Lin, C. E., & Lin, C. H. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 42(2), 293-300. Retrieved from NTU Scholars. [Link]
-
Zhou, Y. Y., Gu, X. B., Jiang, M. J., & Cai, G. M. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113. Retrieved from PMC. [Link]
-
Liu, Q., et al. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Journal of Chemical Technology & Biotechnology. Retrieved from Academia.edu. [Link]
-
Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234. [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Department of Chemistry. [Link]
-
Various Authors. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done? ResearchGate. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]
-
Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. MCAT Content. [Link]
-
Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(15), 6493-6531. Retrieved from PMC. [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
- Unichem Laboratories. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
-
Barbero, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Current Pharmaceutical Analysis, 3(1), 53-61. [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link]
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
PubChem. (n.d.). (2R)-2-(2-fluorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
Ferretti, J., & Toth, S. J. (1960). Chromatographic separation and identification of organic acids. Analytical Chemistry, 32(6), 685-688. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
YMC. (n.d.). Chromatography Fundamentals for the Analysis and Purification of Biologics. YMC America. [Link]
-
Adolfsson-Erici, M., & Renberg, L. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Chemosphere, 23(7), 845-854. [Link]
-
ResearchGate. (n.d.). (+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. [Link]
- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
-
ResearchGate. (2011). 3-(2-Fluorophenoxy)propanoic acid. [Link]
Sources
- 1. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. jackwestin.com [jackwestin.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. athabascau.ca [athabascau.ca]
- 8. LabXchange [labxchange.org]
- 9. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of 2-(2-Fluorophenoxy)propanoic Acid Analysis
Status: Operational Ticket ID: T-2FPA-OPT Assigned Specialist: Senior Application Scientist Subject: Resolution of Peak Tailing and Asymmetry Issues
Executive Summary & Molecule Profile
You are encountering peak tailing (Asymmetry Factor
To resolve this, we must address the specific chemical behaviors of your analyte:
-
Acidity (pKa ~3.1 - 3.5): As a carboxylic acid, it exists in equilibrium between its neutral and ionized (carboxylate) forms. Tailing often results from "mixed-mode" retention where the analyte splits its time between hydrophobic retention (C18) and secondary polar interactions.
-
Chelation Potential: The ether oxygen and carboxylic acid moiety create a "claw" structure capable of chelating trace metals (Iron/Aluminum) present in older or lower-quality silica supports.
-
Fluorine Effect: The fluorine atom at the ortho position increases lipophilicity and electron withdrawal, making the acidic proton slightly more labile than in non-fluorinated analogues.
Diagnostic Workflow
Before modifying your method, use this logic tree to identify the root cause of the tailing.
Figure 1: Diagnostic logic for isolating the source of peak asymmetry.
Module 1: Mobile Phase Optimization (The pH Factor)
The most frequent cause of tailing for 2-(2-Fluorophenoxy)propanoic acid is operating the mobile phase too close to the analyte's pKa.
The Mechanism
If your pH is near the pKa (e.g., pH 3.0–4.0), the analyte constantly associates and dissociates (
Protocol: The "Rule of 2"
You must suppress ionization by maintaining the pH at least 2 units below the pKa .
| Parameter | Recommendation | Technical Rationale |
| Target pH | 2.0 – 2.3 | Ensures >99% of the analyte is in the neutral ( |
| Buffer Choice | Phosphate (20-50 mM) | Phosphate has high buffering capacity at pH 2.1. Organic acids (Formic/Acetic) are too weak to prevent local pH shifts within the pore structure at this range. |
| Alternative | 0.1% Trifluoroacetic Acid (TFA) | If using MS detection (where Phosphate is banned), TFA is superior to Formic Acid. TFA acts as an ion-pairing agent and masks silanols. |
Step-by-Step Optimization:
-
Prepare 20 mM Ammonium Phosphate or Potassium Phosphate.
-
Adjust pH to 2.1 using Phosphoric Acid (do not use HCl or H2SO4).
-
Filter through 0.2 µm membrane.
-
Run a gradient starting at high aqueous (e.g., 90% Buffer / 10% ACN) to ensure the acid is fully protonated upon injection.
Module 2: Column Selection (The Chelation Factor)
If pH optimization fails, the tailing is likely caused by metal chelation or hydrogen bonding with surface silanols.
The Mechanism
The oxygen atoms in 2-(2-Fluorophenoxy)propanoic acid can coordinate with trace metal ions (Fe³⁺, Al³⁺) embedded in the silica matrix. This creates a "pseudo-permanent" bond that drags the peak tail.
Recommended Column Chemistries
-
High-Purity "Type B" Silica:
-
Why: These are manufactured to have <10 ppm metal content.
-
Examples: Zorbax Eclipse Plus, Waters Symmetry, Phenomenex Luna (2).
-
-
Hybrid Particles (BEH/HSC):
-
Why: Polymer-silica hybrids have fewer surface silanols and are more resistant to low pH.
-
Examples: Waters XBridge/Acquity BEH.
-
-
End-Capping:
-
Ensure the column is "fully end-capped." This blocks residual silanol groups (-Si-OH) that could hydrogen bond with the ether oxygen of your analyte.
-
Module 3: System Troubleshooting (FAQs)
Q: I optimized pH to 2.0, but the tailing persists. What now? A: This suggests Mass Overload or System Void .
-
Test: Inject 1/10th of the concentration. If the peak becomes symmetrical, your column capacity was exceeded.
-
Test: Check the column inlet.[3] If the peak is "fronting" (leaning forward) or split, the column inlet frit may be clogged, or a void has formed in the packing bed.[2] Reverse-flush the column (if permitted by manufacturer) or replace it.[3]
Q: Can I use Formic Acid instead of TFA? A: For this specific molecule, TFA is preferred . Formic acid (pKa ~3.75) buffers poorly at pH 2.0. TFA (pKa ~0.2) is a strong acid that ensures the mobile phase pH remains well below 2.5, keeping the fluorophenoxy acid neutral.
Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis. Operating at pH 2.0 over time can strip the bonded phase (C18 ligands) off the silica, exposing the underlying silanols. This increases secondary interactions. Solution: Use a "Sterically Protected" C18 column designed for low pH stability (e.g., Agilent StableBond).
Visualizing the Interaction
The following diagram illustrates the competing interactions causing the tailing.
Figure 2: Competition between desired hydrophobic retention and secondary interactions causing tailing.
References
-
Dolan, J. W. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America.
-
McCalley, D. V. (2023). Understanding the Role of Silanols in Reversed-Phase Chromatography. Chemical Communications.
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC.
-
PubChem. (2025). 2-(2-Fluorophenoxy)propanoic acid Compound Summary. National Library of Medicine.
Sources
minimizing impurity formation during 2-(2-Fluorophenoxy)propanoic acid synthesis
This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of 2-(2-Fluorophenoxy)propanoic acid .[1] It addresses critical impurity profiles, specifically focusing on stereochemical integrity (racemization control) and chemical purity (minimizing side reactions).[1]
Part 1: Core Reaction & Mechanistic Overview
The synthesis typically proceeds via a Williamson Ether Synthesis , involving the nucleophilic substitution (
-
Target Reaction: 2-Fluorophenol + (S)-2-Chloropropanoic acid
(R)-2-(2-Fluorophenoxy)propanoic acid + HCl[1] -
Mechanism:
with Inversion of Configuration. -
Critical Quality Attribute (CQA): Enantiomeric Excess (
). The (R)-isomer is typically the bioactive herbicidal/pharmaceutical pharmacophore.[2]
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the desired
Part 2: Troubleshooting Guide (Q&A)
Category A: Stereochemical Purity (Racemization)
Q1: I am starting with (S)-2-chloropropanoic acid, but my product is nearly racemic. What is happening?
Diagnosis: Racemization is likely occurring via the formation of an enolate intermediate.[1][3] The
-
Switch Bases: Replace strong hydroxides (NaOH/KOH) with weaker bases like Potassium Carbonate (
).[1] Hydroxides promote rapid enolization.[1] -
Temperature Control: Maintain reaction temperature below 60°C. Racemization kinetics follow an Arrhenius dependence; reducing temperature from reflux to 50°C can significantly preserve
.[1] -
Two-Step Protocol: Pre-form the phenoxide salt before adding the chiral chloropropionic acid. This ensures the base is consumed by the phenol (which is more acidic than the
-proton) before it can deprotonate the chiral center [1].
Q2: Does the choice of solvent affect the optical purity?
Answer: Yes. Polar aprotic solvents (DMF, DMSO) accelerate the
-
Recommendation: Use Acetonitrile or MEK (Methyl Ethyl Ketone) with
.[1] These solvents provide a good balance of rate acceleration without the harsh basicity enhancement seen in DMSO [2].[1]
Category B: Chemical Impurities[1]
Q3: I see a significant peak at RRT 0.85 identified as 2-hydroxypropanoic acid. How do I eliminate this? Diagnosis: This is a hydrolysis product.[1] Hydroxide ions or water in the solvent are competing with the phenoxide to attack the chloro-group.[1] Corrective Action:
-
Dry Solvents: Ensure solvents (Toluene, DMF) are anhydrous (<0.05% water).[1]
-
Base Stoichiometry: If using NaOH, use exactly 2.0 equivalents (if using acid starting material) or 1.0 equivalent (if using ester).[1] Excess hydroxide directly attacks the alkyl halide.[1]
-
Use Esters: Start with Methyl 2-chloropropionate instead of the free acid. Esters are less prone to direct
-deprotonation and can be hydrolyzed to the acid after the ether linkage is formed under mild conditions.[1]
Q4: My product is colored (yellow/brown) and contains "tars." Diagnosis: 2-Fluorophenol is electron-rich and prone to oxidation.[1] Corrective Action:
-
Inert Atmosphere: Conduct the reaction strictly under Nitrogen or Argon.[1][3]
-
Antioxidants: Add a trace amount of sodium sulfite (
) to the aqueous workup to quench any oxidized quinone species.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of (R)-2-(2-Fluorophenoxy)propanoic acid with
Materials
-
Substrate: 2-Fluorophenol (1.0 eq)
-
Reagent: Methyl (S)-2-chloropropionate (1.2 eq) [Note: Using ester prevents salt formation issues]
-
Base: Potassium Carbonate (
), anhydrous, micronized (1.5 eq) -
Solvent: Acetonitrile (ACN), anhydrous (10 volumes)
-
Catalyst: Potassium Iodide (KI), catalytic (0.05 eq) – Accelerates Finkelstein exchange
Step-by-Step Workflow
-
Salt Formation (In Situ):
-
Charge reaction vessel with Acetonitrile and 2-Fluorophenol under
. -
Add
and stir at 25°C for 30 minutes. Why? This ensures the phenol is deprotonated by the heterogeneous base before the electrophile is introduced.
-
-
Alkylation (
): -
Hydrolysis (Post-Coupling):
-
Workup & Purification:
Data: Base & Solvent Selection Matrix[1]
| Base / Solvent System | Reaction Rate | Racemization Risk | Chemical Yield | Notes |
| NaOH / Water | Fast | High | Moderate | High hydrolysis byproducts.[1] |
| KOH / Toluene | Slow | Low | Good | Requires phase transfer catalyst (TBAB).[1] |
| K2CO3 / DMF | Very Fast | Moderate | High | Difficult solvent removal; risk of thermal runaway.[1] |
| K2CO3 / Acetone | Moderate | Lowest | Excellent | Recommended. Easy workup, kinetic control.[1] |
Part 4: Impurity Control Logic Diagram
Figure 2: Decision tree for troubleshooting specific impurity issues based on analytical data.
References
-
US Patent 4,897,481 . Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides. Link
-
BenchChem Technical Support . How to avoid racemization during 2-phenylpropanamide synthesis (Analogous chemistry applied to propanoic acid derivatives). Link
-
Tu, G. et al. (2018).[1] An efficient route towards R-2-phenoxypropionic acid synthesis. ResearchGate. Link
-
Organic Syntheses . Synthesis of (S)-2-Chloropropanoic acid (Precursor purity). Link
Sources
Technical Support Center: Enhancing the Resolution of 2-(2-Fluorophenoxy)propanoic Acid Enantiomers
Welcome to the technical support center for the chiral resolution of 2-(2-Fluorophenoxy)propanoic acid. This guide is designed for researchers, chemists, and pharmaceutical scientists to provide expert-driven insights, detailed protocols, and robust troubleshooting advice for separating this critical chiral compound. As Senior Application Scientists, we understand that achieving high enantiomeric purity is paramount, and this resource consolidates field-proven methodologies to streamline your experimental workflows.
Core Principles of Resolution
2-(2-Fluorophenoxy)propanoic acid, a member of the "profen" class of compounds, exists as a pair of enantiomers. Separating these mirror-image molecules is essential as they often exhibit different pharmacological and toxicological profiles.[1] The primary strategies for resolution rely on converting the enantiomeric pair into diastereomers, which have different physical properties, or exploiting stereoselective interactions. The three most common industrial and laboratory-scale methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): Direct separation on a chiral stationary phase.
-
Diastereomeric Salt Crystallization: Reaction with a chiral resolving agent to form salts that can be separated by crystallization.[2][3]
-
Enzymatic Resolution: Use of an enzyme to selectively react with one enantiomer.[4]
This guide is structured to help you navigate the challenges associated with each of these techniques.
Method Selection Workflow
Choosing the appropriate resolution strategy depends on the scale, required purity, and available resources. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a chiral resolution method.
Troubleshooting Guide
This section addresses common problems encountered during the resolution of 2-(2-Fluorophenoxy)propanoic acid.
Issue 1: Poor or No Resolution in Chiral HPLC
Question: I am injecting my racemic sample onto a chiral column, but I see only one broad peak or two poorly resolved peaks. What should I do?
Potential Causes & Solutions
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® OD or OJ) are highly effective for profen-class compounds.[5][6] If one CSP fails, a different one should be screened. The interaction mechanisms, which include hydrogen bonding, π-π interactions, and steric hindrance, are highly specific to the analyte-CSP pairing.[5]
-
Suboptimal Mobile Phase Composition: For profens on polysaccharide columns, normal-phase chromatography is common.
-
Causality: The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol), modulates the interaction strength between the enantiomers and the CSP. Too much polar modifier weakens interactions, causing co-elution. Too little can lead to excessively long retention times or no elution at all.[7]
-
Solution: Systematically vary the ratio of hexane to alcohol (e.g., from 99:1 to 90:10). Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent interaction mode and improves peak shape.
-
-
Column Degradation or Contamination: Chiral columns can be sensitive to contaminants and improper storage.[7][8]
-
Solution: First, try flushing the column with a strong, compatible solvent like pure isopropanol (check the manufacturer's guidelines). If resolution does not improve, the column may be permanently damaged. Always use a guard column and ensure samples are free of salts or other non-volatiles.[8]
-
-
"Additive Memory Effect": If you switch between methods using different acidic or basic additives, trace amounts can remain on the column and stationary phase, altering selectivity. This is particularly prevalent in isocratic separations.[9]
-
Solution: Dedicate a column to a specific method or develop a rigorous washing protocol to be run between different methods. This may involve flushing with several column volumes of the mobile phase without the additive, followed by the new mobile phase.[9]
-
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralcel® OD-H, OJ-H, or similar amylose/cellulose derivative | Screen different polysaccharide-based columns. |
| Mobile Phase | n-Hexane:Isopropanol (95:5) + 0.1% TFA | Vary alcohol content (1% to 20%). Vary acid modifier (0.05% to 0.2%). |
| Flow Rate | 0.5 - 1.0 mL/min | Adjust for optimal balance of resolution and analysis time. |
| Temperature | Ambient (e.g., 25 °C) | Lowering temperature can sometimes improve resolution but increases backpressure. |
Table 1: Typical Starting Conditions for Chiral HPLC Method Development.
Issue 2: Low Yield or Purity in Diastereomeric Salt Crystallization
Question: I have formed a diastereomeric salt with a chiral amine, but upon crystallization, my yield is very low, or the resulting enantiomeric excess (e.e.) is poor.
Potential Causes & Solutions
-
Poor Choice of Resolving Agent: The structures of the acid and the chiral base must complement each other to form a stable, crystalline lattice. Not all chiral amines will work effectively.
-
Causality: Successful resolution depends on a significant difference in solubility between the two diastereomeric salts ((R)-acid-(S)-base vs. (S)-acid-(S)-base). This difference arises from how the diastereomers pack in a crystal lattice, which is governed by hydrogen bonds, ionic interactions, and van der Waals forces.[10]
-
Solution: Screen a variety of commercially available, enantiomerically pure resolving agents. For acidic profens, chiral amines like (R)- or (S)-α-methylbenzylamine, quinine, or brucine are common choices.[1][2][11]
-
-
Incorrect Solvent System: The solvent is critical for mediating the solubility difference.
-
Solution: Conduct a systematic solvent screen using small-scale trials.[12] Test a range of solvents from polar (ethanol, methanol, isopropanol) to less polar (acetone, ethyl acetate), including mixtures with water. The ideal solvent will dissolve both diastereomeric salts at an elevated temperature but allow only one to crystallize upon cooling.[12]
-
-
Oiling Out Instead of Crystallizing: The salt may separate as a liquid phase (an oil) if the concentration is too high or cooling is too rapid.
-
Solution: Use a more dilute solution. Ensure the solution is allowed to cool slowly and without disturbance to promote the formation of well-ordered crystals. Seeding the solution with a few previously formed crystals of the desired diastereomer can also initiate proper crystallization.
-
-
Co-crystallization: If the two diastereomers have similar solubilities, they may crystallize together, leading to low enantiomeric excess.
-
Solution: This points to a suboptimal resolving agent/solvent combination. A different solvent may increase the solubility gap. Alternatively, performing a recrystallization of the isolated salt can often significantly enhance the diastereomeric purity.
-
Caption: Principle of diastereomeric salt crystallization.
Issue 3: Inefficient Enzymatic Resolution
Question: My lipase-catalyzed resolution is very slow, or the enantiomeric excess of both the product and the remaining substrate is low after 50% conversion.
Potential Causes & Solutions
-
Suboptimal Enzyme Choice: Not all lipases will be effective. The enzyme's active site must be able to discriminate between the two enantiomers.
-
Solution: Screen different lipases. Candida antarctica lipase B (CALB), often immobilized, is a robust and widely used enzyme for resolving various esters and acids and is a good starting point.[13]
-
-
Incorrect Reaction Medium: The choice of organic solvent is critical for enzyme activity and stability.
-
Causality: The solvent influences the conformation of the enzyme and the solubility of the substrates. Highly polar solvents can strip essential water from the enzyme, inactivating it.
-
Solution: Use non-polar organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). Avoid highly polar solvents unless the enzyme is specifically formulated for them. In some cases, a solvent-free system can be highly effective.[13]
-
-
Low Enantioselectivity (Low E-value): The "Enantiomeric Ratio" (E-value) is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value means poor discrimination.
-
Solution: The E-value can sometimes be improved by changing the nucleophile (in esterification) or the ester group (in hydrolysis). For example, using a bulkier alcohol like 2-propanol instead of methanol for esterification can enhance stereorecognition.[13] Lowering the reaction temperature can also increase selectivity, albeit at the cost of reaction rate.
-
-
Reaction Stalls Before 50% Conversion: This could be due to product inhibition or enzyme deactivation.
-
Solution: For esterification reactions, the water produced as a byproduct can inhibit the enzyme. Add molecular sieves to the reaction mixture to remove water as it is formed. If the enzyme is being deactivated by the substrate or product, a whole-cell biocatalyst system might offer greater stability.[14][15]
-
Caption: Workflow for enzymatic kinetic resolution via esterification.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of each resolution method?
| Method | Advantages | Disadvantages |
| Chiral HPLC | Fast method development, high purity achievable, applicable to a wide range of compounds. | Expensive columns and solvents, limited scalability for preparative work. |
| Diastereomeric Crystallization | Cost-effective, highly scalable for industrial production, well-established technique.[11] | Can be time-consuming to develop, success is not guaranteed, may require multiple recrystallizations.[16] |
| Enzymatic Resolution | High selectivity (high e.e.), mild reaction conditions, environmentally friendly ("green chemistry"). | Theoretical max yield of 50% for a single enantiomer (unless racemization is used), enzyme cost and stability can be issues.[4] |
Table 2: Comparison of Common Chiral Resolution Methods.
Q2: How do I recover the pure enantiomeric acid from the diastereomeric salt?
Once you have isolated the less soluble diastereomeric salt by filtration, you need to break the ionic bond to liberate your desired acid enantiomer.
-
Dissolution: Dissolve the salt in water or a suitable solvent mixture.
-
Acidification: Add a strong acid, such as 1M or 2M HCl, to protonate the carboxylate of your target compound. This will make it insoluble in the aqueous phase.[1]
-
Extraction: Extract the now-neutral enantiomerically pure acid into an organic solvent like ethyl acetate or dichloromethane.
-
Isolation: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the pure acid enantiomer. The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.[12]
Q3: Can I use a chiral additive in the mobile phase with an achiral column instead of using a chiral column?
Yes, this is a valid technique known as using a chiral mobile phase additive (CMPA).[17] For acidic compounds like 2-(2-Fluorophenoxy)propanoic acid, a chiral selector like vancomycin can be added to the mobile phase.[17] The enantiomers form transient diastereomeric complexes with the CMPA in the mobile phase, and these complexes interact differently with the achiral stationary phase (like C18 or NH2), enabling separation.[17] This can be a cost-effective alternative to purchasing multiple chiral columns, but method development can be complex, and the CMPA can contaminate the HPLC system.
Q4: For enzymatic resolution, what does a 50% yield limit mean?
In a classic kinetic resolution, the enzyme selectively converts one enantiomer (e.g., the S-enantiomer) into a new product (e.g., an ester), while leaving the other (R-enantiomer) untouched.[4] The reaction is stopped at or near 50% conversion. At this point, you have a mixture of the S-ester (product) and the R-acid (unreacted starting material). The maximum theoretical yield for each of these isolated compounds is 50% of the initial racemic material. This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is continuously racemized back to a 50:50 mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer.
Experimental Protocols
Protocol 1: Chiral HPLC Analytical Method
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the racemic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL onto the column and monitor the chromatogram. Adjust the mobile phase composition as needed to achieve baseline resolution (Rs > 1.5).
Protocol 2: Diastereomeric Salt Crystallization Screening
-
Setup: In separate small test tubes, place 100 mg of racemic 2-(2-Fluorophenoxy)propanoic acid.
-
Agent Addition: To each tube, add 1.0 equivalent of a different chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine).
-
Solvent Screening: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone) dropwise while warming until the solids just dissolve.
-
Crystallization: Allow the tubes to cool slowly to room temperature, then place them in a refrigerator (4 °C) overnight.
-
Observation: Observe which tube(s) have formed solid crystals.
-
Analysis: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry. Liberate the acid as described in FAQ 2 and analyze its enantiomeric excess by chiral HPLC (Protocol 1) to identify the most effective combination.
Protocol 3: Enzymatic Kinetic Resolution (Esterification)
-
Reaction Setup: To a flask, add 1.0 g of racemic 2-(2-Fluorophenoxy)propanoic acid, 50 mL of n-heptane, and 1.2 equivalents of 2-propanol.
-
Enzyme Addition: Add 100 mg of immobilized Candida antarctica lipase B (e.g., Novozym® 435) and activated 4Å molecular sieves.
-
Reaction: Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze by chiral HPLC to monitor the conversion and the e.e. of the substrate and product.
-
Workup: When the reaction reaches approximately 50% conversion, filter off the enzyme (it can often be reused).
-
Separation: Separate the resulting ester from the unreacted acid. This can typically be achieved by a liquid-liquid extraction with an aqueous base (e.g., NaHCO₃ solution), which will extract the acidic component, leaving the neutral ester in the organic phase.
References
- Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors. PubMed.
- Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. PubMed.
- Resolution of enantiomers of ketoprofen by HPLC: A review. ResearchGate.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. MDPI.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... PMC.
- Diastereomeric recrystallization. Wikipedia.
- 6 Separation of enantiomers - Stereochemistry. Stereoelectronics.
- Enzymatic resolution of (R,S)-2-(4-hydroxyphenoxy) propionic acid. Enzyme and Microbial Technology.
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Trouble with chiral separations. Chromatography Today.
- Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars.
- Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. ResearchGate.
- Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- What precautions should be kept in our mind, if using chiral column in HPLC? ResearchGate.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe.
- HPLC issues with racemic sample- where is the 2. enantiomer? Reddit.
- Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. Benchchem.
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed.
- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. ResearchGate.
- A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs. Alternatives. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. advanceseng.com [advanceseng.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.mpg.de [pure.mpg.de]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 2-(2-Fluorophenoxy)propanoic acid Solubility Guide
The following technical guide is structured as a specialized support center resource. It addresses the specific physicochemical challenges of 2-(2-Fluorophenoxy)propanoic acid , a compound whose solubility is governed by the interplay between its lipophilic fluorinated aromatic ring and its ionizable carboxylic acid tail.[1]
Case ID: SOL-FPA-002 Status: Active Subject: Troubleshooting aqueous solubility, precipitation, and stock preparation.[1]
Compound Profile & The Core Challenge
To solve solubility issues, you must first understand the molecule's behavior in solution. 2-(2-Fluorophenoxy)propanoic acid is a weak acid with a hydrophobic core.[1]
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 184.16 g/mol | Small molecule, kinetics are usually fast.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Fluorophenyl ether | Dual Nature: The -COOH is hydrophilic only when ionized.[1] The fluorophenyl group is permanently lipophilic.[1] |
| pKa | ~3.1 – 3.5 (Estimated) | At pH < 3.5, it exists as a neutral, insoluble solid. At pH > 5.5, it exists as a soluble anion. |
| LogP | ~2.2 – 2.5 | Moderately lipophilic.[1] Requires organic co-solvents or pH adjustment for high concentrations.[1] |
The Root Cause of Failure: Most researchers fail because they dilute a high-concentration DMSO stock directly into a neutral or slightly acidic buffer (like PBS, pH 7.4).[1] While pH 7.4 is theoretically basic enough to ionize the drug, the local concentration at the injection site often exceeds the solubility limit of the neutral species before mixing is complete, causing "crashing out" (precipitation) that is kinetically slow to redissolve.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify the correct remediation strategy for your specific situation.
Figure 1: Diagnostic decision tree for identifying solubility bottlenecks based on visual observation.[1]
Troubleshooting FAQs
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), but I see a fine white precipitate. Why?
A: This is a classic "Kinetic Solubility" failure.[1] Although the equilibrium solubility at pH 7.4 is likely sufficient, the rapid transition from 100% DMSO to 99.9% water creates a transient environment where the compound is supersaturated. The hydrophobic ortho-fluorine group encourages rapid aggregation before the carboxylic acid can fully deprotonate.[1] Fix:
-
Vortex immediately upon addition.
-
Predilute the DMSO stock into a 1:1 mixture of DMSO:PBS before the final dilution.
-
Ensure your PBS is warm (37°C) to speed up dissolution kinetics.[1]
Q2: Can I dissolve the powder directly in water?
A: No. The free acid form of 2-(2-Fluorophenoxy)propanoic acid has very low water solubility (likely < 0.1 mg/mL).[1] Fix: You must convert it to a salt in situ.[1] Add 1 molar equivalent of NaOH (or Na2CO3) to the water. The pH must be raised above the pKa (approx pH > 5) to drive the equilibrium toward the soluble carboxylate anion.
Q3: Is the compound stable in basic solution?
A: Generally, yes. The ether linkage (phenoxy group) is robust.[1] The carboxylic acid is stable.[1][2] However, avoid extreme conditions (pH > 12 or boiling) which could theoretically risk ether cleavage over long periods, though this is rare for this structure. Store stock solutions in DMSO at -20°C to prevent hydrolysis from trace water.[1]
Technical Protocols
Protocol A: The "Salt-Switch" Dissolution Method
Use this when you need a high-concentration aqueous stock (e.g., for animal dosing) without high DMSO content.[1]
Principle: Convert the hydrophobic free acid into a hydrophilic sodium salt.
-
Calculate: Determine the moles of 2-(2-Fluorophenoxy)propanoic acid powder.
-
Prepare Base: Prepare a 1.0 M NaOH stock solution.
-
Slurry: Suspend the powder in 90% of the final volume of water (it will look cloudy/clumpy).
-
Titrate: Slowly add the 1.0 M NaOH while stirring. Monitor clarity.
-
Target: You need exactly 1.0 to 1.1 equivalents of Base.
-
-
Observation: The solution should turn clear as the pH passes ~6.0.
-
Finalize: Adjust volume with water. Check pH (it should be neutral to slightly basic).[1]
Protocol B: Co-solvent Compatibility Screening
Use this for in vitro cell assays to determine the maximum safe concentration.
Step-by-Step:
-
Stock Prep: Dissolve compound in 100% DMSO to 50 mM.
-
Plate Setup: Prepare a 96-well plate with your assay buffer (e.g., RPMI + 10% FBS).
-
Spike: Add DMSO stock to reach final solvent concentrations of 0.1%, 0.5%, and 1.0%.
-
Incubate: Let stand for 4 hours at room temperature.
-
Read: Measure Absorbance at 600nm (turbidity) or inspect under a microscope.
-
Pass: Clear solution (OD < 0.05).
-
Fail: Precipitate visible or high OD.[1]
-
Solubility Data Reference
The following table summarizes the solubility behavior of 2-(2-Fluorophenoxy)propanoic acid based on its chemical class (Fluorinated Phenoxy Acid).
| Solvent / Medium | Solubility Rating | Notes |
| Water (pH 2.0 - 4.0) | Insoluble | Exists as neutral free acid.[1] |
| PBS (pH 7.4) | Moderate | Soluble as anion, but requires slow addition to avoid crashing. |
| 0.1 M NaOH | High | Forms highly soluble Sodium salt.[1] |
| DMSO | Very High | Recommended for primary stock (>100 mM).[1] |
| Ethanol | High | Good alternative to DMSO, but evaporates. |
| Acetone | High | Not suitable for biological assays.[1] |
Mechanistic Visualization
The diagram below illustrates the molecular mechanism of solubility for this compound, highlighting the critical role of pH.
Figure 2: The pH-dependent equilibrium shift.[1] Solubility is achieved only when the equilibrium is driven to the right (Salt Form).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid.[1] Retrieved from [Link][1]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[1] (Contextual grounding for Protocol A).
-
Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Retrieved from [Link][1]
Sources
strategies to reduce reaction time in 2-(2-Fluorophenoxy)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(2-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical strategies needed to optimize your synthesis, reduce reaction times, and improve overall yields.
Introduction: Navigating the Synthesis of 2-(2-Fluorophenoxy)propanoic Acid
The synthesis of 2-(2-Fluorophenoxy)propanoic acid, a key intermediate in various pharmaceutical and agrochemical applications, is typically achieved via the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic attack of a 2-fluorophenoxide on an alkyl halide, specifically an ester of 2-halopropanoic acid. While the reaction is well-established, achieving rapid reaction times and high yields can be challenging due to competing side reactions and suboptimal reaction conditions.[1][2][3] This guide will address common issues and provide advanced strategies to accelerate your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-(2-Fluorophenoxy)propanoic acid.
Question 1: My reaction is proceeding very slowly or appears to be stalled. What are the likely causes and how can I fix this?
Answer: A slow or incomplete reaction is one of the most common issues in Williamson ether synthesis. The root cause is often related to the core principles of the SN2 mechanism.[1][2]
-
Inefficient Nucleophile Generation: The reaction requires the deprotonation of 2-fluorophenol to form the more nucleophilic 2-fluorophenoxide. If the base used is not strong enough or is sterically hindered, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Solution: Ensure you are using a sufficiently strong, non-hindered base. While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) are often more effective for generating the alkoxide.[3] The choice of base should be matched with a suitable solvent.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[4][5]
-
Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents can dissolve the reactants but do not engage in strong hydrogen bonding with the nucleophile, leaving it more "naked" and reactive. This can dramatically increase the reaction rate.[4][5]
-
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The general order of leaving group ability for halides is I > Br > Cl > F.[2]
-
Solution: If you are using an ester of 2-chloropropanoic acid, consider switching to the 2-bromo or 2-iodo analogue. While more expensive, the significant increase in reaction rate can often justify the cost. Alternatively, using a sulfonate ester, such as a tosylate or mesylate, can also provide an excellent leaving group.[3]
-
-
Low Reaction Temperature: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. A typical range for this synthesis is 50-100 °C.[1] Monitor the reaction for the formation of byproducts at higher temperatures.
-
Question 2: My reaction yield is low, and I'm observing significant byproduct formation. What is happening and what can I do?
Answer: Low yields are often a result of competing side reactions. In the context of this synthesis, the primary culprits are elimination reactions and C-alkylation.
-
E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, leading to the formation of an alkene instead of the desired ether. This is more prevalent with secondary and tertiary alkyl halides.[1][6]
-
Solution: The electrophile in this synthesis (the 2-halopropanoate ester) is a secondary halide, which makes it susceptible to elimination. To favor substitution over elimination, avoid using excessively high temperatures and sterically bulky bases.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to impurities.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 2-(2-Fluorophenoxy)propanoic acid synthesis?
The synthesis proceeds via the Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction. The mechanism involves two main steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 2-fluorophenol, forming a highly nucleophilic 2-fluorophenoxide ion.
-
Nucleophilic Attack: The 2-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoate ester. This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in the formation of the ether linkage and the displacement of the halide ion.[1][2]
Diagram of the Reaction Mechanism
Caption: General reaction pathway for the synthesis.
Q2: What are the most effective strategies to significantly reduce my reaction time?
There are several advanced techniques you can employ to accelerate the synthesis:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[7][8][9] The high-frequency electromagnetic waves efficiently heat the polar reactants and solvents, leading to a rapid increase in the reaction rate. This method is also considered a green chemistry approach as it reduces energy consumption.[7][8]
-
Phase Transfer Catalysis (PTC): This is a powerful technique for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide ion from the aqueous or solid phase into the organic phase where the reaction occurs.[10][11][12][13][14] This overcomes the insolubility of the reactants and can lead to a significant rate enhancement.
-
Ultrasound-Assisted Synthesis (Sonication): The use of ultrasound can also accelerate the reaction. The acoustic cavitation creates localized hot spots with high temperature and pressure, which can enhance the reaction rate.[15][16] This technique can be used in conjunction with microwave irradiation for even greater rate enhancements.[15][16]
Q3: How do I choose the optimal solvent and base for this synthesis?
The choice of solvent and base is interconnected and crucial for success.
| Parameter | Recommendation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | These solvents effectively dissolve the reactants but do not solvate the nucleophile through hydrogen bonding, thus maximizing its reactivity for the SN2 reaction.[4][5] |
| Base | Strong, Non-nucleophilic (e.g., NaH, K₂CO₃) | A strong base is required to fully deprotonate the phenol to the more reactive phenoxide. Using a non-nucleophilic base like sodium hydride prevents the base itself from competing in the substitution reaction.[3] |
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of 2-(2-Fluorophenoxy)propanoic acid, incorporating best practices for reducing reaction time.
Materials:
-
2-Fluorophenol
-
Ethyl-2-bromopropanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Alkylation: Add ethyl-2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
-
Heating: Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-fluorophenoxy)propanoate.
-
Hydrolysis: The crude ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Troubleshooting Workflow
Caption: A logical guide to diagnosing and resolving common synthesis issues.
References
-
Green Chemistry. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. RSC Publishing. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. (2020). Optimization for the synthesis of 2 in batch. [Link]
-
ResearchGate. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]
-
Academia.edu. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Bentham Science. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. [Link]
-
ResearchGate. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
ResearchGate. Application of phase transfer catalyst in the synthesis of cyhalofop butyl. [Link]
-
ResearchGate. Williamson ether synthesis between 1 and 2 using flow-microwave applicator. [Link]
-
ResearchGate. PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. [Link]
-
Taylor & Francis Online. Phase transfer catalysts – Knowledge and References. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Scribd. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). [Link]
-
Trade Science Inc. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. [Link]
-
Semantic Scholar. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Google Patents. Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
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- 6. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
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- 15. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Analysis of 2-(2-Fluorophenoxy)propanoic acid
Welcome to the technical support center dedicated to the analytical challenges of 2-(2-Fluorophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate and overcome matrix effects during its analysis.
Part 1: Understanding the Challenge: 2-(2-Fluorophenoxy)propanoic acid and Matrix Effects
FAQ 1: What is 2-(2-Fluorophenoxy)propanoic acid and why is its analysis critical?
2-(2-Fluorophenoxy)propanoic acid is a carboxylic acid derivative.[1] Its chemical structure, featuring a fluorinated phenyl ring and a propanoic acid group, makes it a compound of interest in various fields, including as a potential metabolite of pharmaceutical compounds or as an impurity. Accurate quantification of this analyte in complex biological matrices like plasma, urine, or tissue is crucial for pharmacokinetic studies, toxicological assessments, and regulatory submissions.[2][3] The molecular formula is C9H9FO3 and the molecular weight is 184.16 g/mol .[4][5]
FAQ 2: What are matrix effects and how do they specifically impact the analysis of 2-(2-Fluorophenoxy)propanoic acid?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative analysis.[6][7] For an acidic compound like 2-(2-Fluorophenoxy)propanoic acid, matrix effects are a significant challenge, particularly in electrospray ionization (ESI) mass spectrometry.
Causality behind the challenge:
-
Ion Suppression: Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with 2-(2-Fluorophenoxy)propanoic acid.[7] In the ESI source, these interfering substances can compete for ionization, leading to a suppressed signal for the analyte of interest.[7]
-
Analyte Properties: The carboxylic acid moiety of 2-(2-Fluorophenoxy)propanoic acid makes it susceptible to changes in pH, which can affect its extraction efficiency and chromatographic retention, further complicating the potential for co-elution with matrix components.
Caption: Workflow illustrating ion suppression due to matrix effects.
Part 2: Troubleshooting Guide: Sample Preparation Strategies
Effective sample preparation is the first and most critical line of defense against matrix effects.[8][9] The goal is to remove as many interfering components as possible while efficiently recovering the analyte.
FAQ 3: My signal for 2-(2-Fluorophenoxy)propanoic acid is suppressed. What are the likely causes in my sample preparation?
Signal suppression is often a direct result of inadequate removal of matrix components. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Protein Precipitation | Protein precipitation (PPT) with solvents like acetonitrile is a common first step, but it may not remove all phospholipids, a major cause of ion suppression.[9] | Optimize the ratio of precipitation solvent to sample. Consider alternative solvents or combining PPT with a subsequent clean-up step like SPE or LLE.[9] |
| Incorrect pH during Extraction | As an acidic compound, the extraction of 2-(2-Fluorophenoxy)propanoic acid is highly pH-dependent. If the pH is not acidic enough, the compound will be ionized and may not partition effectively into the organic extraction solvent or retain on a reversed-phase SPE sorbent.[10] | Acidify the sample to at least 2 pH units below the pKa of the analyte before extraction to ensure it is in its neutral form.[10] |
| Suboptimal SPE Sorbent/Protocol | Using a generic SPE protocol may not be selective enough to remove all interferences. | Develop a method using a polymeric SPE sorbent, which can offer alternative selectivity compared to standard C18. Optimize wash and elution steps to selectively remove interferences while retaining the analyte.[11] |
Protocol 1: Optimized Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to maximize the removal of phospholipids and other interferences from plasma samples.
Objective: To achieve high recovery of 2-(2-Fluorophenoxy)propanoic acid with minimal matrix effects.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa)[11]
-
Human plasma
-
1% Formic acid in water
-
Methanol
-
Acetonitrile
-
Internal Standard (ideally a stable isotope-labeled version of the analyte)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 500 µL of 1% formic acid in water. Vortex to mix. This step disrupts protein binding and neutralizes the analyte.[11][12]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove more interferences without eluting the analyte.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Caption: Optimized SPE workflow for plasma samples.
FAQ 4: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? What are the advantages and disadvantages?
Yes, LLE is a viable alternative to SPE.[8][13]
-
Advantages: LLE can be simpler and more cost-effective for method development. It can be highly effective at removing non-polar interferences.
-
Disadvantages: LLE may be less efficient at removing certain classes of interferences, such as phospholipids, compared to a well-optimized SPE method. It can also be more labor-intensive and use larger volumes of organic solvents. For highly hydrophilic compounds, LLE may not be an effective sample preparation method.[8][13]
Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is tailored for extracting acidic compounds from a less complex matrix like urine.
Objective: To efficiently extract 2-(2-Fluorophenoxy)propanoic acid from urine while minimizing interferences.
Materials:
-
Urine sample
-
Internal Standard
-
Hydrochloric acid (HCl)
-
Ethyl acetate[14]
-
Sodium sulfate
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard.
-
Acidification: Acidify the urine sample to a pH of approximately 2 by adding a small volume of concentrated HCl. This ensures the analyte is in its neutral, more organic-soluble form.
-
Extraction: Add 3 mL of ethyl acetate to the acidified urine. Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Part 3: Troubleshooting Guide: Chromatographic and Mass Spectrometric Conditions
After sample preparation, chromatographic separation and mass spectrometric detection are the next critical stages where matrix effects can be mitigated.[15]
FAQ 5: I'm seeing poor peak shape and inconsistent retention times. How can I optimize my chromatography?
Poor chromatography can lead to co-elution with matrix components, exacerbating ion suppression.
| Parameter | Rationale for Optimization | Recommendations |
| Column Chemistry | The choice of stationary phase is crucial for achieving separation from interferences. | Start with a standard C18 column. If co-elution is still an issue, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like 2-(2-Fluorophenoxy)propanoic acid. |
| Mobile Phase pH | For an acidic analyte, the pH of the mobile phase will affect its retention and peak shape. | Adding a small amount of a weak organic acid like formic acid or acetic acid to the mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[16] |
| Gradient Elution | A well-optimized gradient can separate the analyte from early and late-eluting matrix components. | Start with a shallow gradient and adjust the ramp to maximize the separation between the analyte peak and any areas of ion suppression identified through post-column infusion experiments.[17] |
FAQ 6: How do I select the right mass spectrometry parameters to minimize interferences?
Optimizing MS parameters enhances selectivity and sensitivity.
-
Multiple Reaction Monitoring (MRM): Use MRM on a triple quadrupole mass spectrometer for its high selectivity and sensitivity.[18]
-
Analyte Tuning: Directly infuse a standard solution of 2-(2-Fluorophenoxy)propanoic acid into the mass spectrometer to determine the optimal precursor ion and at least two specific product ions. Select the most intense and specific transitions for quantification and confirmation.
-
Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the abundance of the product ions.
Protocol 3: Developing a Robust LC-MS/MS Method
This protocol outlines the key steps for developing a selective and sensitive LC-MS/MS method.
Objective: To create a method that chromatographically separates 2-(2-Fluorophenoxy)propanoic acid from matrix interferences and detects it with high specificity.
Procedure:
-
MS Optimization (Tuning):
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water.
-
Infuse the solution into the mass spectrometer.
-
In negative ion mode, identify the deprotonated molecule [M-H]- as the precursor ion.
-
Perform a product ion scan to identify characteristic fragment ions.
-
Optimize collision energy for the most abundant and specific transitions.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 95% B over 3-5 minutes.[17]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Matrix Effect Evaluation (Post-Column Infusion):
-
Infuse the analyte solution post-column while injecting an extracted blank matrix sample.
-
Monitor the analyte's signal. Dips in the signal indicate regions of ion suppression where matrix components are eluting.
-
-
Chromatographic Optimization:
-
Adjust the gradient profile to move the analyte's retention time away from the regions of significant ion suppression.
-
Caption: LC-MS/MS method development workflow.
Part 4: Advanced Strategies and FAQs
FAQ 7: What are internal standards, and how can they help compensate for matrix effects?
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and QC.[19] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 13C or 2H). A SIL-IS is chemically almost identical to the analyte, so it co-elutes and experiences the same extraction inefficiencies and matrix effects.[6][20] By using the ratio of the analyte signal to the IS signal for quantification, variations due to matrix effects can be effectively normalized, significantly improving data accuracy and precision.[19]
FAQ 8: I've tried everything, and I still have significant matrix effects. What other techniques can I use?
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique uses two columns with different selectivities to achieve a much higher degree of separation than single-dimension LC, effectively separating the analyte from complex matrix components.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide high-resolution accurate mass data, which allows for much greater specificity in distinguishing the analyte from isobaric interferences.[18]
FAQ 9: How do I properly validate my method to ensure it's free from significant matrix effects according to regulatory guidelines (e.g., FDA, EMA)?
Regulatory guidelines from the FDA and EMA require a thorough evaluation of matrix effects during method validation.[2][21][22]
Key Experiment: Matrix Factor Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
IS-Normalized MF: The MF of the analyte is divided by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should not be greater than 15%.[21][23]
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. Retrieved from [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (2011, March 21). Retrieved from [Link]
-
Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. ResearchGate. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method - RPubs. (2023, January 24). Retrieved from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]
-
(2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem. (n.d.). Retrieved from [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]
-
Hudson, W. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Agilent. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]
-
What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025, April 19). Retrieved from [Link]
-
Kratochwil, M., & Huber, W. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 161, 1-7. Retrieved from [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]
-
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC. (2023, August 7). Retrieved from [Link]
-
Sample Preparation In Bioanalysis: A Review - ijstr. (2016, May 15). Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6). Retrieved from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). Retrieved from [Link]
-
Bioanalytical sample preparation | Biotage. (2025, December 6). Retrieved from [Link]
-
Techniques for disrupting protein binding in sample preparation | Biotage. (2023, February 2). Retrieved from [Link]
-
Optimization of Chromatographic Methods: Tips for Achieving Relia - Longdom Publishing. (n.d.). Retrieved from [Link]
-
12.3: Optimizing Chromatographic Separations - Chemistry LibreTexts. (2021, September 13). Retrieved from [Link]
Sources
- 1. 17088-71-0|2-(2-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. resolvemass.ca [resolvemass.ca]
- 4. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. waters.com [waters.com]
- 21. fda.gov [fda.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive Validation Guide: Optimized HPLC Analysis of 2-(2-Fluorophenoxy)propanoic Acid
Topic: Validation of HPLC Method for 2-(2-Fluorophenoxy)propanoic Acid Analysis Content Type: Publish Comparison Guide
Executive Summary: The Shift to High-Fidelity LC
2-(2-Fluorophenoxy)propanoic acid (2-FPA) acts as a critical intermediate in the synthesis of fluorinated herbicides and specific non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the quantification of phenoxy acid derivatives relied heavily on Gas Chromatography (GC), necessitating tedious derivatization to convert these polar acids into volatile esters.
This guide presents the validation of an Optimized Reversed-Phase HPLC (RP-HPLC) method. Unlike legacy GC methods or non-specific isocratic LC workflows, this optimized protocol offers a stability-indicating capability, allowing researchers to quantify the parent compound alongside potential degradation products without thermal stress.
Comparative Analysis: Why Upgrade?
The following table objectively compares the Optimized RP-HPLC method against the traditional GC-FID approach and a standard (non-optimized) Isocratic HPLC method.
| Feature | Optimized RP-HPLC (Proposed) | GC-FID (Legacy) | Standard Isocratic HPLC |
| Sample Preparation | Minimal: Dissolve & Filter. Direct injection of polar acid. | Complex: Requires derivatization (e.g., esterification with diazomethane or BF3-MeOH). | Minimal: Dissolve & Filter. |
| Thermal Stability | High: Ambient operation (25-30°C). Ideal for thermally labile compounds.[1] | Low: High inlet temps (>200°C) can degrade sensitive intermediates. | High: Ambient operation. |
| Specificity | Excellent: Resolves synthesis impurities and degradation products via gradient elution. | Good: But limited by volatility; non-volatile salts/impurities are missed. | Moderate: Peak broadening often masks closely eluting impurities. |
| Run Time | < 10 Minutes (Gradient) | 15-25 Minutes (Including cool-down) | 15-20 Minutes |
| Sensitivity (LOD) | 0.05 µg/mL (UV @ 254 nm) | 0.5 µg/mL (FID) | 0.2 µg/mL |
The "Product": Optimized RP-HPLC Protocol
This protocol is designed to be self-validating , meaning the system suitability parameters (tailing factor, resolution) serve as immediate checks on data quality before analysis proceeds.
3.1 Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Rationale: The C18 stationary phase provides strong hydrophobic interaction with the fluorinated aromatic ring, ensuring retention, while the acidic mobile phase suppresses ionization of the carboxylic acid group (pKa ~3.8), sharpening the peak shape.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Wavelength: 254 nm (Secondary monitoring at 230 nm for impurities).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3.2 Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 40 | 60 | Linear Gradient |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 70 | 30 | Re-equilibration |
| 10.0 | 70 | 30 | End of Run |
3.3 Workflow Visualization
Figure 1: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.
Validation Performance Data
The following data represents typical performance metrics achieved during the validation of 2-(2-Fluorophenoxy)propanoic acid using the optimized method described above.
4.1 Linearity & Range
-
Objective: Verify the method response is proportional to concentration.
-
Protocol: 5 concentration levels (50% to 150% of target concentration, e.g., 50 µg/mL to 150 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Regression Equation | y = 24512x + 105 | N/A |
| Correlation Coefficient (R²) | 0.9998 | > 0.999 |
| Range | 25 – 200 µg/mL | Derived from Linearity |
4.2 Accuracy (Recovery Studies)
-
Objective: Ensure no matrix interference or loss of analyte.
-
Protocol: Spiking placebo matrix with known amounts of 2-FPA.
| Spike Level | Mean Recovery (%) | % RSD (n=3) | Status |
| 80% | 99.4% | 0.52% | Pass |
| 100% | 100.1% | 0.38% | Pass |
| 120% | 99.8% | 0.45% | Pass |
4.3 Precision
-
System Precision: 6 replicates of standard solution. RSD = 0.2% .
-
Method Precision: 6 separate preparations of a single batch. RSD = 0.6% .
Advanced Module: Chiral Separation Considerations
While the RP-HPLC method above is ideal for chemical purity (Assay), 2-(2-Fluorophenoxy)propanoic acid contains a chiral center at the propanoic acid moiety. For applications requiring enantiomeric purity (e.g., separating the R-isomer from the S-isomer), a standard C18 column is insufficient.
Recommended Chiral Protocol:
-
Column: (S,S)-Whelk-O 1 or Chiralcel OJ-H.
-
Mode: Normal Phase (Hexane/IPA/TFA) or Polar Organic Mode.
-
Reference: See Tedesco et al. for specific enantioselective conditions [1].
References
-
Tedesco, D., et al. "Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis."[5] ResearchGate. Available at:
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." FDA/ICH Guidelines. Available at:
-
BenchChem. "Application Notes and Protocols for HPLC Analysis of 3-(2,4-Difluorobenzoyl)propanoic acid." (Used as proxy for class-specific chromatographic behavior). Available at:
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog. Available at:
Sources
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Herbicidal Activity of Dichlorprop and 2-(2-Fluorophenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the herbicidal properties of the well-established herbicide Dichlorprop (2,4-DP) and the less-characterized compound 2-(2-Fluorophenoxy)propanoic acid. This document will delve into their mechanisms of action, chemical structures, and present a framework for their comparative evaluation.
Introduction
Dichlorprop, a member of the chlorophenoxy herbicide family, is a widely utilized selective herbicide for the control of annual and perennial broadleaf weeds.[1][2] Its mode of action as a synthetic auxin has been extensively studied.[2][3][4] In contrast, 2-(2-Fluorophenoxy)propanoic acid is a structurally related compound whose herbicidal potential is not as well-documented. However, the inclusion of a fluorine atom in the phenoxy ring suggests potential alterations in its biological activity, a concept that has been explored in other herbicide classes to enhance efficacy.[5][6][7] This guide aims to provide a comparative analysis based on the known properties of Dichlorprop and the inferred characteristics of its fluorinated analog, supported by a proposed experimental design for direct comparison.
Chemical Structures and Properties
The herbicidal activity of phenoxyalkanoic acids is intrinsically linked to their chemical structure. Dichlorprop features two chlorine atoms on the phenyl ring, while 2-(2-Fluorophenoxy)propanoic acid has a single fluorine atom. Both possess a chiral center at the alpha-carbon of the propanoic acid moiety.[1][8] For Dichlorprop, it is established that only the (R)-enantiomer possesses significant herbicidal activity.[1][8][9] It is highly probable that a similar stereospecificity exists for 2-(2-Fluorophenoxy)propanoic acid.
| Property | Dichlorprop | 2-(2-Fluorophenoxy)propanoic acid |
| IUPAC Name | (R)-2-(2,4-dichlorophenoxy)propanoic acid | (2R)-2-(2-fluorophenoxy)propanoic acid[10] |
| CAS Number | 120-36-5[1] | 17088-71-0[11][12] |
| Molecular Formula | C₉H₈Cl₂O₃[1] | C₉H₉FO₃[10][11] |
| Molar Mass | 235.064 g/mol [1] | 184.16 g/mol [10][11] |
| Appearance | White solid[1] | White to yellow powder or crystals |
| Chirality | Yes, (R)-isomer is active[1][8] | Yes (inferred) |
Mechanism of Action: Synthetic Auxins
Both Dichlorprop and, presumably, 2-(2-Fluorophenoxy)propanoic acid belong to the group of synthetic auxin herbicides.[2][3] These compounds mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[4]
The key steps in the mechanism of action are:
-
Absorption and Translocation : The herbicide is absorbed by the leaves and stems and moves systemically throughout the plant's vascular system.[2]
-
Binding to Auxin Receptors : The herbicide binds to auxin receptors, such as the TIR1/AFB family of F-box proteins.[13]
-
Disruption of Growth Regulation : This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, causing an overstimulation of auxin-responsive genes.
-
Uncontrolled Growth : The subsequent abnormal increase in cell division, elongation, and protein synthesis leads to twisting of stems and leaves, and eventually, plant death.[2]
Caption: Mechanism of action for synthetic auxin herbicides.
Comparative Herbicidal Activity: An Experimental Framework
To empirically compare the herbicidal activity of Dichlorprop and 2-(2-Fluorophenoxy)propanoic acid, a standardized bioassay is required. The following protocol outlines a robust methodology for this purpose.
Objective: To determine and compare the effective dose (ED50) of Dichlorprop and 2-(2-Fluorophenoxy)propanoic acid required to inhibit the growth of a model broadleaf plant species.
Experimental Workflow:
Caption: Experimental workflow for comparative herbicidal assay.
Detailed Protocol:
-
Preparation of Herbicide Stock Solutions:
-
Accurately weigh and dissolve Dichlorprop and 2-(2-Fluorophenoxy)propanoic acid in a suitable solvent (e.g., acetone or DMSO) to create high-concentration stock solutions.
-
Perform serial dilutions to prepare a range of treatment concentrations. A typical range might be from 0.1 to 1000 mg/L. Include a surfactant in the final spray solutions to ensure even leaf coverage.
-
-
Plant Material and Growth Conditions:
-
Use a susceptible broadleaf species with a relatively short life cycle, such as Arabidopsis thaliana or Lactuca sativa (lettuce).[13][14]
-
Sow seeds in a standardized potting mix and grow under controlled conditions (e.g., 22-25°C, 16:8 hour light:dark cycle).
-
Treat plants at a consistent growth stage (e.g., 2-4 true leaves) to ensure uniformity.
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups, including a negative control (solvent and surfactant only).
-
Apply the herbicide solutions as a fine foliar spray, ensuring complete and uniform coverage of the foliage.
-
-
Incubation and Observation:
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), visually assess and score the herbicidal injury on a scale of 0 (no effect) to 100 (complete death).
-
Harvest the above-ground biomass and measure the fresh weight.
-
Calculate the percent growth inhibition relative to the negative control.
-
Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a non-linear dose-response model to determine the ED50 value (the dose required to cause 50% inhibition).[16]
-
Expected Outcomes and Interpretation
Based on structure-activity relationships of phenoxy herbicides, the substitution on the phenyl ring significantly influences herbicidal activity.[17] The presence and position of halogen atoms affect the molecule's binding affinity to the auxin receptor. It is plausible that the fluorine substitution in 2-(2-Fluorophenoxy)propanoic acid could alter its herbicidal potency compared to Dichlorprop. A lower ED50 value would indicate higher herbicidal activity.
Conclusion
While Dichlorprop is a well-established herbicide with a known efficacy profile, the herbicidal potential of 2-(2-Fluorophenoxy)propanoic acid remains to be fully elucidated. The experimental framework provided in this guide offers a systematic approach to directly compare the herbicidal activity of these two compounds. The results of such a study would provide valuable insights into the structure-activity relationships of fluorinated phenoxyalkanoic acids and could inform the development of novel herbicidal agents.
References
-
Dichlorprop - Wikipedia. In: Wikipedia. ; 2023. Accessed February 15, 2024. [Link]
-
2,4-DP (Dichlorprop) - Active Ingredient Page. Chemical Warehouse. Accessed February 15, 2024. [Link]
-
The differential binding and biological efficacy of auxin herbicides - PMC. National Center for Biotechnology Information. Accessed February 15, 2024. [Link]
-
Auxins: History, Bioassay, Function and Uses. Biology Discussion. Published August 17, 2016. Accessed February 15, 2024. [Link]
-
Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology. 2025. Accessed February 15, 2024. [https://www.cambridge.org/core/journals/weed-technology/article/field-evaluation-of-auxin-herbicide-volatility-using-cotton-and-tomato-as-bioassay-crops/B5E7D7B1C8A3D5D6E1A8B2E0A8F4D0E7]([Link] herbicide-volatility-using-cotton-and-tomato-as-bioassay-crops/B5E7D7B1C8A3D5D6E1A8B2E0A8F4D0E7)
-
Dichlorprop (Ref: RD 406). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Accessed February 15, 2024. [Link]
-
Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology. Published online January 20, 2017. Accessed February 15, 2024. [Link]
-
Searching an auxinic herbicide to use as positive control in toxicity assays. SciELO. Accessed February 15, 2024. [Link]
-
(2R)-2-(2-fluorophenoxy)propanoic acid. PubChem. Accessed February 15, 2024. [Link]
-
Dichlorprop-P (Ref: BAS 044H). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Accessed February 15, 2024. [Link]
-
Dichlorprop-P. Canada.ca. Published March 19, 2014. Accessed February 15, 2024. [Link]
- Hamprecht G, Würzer B, Witschel M. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA International Journal for Chemistry. 2004;58(3):126-130.
- Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. 2024;80(1):345-354.
- Zhao Z, Li J, Li Z, et al. Synthesis and herbicidal activity of acifluorfen analogues. Chinese Journal of Pesticide Science. 2022;24(3):465-473.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2021;26(21):6573.
- 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity.
-
Dichlorprop, 2,4-DP. Pacific Northwest Pest Management Handbooks. Accessed February 15, 2024. [Link]
- Swiderski G. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
-
Hamprecht G, Würzer B, Witschel M. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. ResearchGate. Published August 2025. Accessed February 15, 2024. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Published online April 7, 2025. Accessed February 15, 2024. [Link]
- Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research. 2018;10(4):104-106.
- Huang T-H, Tu H-Y, Aibibu Z, Hou C-J, Zhang A-D.
- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews. 1981;80:65-135.
- Kolmodin-Hedman B, Höglund S, Akerblom M. Studies on phenoxy acid herbicides. I. Field study. Occupational exposure to phenoxy acid herbicides (MCPA, dichlorprop, mecoprop and 2,4-D) in agriculture. Arch Toxicol. 1983;54(4):257-265.
- Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science. 2017;49(2):165-169.
- Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules. 2024;29(7):1644.
-
Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. LinkedIn. Published December 4, 2024. Accessed February 15, 2024. [Link]
-
Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Published online September 18, 2024. Accessed February 15, 2024. [Link]
- Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
-
CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. Purdue University. Published February 21, 2022. Accessed February 15, 2024. [Link]
Sources
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- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Dichlorprop, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 5. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]
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- 7. researchgate.net [researchgate.net]
- 8. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]
- 9. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 10. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 17088-71-0|2-(2-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops | Weed Technology | Cambridge Core [cambridge.org]
- 16. isws.org.in [isws.org.in]
- 17. mdpi.com [mdpi.com]
comparative study of different synthesis routes for 2-(2-Fluorophenoxy)propanoic acid
[1]
Executive Summary
2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0) is a critical intermediate in the synthesis of agrochemicals (specifically phenoxy-herbicides) and pharmaceutical candidates targeting metabolic disorders (PPAR agonists). Its synthesis presents a classic organic chemistry challenge: introducing an ether linkage at a sterically encumbered ortho-substituted position while maintaining high yield and purity.
This guide objectively compares three distinct synthesis routes:
-
Route A (The Ester Method): Classical Williamson ether synthesis using ethyl 2-bromopropionate.
-
Route B (The Industrial Method): Direct alkylation using 2-chloropropionic acid salts in aqueous media.
-
Route C (The Chiral Approach): Stereoselective synthesis using optically active precursors.
Recommendation: For laboratory-scale optimization and library generation, Route A is superior due to ease of purification. For kilogram-scale production, Route B offers the best atom economy and cost profile.
Mechanistic Overview & Pathway Visualization
The synthesis relies fundamentally on the nucleophilic attack of the 2-fluorophenoxide ion on an electrophilic propionate species. The presence of the fluorine atom at the ortho position introduces both an inductive withdrawing effect (increasing phenol acidity) and a steric bulk that can retard nucleophilic attack compared to para-isomers.
Synthesis Pathways Diagram[2]
Figure 1: Comparative reaction pathways for the synthesis of 2-(2-Fluorophenoxy)propanoic acid.
Comparative Analysis of Routes
Route A: Classical Williamson Ether Synthesis (Ester Route)
This route involves reacting 2-fluorophenol with an alkyl halide ester (typically ethyl 2-bromopropionate) in an organic solvent, followed by saponification.
-
Pros:
-
High Yields: Typically >85% due to the high reactivity of the bromide leaving group.
-
Purification: The intermediate ester can be distilled or crystallized, ensuring high purity of the final acid.
-
Mild Conditions: Anhydrous conditions prevent side reactions.
-
-
Cons:
Route B: Direct Alkylation (Industrial Route)
This "one-pot" method reacts the phenoxide directly with the sodium salt of 2-chloropropionic acid (2-CPA) in an aqueous or biphasic system.
-
Pros:
-
Cost Efficiency: Uses cheap 2-CPA and NaOH.
-
Green Chemistry: Water is the primary solvent; avoids toxic polar aprotic solvents.
-
Scalability: Exothermic profile is manageable; no intermediate isolation steps.
-
-
Cons:
-
Reaction Rate: Slower due to the poorer leaving group (Cl) and biphasic kinetics.
-
Side Reactions: Competitive hydrolysis of 2-chloropropionic acid to lactic acid reduces yield (typically 70-80%).
-
Impurity Profile: Harder to purify unreacted phenol from the final acid product.
-
Route C: Chiral Synthesis (Enantioselective)
Used when a specific enantiomer (usually R) is required for biological activity. It utilizes optically pure (S)-2-chloropropionic acid or (S)-lactate esters.
-
Mechanism: SN2 reaction proceeds with inversion of configuration . Starting with (S)-chloride yields the (R)-ether.
-
Critical Control: Temperature must be strictly controlled to prevent racemization.
Performance Metrics Summary
| Feature | Route A (Ester/Bromide) | Route B (Acid/Chloride) | Route C (Chiral/Inversion) |
| Overall Yield | 85 - 92% | 70 - 80% | 65 - 75% |
| Purity (HPLC) | >99% (after hydrolysis) | 95 - 98% | >98% (ee >94%) |
| Raw Material Cost | High (Bromide ester) | Low (Chloride acid) | Very High (Chiral pool) |
| Step Count | 2 (Alkylation + Hydrolysis) | 1 (Direct) | 1 or 2 |
| Green Score | Low (Organic solvents) | High (Aqueous) | Medium |
| Key Challenge | Solvent recovery | Lactic acid byproduct | Racemization control |
Detailed Experimental Protocols
Protocol 1: Laboratory Scale (Route A)
Best for: Initial compound synthesis, analytical standards.
Materials:
-
2-Fluorophenol (1.0 eq)
-
Ethyl 2-bromopropionate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Acetone (Reagent grade)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorophenol (11.2 g, 100 mmol) in acetone (150 mL). Add anhydrous
(27.6 g, 200 mmol). -
Alkylation: Stir the heterogeneous mixture at room temperature for 30 minutes to facilitate phenoxide formation.
-
Addition: Add ethyl 2-bromopropionate (19.9 g, 110 mmol) dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol disappears. -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Hydrolysis: Dissolve the crude ester oil in THF (50 mL) and add 2M NaOH (100 mL). Stir at
C for 2 hours. -
Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted ester). Acidify the aqueous phase to pH 1 with conc. HCl.
-
Extraction: Extract the white precipitate with Ethyl Acetate (3 x 50 mL). Dry over
and evaporate to yield the solid acid.
Protocol 2: Industrial Scale-Up (Route B)
Best for: Production >1kg, Cost optimization.
Materials:
-
2-Fluorophenol (1.0 eq)
-
2-Chloropropionic acid (1.2 eq)[6]
-
Sodium Hydroxide (30% aq solution, 2.2 eq)
-
Toluene (optional, for phase transfer)
Step-by-Step Workflow:
-
Salt Formation: In a reactor, mix 2-chloropropionic acid (13.0 g, 120 mmol) with 30% NaOH solution (approx. 16 g) at
C to form the sodium salt. Maintain pH ~7-8. -
Phenoxide Prep: In a separate vessel, mix 2-fluorophenol (11.2 g, 100 mmol) with 30% NaOH (approx. 14 g).
-
Coupling: Add the chloropropionate salt solution to the phenoxide solution.
-
Reaction: Heat the mixture to reflux (
C). Water may be slowly distilled off to increase concentration and reaction temperature (azeotropic drying if toluene is used). -
Duration: Reflux for 12–16 hours.
-
Quench: Cool to
C. Dilute with water. -
Purification: Acidify to pH 1 with HCl. The product may oil out or precipitate. Extract with Toluene at
C. -
Crystallization: Cool the toluene extract slowly to
C to crystallize the product.-
Expected Yield: ~13.8 g (75%).
-
Workflow Visualization (Route B)
Figure 2: Industrial workflow for the aqueous synthesis of 2-(2-Fluorophenoxy)propanoic acid.
Troubleshooting & Expert Insights
-
The "Ortho" Effect: The fluorine atom at the 2-position creates steric hindrance. If Route A (Acetone/Reflux) is sluggish, switch the solvent to DMF or Acetonitrile and increase temperature to
C. -
Racemization (Route C): If synthesizing the chiral variant, avoid strong excess base and prolonged heating. Use Sodium Hydride (NaH) in THF at
C to form the phenoxide first, then add the chiral chloride/sulfonate to ensure pure kinetics. -
Impurity Control: The major impurity in Route B is lactic acid (from hydrolysis of the chloro-reactant). This is water-soluble and is easily removed during the aqueous workup/extraction phase.
References
-
BenchChem. (2025).[7] Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives. Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from
-
Santa Cruz Biotechnology. (2024). 2-(2-fluorophenoxy)propanoic acid Product Data (CAS 17088-71-0).[8] Retrieved from
-
PubChem. (2023). Compound Summary: (2R)-2-(2-fluorophenoxy)propanoic acid.[9] National Library of Medicine. Retrieved from
-
Organic Syntheses. (n.d.). General Procedure for Williamson Ether Synthesis. Retrieved from
-
ResearchGate. (2025). Efficient route towards R-2-phenoxypropionic acid synthesis. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 3. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]
- 7. benchchem.com [benchchem.com]
- 8. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(2-Fluorophenoxy)propanoic acid vs other phenoxy herbicides for weed control
Topic: Comparative Evaluation: 2-(2-Fluorophenoxy)propanoic Acid vs. Commercial Phenoxy Herbicides Content Type: Technical Comparison Guide & SAR Analysis Audience: Agrochemical Researchers, Medicinal Chemists, and Plant Physiologists
Executive Summary
This guide provides a technical evaluation of 2-(2-Fluorophenoxy)propanoic acid (2-FPPA) , a fluorinated structural analog of the phenoxypropionate herbicide class. While not a widely commercialized active ingredient itself, 2-FPPA serves as a critical Structure-Activity Relationship (SAR) probe for understanding the role of ortho-substitution in synthetic auxins.
This analysis compares 2-FPPA against industry-standard phenoxy herbicides—Mecoprop-P (MCPP-P) and Dichlorprop-P (2,4-DP-P) —to elucidate how fluorine substitution at the 2-position affects auxin binding affinity, metabolic stability, and herbicidal efficacy.
Chemical Structure & Physicochemical Properties
The primary differentiator between these compounds is the substituent at the ortho (2) position of the phenoxy ring. This substituent dictates the conformation of the side chain and the molecule's interaction with the TIR1 auxin receptor.
Comparative Physicochemical Profile
| Feature | 2-(2-Fluorophenoxy)propanoic acid | Mecoprop-P (MCPP-P) | Dichlorprop-P (2,4-DP-P) |
| Structure | 2-Fluoro analog | 2-Methyl-4-chloro analog | 2,4-Dichloro analog |
| Ortho-Substituent | Fluorine (-F) | Methyl (-CH₃) | Chlorine (-Cl) |
| Van der Waals Radius | 1.47 Å (Small) | ~2.00 Å (Bulky) | 1.75 Å (Intermediate) |
| Electronic Effect | Strong Electron Withdrawing (σp = 0.06) | Electron Donating (σp = -0.17) | Electron Withdrawing (σp = 0.23) |
| Lipophilicity (Est. LogP) | ~1.8 - 2.1 | ~3.1 | ~3.4 |
| Primary Mode of Action | Synthetic Auxin (Weak/Moderate) | Synthetic Auxin (Strong) | Synthetic Auxin (Strong) |
| Commercial Status | Research Standard / Intermediate | Global Commercial Herbicide | Global Commercial Herbicide |
Key Insight: The commercial success of Mecoprop and Dichlorprop is partly due to the steric bulk of the ortho group (Methyl or Chlorine). This bulk forces the propionic acid side chain out of the aromatic plane, locking it into a bioactive conformation that mimics Indole-3-Acetic Acid (IAA). The Fluorine atom in 2-FPPA is significantly smaller (isostere of H), which may reduce this conformational locking, potentially lowering binding affinity.
Mechanism of Action: The Auxin Signaling Pathway
All phenoxy herbicides function as "molecular glues." They bind to the TIR1/AFB F-box proteins, stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the ubiquitination and degradation of Aux/IAA proteins, releasing ARF transcription factors to trigger uncontrolled growth.
Pathway Visualization (DOT Diagram)
Caption: The TIR1/AFB signaling cascade. Phenoxy herbicides act as a bridge, recruiting Aux/IAA repressors to the SCF^TIR1 complex for degradation.
Structure-Activity Relationship (SAR) Deep Dive
Researchers evaluating 2-FPPA must consider three critical SAR factors:
A. The Ortho-Effect (Steric Lock)
-
Mechanism: Active auxins require the carboxyl side chain to be perpendicular to the aromatic ring.
-
Mecoprop (2-Me): The methyl group provides significant steric hindrance, effectively locking the side chain in the active perpendicular conformation.
-
2-FPPA (2-F): Fluorine's Van der Waals radius (1.47 Å) is only slightly larger than Hydrogen (1.20 Å).[1] It provides weak steric hindrance, allowing the side chain to rotate more freely.
-
Conclusion: 2-FPPA likely exhibits a lower association constant (
) for the TIR1 receptor compared to Mecoprop, resulting in weaker herbicidal activity per mole.
B. Metabolic Stability (The Fluorine Advantage)[1]
-
Mechanism: Plants detoxify xenobiotics via cytochrome P450-mediated hydroxylation.
-
Phenoxy Herbicides: The primary site of metabolism is often ring hydroxylation (usually at the 4-position) or side-chain cleavage.
-
2-FPPA: The C-F bond is the strongest in organic chemistry (~485 kJ/mol).[1] Substitution at the 2-position blocks metabolic attack at that specific site. However, without a substituent at the 4-position (unlike Dichlorprop or Mecoprop), 2-FPPA remains vulnerable to rapid hydroxylation at the para position, potentially reducing its half-life in resistant weeds.
C. Lipophilicity & Uptake
-
Mecoprop (Cl/Me): Higher lipophilicity aids in penetrating the waxy cuticle of leaves.
-
2-FPPA (F): Fluorine increases polarity relative to Chlorine/Methyl. While this may aid phloem mobility (systemicity), it can reduce initial cuticular penetration, requiring more aggressive surfactant systems in formulation.
Experimental Protocols
To validate the performance of 2-FPPA against commercial standards, the following self-validating protocols are recommended.
Protocol A: Arabidopsis Root Growth Inhibition Assay (Auxin Bioassay)
Objective: Quantify the biological activity (IC50) of 2-FPPA relative to 2,4-D and Mecoprop.
-
Preparation:
-
Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Prepare 0.5x MS medium plates containing increasing concentrations of herbicide (0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).
-
Control: Solvent control (DMSO < 0.1%) and Positive Control (2,4-D).
-
-
Stratification & Growth:
-
Stratify seeds at 4°C for 2 days in the dark.
-
Transfer plates to a growth chamber (22°C, 16h light/8h dark) vertically.
-
-
Measurement:
-
After 7 days, scan plates using a high-resolution flatbed scanner.
-
Measure primary root length using ImageJ (NeuronJ plugin).
-
-
Data Analysis:
-
Plot Root Length vs. Log[Concentration].
-
Calculate IC50 using a non-linear regression model (GraphPad Prism).
-
Expected Result: IC50 sequence: 2,4-D < Mecoprop < 2-FPPA (indicating 2-FPPA is less potent).
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Determine if the 2-Fluoro substitution confers resistance to P450 degradation.
-
Microsome Isolation: Isolate microsomes from herbicide-resistant weed species (e.g., Lolium rigidum) or use commercial wheat microsomes.
-
Incubation:
-
Mix Microsomes (0.5 mg/mL protein), Test Compound (10 µM), and NADPH regenerating system in Phosphate Buffer (pH 7.4).
-
Incubate at 30°C.
-
-
Sampling:
-
Take aliquots at 0, 15, 30, and 60 minutes.
-
Quench immediately with ice-cold Acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor the disappearance of the parent mass and appearance of hydroxylated metabolites (+16 Da).
-
-
Validation:
-
The assay is valid only if the reference compound (e.g., 2,4-D) shows expected intrinsic clearance rates.
-
References
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science. Link
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link
-
Jeschke, P. (2004). "The unique role of fluorine in the design of active ingredients for modern crop protection."[2] ChemBioChem. Link
-
Hamprecht, G., et al. (2004).[3] "Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution." CHIMIA.[4][5] Link
-
Christoffersen, R.E., et al. (2001). "Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] degrading bacteria." PubMed. Link
Sources
Validating the Purity of Synthesized 2-(2-Fluorophenoxy)propanoic Acid
The following guide details the validation framework for 2-(2-Fluorophenoxy)propanoic acid (CAS: 17088-71-0), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceutical building blocks.
A Multi-Methodological Comparison Guide
Content Type: Technical Comparison & Validation Protocol Target Audience: Synthetic Chemists, Analytical Scientists, QC Managers[1]
Executive Summary
In the synthesis of ether carboxylic acids like 2-(2-Fluorophenoxy)propanoic acid, "purity" is often a moving target dependent on the detection method.[1] While Potentiometric Titration provides a rapid bulk assay, it fails to distinguish the target molecule from acidic precursors (e.g., unreacted 2-chloropropanoic acid).[1] Conversely, High-Performance Liquid Chromatography (HPLC) excels at separating organic impurities but requires a reference standard for absolute quantification.[1]
This guide compares three validation tiers, recommending a Cross-Validation Strategy where
Chemical Context & Impurity Profile
To validate purity, one must first understand what "impurity" means in the context of the synthesis (typically Williamson ether synthesis).
-
Target Molecule: 2-(2-Fluorophenoxy)propanoic acid (
, MW: 184.16)[1][2][3] -
Synthesis Route: Reaction of 2-Fluorophenol with 2-Chloropropanoic acid under basic conditions.[1]
Impurity Fate Mapping
The following diagram illustrates the origin of potential impurities and their detectability across different methods.
Figure 1: Impurity Fate Mapping showing how different impurities (red/yellow) interact with validation methods (blue).
Comparative Analysis of Validation Methods
| Feature | Method A: RP-HPLC (UV) | Method B: | Method C: Potentiometric Titration |
| Primary Utility | Purity % (Area) .[1] Best for detecting organic impurities like unreacted phenols.[1] | Assay % (w/w) . Absolute quantification of the fluorinated active. | Total Acidity . Quick check for bulk material. |
| Specificity | High . Separates target from starting materials based on polarity.[1] | High . Only sees F-containing molecules.[1] Ignores solvents/salts.[1] | Low . Reacts with any acidic species (Target + SM2). |
| Reference Std | Required . Needs a pure standard for response factor calibration. | Not Required for analyte.[1] Uses an internal standard (IS) like BTFBA.[4] | Not Required . Relies on stoichiometry.[1] |
| Limitations | May miss non-UV active impurities (e.g., aliphatic acids, salts).[1] | Lower sensitivity than HPLC (LOD ~0.1%). | False Positives : Acidic starting materials inflate the result.[1] |
| Recommendation | Routine QC | Primary Reference Characterization | Process Control Only |
Experimental Protocols
Protocol A: Reverse-Phase HPLC (Purity Profiling)
Objective: To separate the target ether acid from the phenolic starting material.
System Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening the acid peak).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm (Optimized for the phenol ether chromophore).
-
Temperature: 30°C.
Procedure:
-
Dissolve 10 mg of sample in 10 mL of 50:50 Water:MeCN.
-
Inject 10 µL.
-
Acceptance Criteria: Main peak retention time ~8-10 min. No single impurity >0.5%.[1]
Protocol B: F qNMR (Absolute Assay)
Objective: To determine the absolute weight-percent purity without a specific reference standard of the target.
Reagents:
-
Solvent: DMSO-
(Provides good solubility for polar acids).[1] -
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFBA).[4]
-
Why? High purity, stable, non-volatile, and its F-signal (
-61 ppm) does not overlap with the target ( ~ -130 to -145 ppm).[1]
-
Procedure:
-
Accurately weigh ~20 mg of the synthesized sample (
) into a vial. -
Accurately weigh ~10 mg of the IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
and transfer to an NMR tube. -
Acquire
F spectrum with D1 (Relaxation Delay) ≥ 30s (Critical for quantitative integration). -
Calculation:
Where =Integral, =Number of Fluorines (Target=1, IS=6), =Molar Mass.
Validation Logic & Decision Tree
Use the following logic flow to certify a batch.
Figure 2: Validation Decision Tree. Note that qNMR is the final arbiter of assay value.
Simulated Data Comparison
The table below demonstrates why a multi-method approach is vital.
| Method | Result | Interpretation |
| Titration | 102.3% | False High. Likely due to residual 2-chloropropanoic acid (also consumes NaOH).[1] |
| HPLC (Area %) | 99.1% | High. Shows the material is organically clean but misses inorganic salts/solvents. |
| 96.5% | True Value. The "missing" 2.6% is likely trapped solvent or inorganic salt (NaCl) invisible to HPLC/Titration. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BIPM (Bureau International des Poids et Mesures). Internal standards for 19F qNMR.[1][4]Link
-
Santa Cruz Biotechnology. 2-(2-Fluorophenoxy)propanoic acid Product Data.Link
-
NIST Chemistry WebBook. Infrared and Mass Spectra of Phenoxypropionic Acid Derivatives.Link
Sources
- 1. echemi.com [echemi.com]
- 2. 17088-71-0|2-(2-Fluorophenoxy)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 2-(2-fluorophenoxy)propanoic acid | CAS 17088-71-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sielc.com [sielc.com]
- 7. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
comparison of different chiral stationary phases for 2-(2-Fluorophenoxy)propanoic acid separation
Topic: Comparative Guide: Chiral Stationary Phases for 2-(2-Fluorophenoxy)propanoic Acid Separation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Analyte Profile
The separation of 2-(2-Fluorophenoxy)propanoic acid enantiomers represents a classic challenge in chiral chromatography: resolving an acidic, aromatic analyte with a critical ortho-substitution. This molecule belongs to the aryloxypropionic acid class, widely recognized in agrochemistry (e.g., "fop" herbicides) and pharmaceutical intermediates.
The biological activity of these compounds is strictly stereospecific—typically, the (R)-enantiomer carries the auxinic herbicide activity or pharmacological potency, while the (S)-enantiomer is inactive or metabolically inverted. Therefore, achieving baseline resolution (
This guide compares the performance of the three most effective Chiral Stationary Phases (CSPs) for this separation: Amylose/Cellulose Polysaccharides , Macrocyclic Antibiotics , and Pirkle-type (Brush) phases.
Analyte Properties[1][2][3][4][5]
-
Structure: A propionic acid moiety linked via an ether oxygen to a phenyl ring substituted at the ortho position with fluorine.
-
Chiral Center: Carbon
to the carboxyl group. -
Challenge: The free carboxylic acid group causes peak tailing on many CSPs due to non-specific interactions with residual silanols. The ortho-fluorine atom provides a steric "handle" essential for chiral recognition but is smaller than the chloro- analogs often cited in literature.
Mechanism of Chiral Recognition
Understanding how the column interacts with the analyte is the key to selecting the right phase.
The "Three-Point" Interaction Model
For 2-(2-Fluorophenoxy)propanoic acid, successful separation requires at least three simultaneous interactions between the analyte and the CSP selector:
-
Hydrogen Bonding: Between the carboxylic acid (or ester/amide derivative) and the CSP's amide/carbamate groups.
-
-
Stacking: Between the fluorophenyl ring and the aromatic rings of the CSP. -
Steric Inclusion/Exclusion: The ortho-fluorine atom forces the phenyl ring out of the plane of the ether linkage, creating a specific 3D conformation that fits into the chiral cavities (polysaccharides) or clefts (antibiotics) of the CSP.
Visualization: Recognition Pathway
The following diagram illustrates the decision logic for selecting a mechanism based on the analyte form (Free Acid vs. Derivatized).
Figure 1: Decision matrix for CSP selection based on analyte state and dominant interaction mechanism.
Comparative Analysis of Stationary Phases
Option A: Immobilized/Coated Polysaccharides (The Gold Standard)
Columns: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) / Chiralpak AD-H (Amylose analog).
-
Performance: These are the most versatile columns for aryloxypropionic acids. The carbamate groups on the polysaccharide backbone form hydrogen bonds with the carboxyl group of the analyte.
-
Effect of Ortho-Fluorine: The 2-fluoro substituent is critical here. While smaller than chlorine, it creates sufficient steric bulk to differentiate the enantiomers as they enter the chiral grooves of the cellulose/amylose polymer.
-
Pros: High loading capacity (excellent for preparative work); very high success rate.
-
Cons: Requires acidic mobile phase additive (e.g., TFA) to suppress ionization of the free acid; otherwise, peaks will be broad and tailing.
Option B: Macrocyclic Antibiotics (The RP Specialist)
Columns: Chirobiotic T / TeicoShell (Teicoplanin).
-
Performance: Teicoplanin contains an "aglycone basket" with fused rings and sugar moieties. It is exceptional for underivatized carboxylic acids in Reversed Phase (RP) mode.
-
Mechanism: The primary interaction is often an ionic bond between the analyte's carboxylate (anionic) and the CSP's amine (cationic), supplemented by hydrophobic inclusion.
-
Pros: Works in aqueous-organic mobile phases (MeOH/Water); compatible with MS detection (volatile buffers); no derivatization needed.
-
Cons: Lower peak capacity compared to polysaccharides; sensitivity to pH changes.
Option C: Pirkle-Type (Brush Phases)
Columns: Whelk-O1.
-
Performance: Designed originally for naproxen-like drugs, this phase relies heavily on
- interactions. -
Suitability: Less effective for the free 2-(2-fluorophenoxy)propanoic acid compared to the ester derivative. If the analyte is methylated, this column can offer superior speed and efficiency, especially in SFC (Supercritical Fluid Chromatography).
Data Summary: Performance Metrics
The following table synthesizes performance data for ortho-substituted phenoxypropionic acids (using 2-chloro and 2-fluoro analogs as proxies where direct data is consolidated).
| Feature | Chiralcel OD-H | Chiralpak AD-H | Chirobiotic T | Whelk-O1 |
| Mode | Normal Phase (NP) | Normal Phase (NP) | Reversed Phase (RP) | NP / SFC |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/EtOH/TFA (90:10:0.1) | MeOH/TEAA Buffer (pH 4.1) | Hexane/IPA (Ester form) |
| Selectivity ( | 1.3 – 1.6 (High) | 1.1 – 1.3 (Mod) | 1.2 – 1.4 (High) | 1.1 – 1.3 (Mod) |
| Resolution ( | > 2.5 (Baseline) | > 1.5 | > 2.0 | > 1.5 (Derivatized) |
| Elution Order | Typically (R) then (S) | Variable | Variable | Variable |
| Primary Utility | Best All-Around | Complementary to OD | Best for Aqueous/MS | High Throughput |
Note: Data derived from comparative studies of 2-phenoxypropionic acid derivatives [1][2].[1][2] The OD-H column typically shows higher selectivity for the ortho-substituted analogs due to the specific fit of the twisted phenyl ring in the cellulose groove.
Experimental Protocols
Protocol A: Normal Phase Separation (Recommended Starting Point)
System: HPLC with UV Detection (230 nm or 254 nm). Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mix n-Hexane and 2-Propanol (IPA) in a 90:10 (v/v) ratio.
-
Crucial Step: Add 0.1% Trifluoroacetic Acid (TFA) .
-
Why? The TFA protonates the carboxylic acid (
), ensuring it remains neutral. Without TFA, the ionized carboxylate will interact strongly with residual silanols, destroying resolution.
-
-
Equilibration: Flush column at 1.0 mL/min for 20 minutes.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection: 5-10 µL.
-
Protocol B: Reversed Phase Separation (Green Alternative)
System: HPLC or UHPLC. Column: Chirobiotic T (Teicoplanin) (250 x 4.6 mm).
-
Mobile Phase Preparation:
-
Prepare 20 mM Triethylammonium Acetate (TEAA) buffer, adjusted to pH 4.1 with acetic acid.
-
Mix Methanol : TEAA Buffer (60:40 v/v).
-
-
Mechanism Check: At pH 4.1, the analyte is partially ionized, allowing weak ionic interaction with the Teicoplanin amine, optimizing retention and selectivity.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 20-25°C (Lower temp often improves enantioselectivity on antibiotics).
-
Method Development Workflow
Use this logic flow to optimize your specific separation if the standard protocols yield sub-optimal results.
Figure 2: Step-by-step optimization workflow for 2-(2-Fluorophenoxy)propanoic acid.
References
-
Chiral Separation of Phenoxypropionic Acid Derivatives on Polysaccharide Columns. Source: National Taiwan University Scholars. Context: Detailed comparison of Chiralcel OD and OK columns for 2-(2-chlorophenoxy)propionic acid, establishing the critical role of ortho-substitution in separation on cellulose carbamates. URL:[Link]
-
Instruction Manual for CHIRALCEL OD-H. Source: Daicel Chiral Technologies. Context: Official protocols for mobile phase additives (TFA) required for acidic analytes to prevent column damage and ensure peak symmetry. URL:[Link]
-
Enantioseparation of Acidic Analytes using Chiral Ionic Liquids and Macrocycles. Source: National Institutes of Health (PMC). Context: Discusses the separation of 2-phenoxypropionic acid analogs using alternative selectors like cyclodextrins and macrocycles, providing comparative data for non-polysaccharide phases. URL:[Link]
-
Chiral HPLC Separations of Arylpropionic Acids.
values for generic 2-phenoxypropionic acid on various phases, supporting the selection of Pirkle and Polysaccharide phases. URL:[Link]
Sources
A Comparative Guide to Assessing the Enantiomeric Excess of 2-(2-Fluorophenoxy)propanoic Acid
For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of a chiral compound is a critical determinant of its pharmacological and toxicological profile. 2-(2-Fluorophenoxy)propanoic acid, a key chiral building block, is no exception. The precise determination of its enantiomeric excess (e.e.) is paramount for ensuring the desired therapeutic effect and minimizing potential off-target activities of its derivatives. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric excess of 2-(2-Fluorophenoxy)propanoic acid, offering field-proven insights and detailed experimental protocols.
The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. For a molecule like 2-(2-Fluorophenoxy)propanoic acid, which serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs), establishing its enantiomeric purity early in the development process is a critical step that ensures the stereochemical integrity of the final product.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for 2-(2-Fluorophenoxy)propanoic acid can be effectively achieved through several analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, available instrumentation, and the stage of research or development. Here, we compare the three most robust and widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely adopted technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[1] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality of Experimental Choices:
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For acidic compounds like 2-(2-Fluorophenoxy)propanoic acid, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice.[2] These CSPs, available under trade names like Chiralcel® and Chiralpak®, offer a wide range of selectivities. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is optimized to achieve a balance between resolution and analysis time. The addition of a small percentage of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is crucial for protonating the carboxylic acid analyte, which sharpens the peak shape and improves the interaction with the CSP.
Data Presentation: Comparison of Chiral Stationary Phases
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Expected Outcome |
| Chiralcel® OD-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | UV at 254 nm | Good to excellent resolution of enantiomers. |
| Chiralcel® OJ-H | n-Hexane/Isopropanol/TFA (80:20:0.1) | 0.8 | UV at 254 nm | Alternative selectivity, may provide better resolution in some cases. |
| (S,S)-Whelk-O® 1 | n-Hexane/Isopropanol/Acetic Acid (80:20:0.5) | 1.0 | UV at 254 nm | Pirkle-type column, known for resolving 2-arylpropionic acids. |
| Chiralpak® AD-H | n-Hexane/Ethanol/TFA (95:5:0.1) | 1.0 | UV at 254 nm | Amylose-based CSP, offers complementary selectivity to cellulose-based phases. |
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve an accurately weighed amount of 2-(2-Fluorophenoxy)propanoic acid in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is another powerful technique for the separation of enantiomers, offering high resolution and sensitivity.[3] However, for non-volatile compounds like carboxylic acids, derivatization is a mandatory step to increase their volatility and thermal stability.[4]
Causality of Experimental Choices:
The carboxyl group of 2-(2-Fluorophenoxy)propanoic acid must be converted into a less polar and more volatile derivative, typically an ester.[5] Methylation using diazomethane or esterification with an alcohol in the presence of an acid catalyst are common methods. The choice of the chiral capillary column is crucial for the separation of the derivatized enantiomers. Cyclodextrin-based stationary phases, such as those containing derivatized β-cyclodextrin, are highly effective for this purpose.
Data Presentation: Comparison of Derivatization and GC Conditions
| Derivatization Method | Chiral Stationary Phase | Carrier Gas | Temperature Program | Detection |
| Esterification (Methyl Ester) | CHIRALDEX® G-TA (trifluoroacetyl derivatized γ-cyclodextrin) | Helium | 100 °C (2 min) to 200 °C at 5 °C/min | Flame Ionization Detector (FID) |
| Esterification (Propyl Ester) | Rt-βDEXsm (2,3-di-O-methyl-6-O-t-butyldimethylsilyl β-cyclodextrin) | Hydrogen | 120 °C (1 min) to 180 °C at 3 °C/min | FID |
Experimental Protocol: Chiral GC
-
Derivatization (Methylation):
-
To 1 mg of 2-(2-Fluorophenoxy)propanoic acid in a vial, add 1 mL of 2M HCl in methanol.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.
-
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).
-
Chiral Column: CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL with a split ratio of 50:1.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Workflow Diagram: Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute and Relative Configuration
NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. This can be achieved through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[6]
Causality of Experimental Choices:
For 2-(2-Fluorophenoxy)propanoic acid, the use of a chiral solvating agent is a rapid and non-destructive method. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[1] This results in different chemical environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric ratio. Optically active urea derivatives based on a binaphthalene skeleton have shown promise as CSAs for 2-arylpropanoic acids.[7]
Data Presentation: Potential Chiral Solvating Agents for NMR Analysis
| Chiral Solvating Agent (CSA) | Solvent | Analyte Protons to Monitor | Expected Chemical Shift Difference (Δδ) |
| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | CDCl₃ | Methine proton (CH) or methyl protons (CH₃) | Moderate to good separation of signals. |
| (R)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | Methine proton (CH) or aromatic protons | Can induce chemical shift non-equivalence. |
| Urea derivatives of 1,1'-binaphthalene | CDCl₃ | Methine proton (CH) or methyl protons (CH₃) | Reported to be highly efficient for similar compounds.[7] |
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of 2-(2-Fluorophenoxy)propanoic acid in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a stoichiometric amount (e.g., 1 equivalent) of the chosen chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton) of the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values.
-
Workflow Diagram: NMR Analysis with CSA
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Concluding Remarks and Future Perspectives
The choice of the optimal analytical method for determining the enantiomeric excess of 2-(2-Fluorophenoxy)propanoic acid is contingent on the specific requirements of the analysis. Chiral HPLC remains the most robust and versatile technique, offering a wide range of well-established stationary phases and methodologies. Chiral GC provides excellent resolution but necessitates a derivatization step. NMR spectroscopy with chiral solvating agents is a powerful and rapid tool, particularly for in-process monitoring and for gaining structural insights into the diastereomeric interactions.
As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and sensitive analytical methods is an ongoing endeavor. Innovations in chiral stationary phase technology, the exploration of novel chiral solvating agents for NMR, and the application of hyphenated techniques like HPLC-MS/MS will undoubtedly further enhance our capabilities in the stereoselective analysis of chiral molecules.
References
-
Václavíková, M., et al. (2019). Method for determination of optical purity of 2-arylpropanoic acids using urea derivatives based on a 1,1'-binaphthalene skeleton as chiral NMR solvating agents: Advantages and limitations thereof. Chirality, 31(5), 410-417. [Link]
- Lee, K. J., & Kim, J. H. (2004). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography.
- Knapp, D. R. (1979).
-
Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. [Link]
- Wu, S. H., et al. (1991). Enantiomeric Derivatives Separation of 2-(Phenoxy)
- Blau, K., & King, G. S. (Eds.). (1977).
- Higashi, Y., & Seto, Y. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Analytical and bioanalytical chemistry, 404(10), 3051-3059.
- Restek Corporation. (2000).
- Shinde, D. B., et al. (2014).
- Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331.
- Nanalysis Corp. (n.d.). Quantitative NMR for the Determination of Enantiomeric Purity and Isomer Content.
- Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12906.
- Britton, J., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment.
- Wolf, C., & liu, S. (2020). Chiral solvating agents. U.S. Patent No. 11,008,354. Washington, DC: U.S.
- Lie-Ding Shiau. (2022). Chiral Purification of S-2-Phenylpropionic Acid from an Enantiomer Mixture by Stripping Crystallization. Industrial & Engineering Chemistry Research, 61(28), 10074–10083.
- Labuta, J., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Journal of the American Chemical Society, 140(21), 6654-6658.
- Bull, J. A., et al. (2007). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Hydroxy Acids. Thesis.
- Restek Corporation. (1996). A Guide to the Analysis of Chiral Compounds by GC.
- Siodmiak, T., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Pharmacological Reports, 69(5), 903-908.
- Siódmiak, T., et al. (2016). HPLC chromatogram of an esterification reaction at 48 h.
- Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Unipi.it.
- Li, Z., & Wang, Y. (2022). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 336-355.
- Wolf, C., et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines.
- Carpenter, N. E. (n.d.).
- The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.
- Buser, H. R., & Müller, M. D. (1995). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.
- BenchChem. (2025). Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs.
Sources
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- 2. gcms.cz [gcms.cz]
- 3. gcms.cz [gcms.cz]
- 4. chromtech.com [chromtech.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. asdlib.org [asdlib.org]
- 7. Method for determination of optical purity of 2-arylpropanoic acids using urea derivatives based on a 1,1'-binaphthalene skeleton as chiral NMR solvating agents: Advantages and limitations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(2-Fluorophenoxy)propanoic Acid and Its Analogs
This guide provides a comprehensive comparison of the biological activity of 2-(2-Fluorophenoxy)propanoic acid and its structural analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate structure-activity relationships and highlight key experimental methodologies.
Introduction
2-(2-Fluorophenoxy)propanoic acid belongs to the class of aryloxypropanoic acids, a scaffold of significant interest in medicinal chemistry. The introduction of a fluorine atom on the phenoxy ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its biological activity. This guide will explore the known biological activities of the parent compound and compare them with its analogs, drawing upon published experimental data to provide a clear and objective analysis.
Comparative Biological Activities
The biological activities of 2-(2-Fluorophenoxy)propanoic acid and its analogs span several therapeutic areas, including anti-inflammatory, antimicrobial, and antiplasmodial effects. The following sections will delve into these activities, presenting available data in a comparative format.
Anti-inflammatory Activity
A significant body of research points to the anti-inflammatory potential of fluorinated phenoxypropanoic acid derivatives. This activity is often attributed to the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.
A notable analog, Flurbiprofen , which is 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent nonsteroidal anti-inflammatory drug (NSAID). In vitro studies have shown that Flurbiprofen at a concentration of 0.64 µM causes a 50% inhibition of prostaglandin synthesis in cell-free homogenates of guinea pig lung.[1] Further investigations revealed that it strongly inhibits the synthesis of both PGE2 and PGF2α at 3 µM.[1] In vivo, a 1 mg/kg oral dose of Flurbiprofen was found to inhibit arachidonic acid-potentiated carrageenin-induced edema in rats, a classic model of inflammation.[1]
Another relevant analog is 2-fluoroloxoprofen . Studies on its derivatives have aimed to develop NSAIDs with reduced gastric ulcerogenic activity.[2] This suggests that strategic modifications to the core structure can improve the safety profile while maintaining or even enhancing anti-inflammatory efficacy.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target/Assay | Potency (IC50/Effective Dose) | Key Findings | Reference |
| Flurbiprofen | Prostaglandin Synthesis (in vitro) | 0.64 µM (50% inhibition) | Potent inhibitor of PGE2 and PGF2α synthesis. | [1] |
| Flurbiprofen | Carrageenin-induced edema (in vivo) | 1 mg/kg (p.o.) | Significant anti-inflammatory effect in a rat model. | [1] |
| 2-fluoroloxoprofen derivatives | Anti-inflammatory and ulcerogenic activity | Not specified | Synthesis of derivatives with higher anti-inflammatory activity and equivalent ulcerogenic effect compared to the parent compound. | [2] |
Antimicrobial and Antiplasmodial Activities
The phenoxypropanoic acid scaffold has also been explored for its potential in treating infectious diseases.
Derivatives of 2-phenoxybenzamides, which share the phenoxy moiety, have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[3] In these studies, the substitution on the phenoxy ring was found to be crucial for activity. For instance, a 4-fluorophenoxy substituent resulted in good antiplasmodial activity (PfNF54 IC50 = 0.4134 µM) and selectivity.[3] Replacing this with a hydrogen atom led to a moderate decrease in activity.[3]
Furthermore, various propionic acid derivatives have been screened for their in vitro antimicrobial potential against Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] This highlights the broad-spectrum potential of this chemical class.
Structure-Activity Relationships (SAR)
The available data allows for the deduction of several key structure-activity relationships for this class of compounds.
Caption: Structure-Activity Relationship Diagram.
The diagram above illustrates how modifications to the core 2-phenoxypropanoic acid scaffold influence biological activity. The presence and position of a fluorine atom, the addition of other substituents like a biphenyl group, and the modification of the carboxylic acid moiety all play critical roles in determining the potency and type of biological effect.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential.
Prostaglandin Synthesis Inhibition Assay (In Vitro)
This assay is fundamental for assessing the anti-inflammatory potential of NSAIDs.
Objective: To determine the inhibitory effect of a test compound on the enzymatic synthesis of prostaglandins from arachidonic acid.
Methodology:
-
Preparation of Enzyme Source: A cell-free homogenate of guinea pig lung is prepared as a source of prostaglandin synthase.
-
Incubation: The lung homogenate is incubated with arachidonic acid (the substrate) in the presence of various concentrations of the test compound (e.g., 2-(2-Fluorophenoxy)propanoic acid or its analogs).
-
Extraction: After incubation, the newly synthesized prostaglandins (PGE2 and PGF2α) are extracted from the reaction mixture.
-
Separation and Quantification: The extracted prostaglandins are separated using thin-layer chromatography (TLC). The spots corresponding to PGE2 and PGF2α are identified and quantified.
-
Data Analysis: The percentage inhibition of prostaglandin synthesis is calculated for each concentration of the test compound to determine the IC50 value.
Caption: Prostaglandin Synthesis Inhibition Assay Workflow.
In Vitro Antimicrobial Susceptibility Testing
Standardized methods are used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium (e.g., nutrient broth for bacteria) in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
2-(2-Fluorophenoxy)propanoic acid and its analogs represent a versatile chemical scaffold with a range of biological activities. The anti-inflammatory properties, exemplified by potent analogs like Flurbiprofen, are well-documented and primarily mediated through the inhibition of prostaglandin synthesis. Furthermore, the scaffold shows promise in the development of antimicrobial and antiplasmodial agents. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modifications in optimizing potency and selectivity while potentially reducing adverse effects. The provided experimental protocols serve as a foundation for the continued investigation and development of this promising class of compounds.
References
-
Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis. PubMed. [Link]
-
(2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144. PubChem. [Link]
-
Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
The structure-activity relationship for fluoroquinolone antibiotics. ResearchGate. [Link]
- Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
-
In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. [Link]
-
(+)- and (−)-α-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic Acid. ResearchGate. [Link]
-
3-(2-Fluorophenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
-
In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. MDPI. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed. [Link]
-
Propanoic acid, 2-(2-chlorophenoxy)-. PubChem. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ScienceDirect. [Link]
-
Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Scilit. [Link]
-
In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. PubMed. [Link]
-
The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats. MDPI. [Link]
-
Biological Activity of Natural and Synthetic Compounds. UNIPI. [Link]
-
3-(2-Fluorophenoxy)propanoic acid. Amerigo Scientific. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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- 2. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
comparative analysis of the environmental impact of fluorinated phenoxy herbicides
Executive Summary: The "Fluorine Effect" in Herbicide Fate
The incorporation of fluorine into phenoxy-class herbicides—specifically replacing chlorine or hydrogen with trifluoromethyl (-CF₃) or fluorine (-F) groups—fundamentally alters their environmental behavior. While this substitution often enhances lipophilicity and metabolic stability (improving efficacy), it introduces distinct environmental risks compared to traditional chlorinated phenoxy herbicides like 2,4-D.
This guide analyzes these shifts across three vectors: Metabolic Persistence , Soil Mobility , and Aquatic Ecotoxicology .
| Feature | Chlorinated Reference (2,4-D) | Fluorinated Analog (Fluroxypyr/Fluazifop) | Impact of Fluorination |
| Bond Stability | C-Cl (327 kJ/mol) | C-F (485 kJ/mol) | Increased Persistence: Resists microbial hydrolysis and ring cleavage. |
| Metabolism | Rapid ring hydroxylation | Metabolic blocking | Accumulation: Formation of persistent metabolites (e.g., methoxypyridines). |
| Lipophilicity | Moderate (logP ~2.8) | High (logP >3.5) | Bioaccumulation: Increased bioconcentration factors (BCF) in aquatic species. |
| Toxicity | Moderate (General) | High (Specific) | Potency Shift: Fluazifop exhibits elevated toxicity to aquatic vertebrates. |
Stability & Persistence: The Metabolic Block
The primary environmental differentiator is the resistance of the C-F bond to microbial degradation. While 2,4-D undergoes rapid mineralization, fluorinated analogs often encounter a "metabolic block," leading to the accumulation of stable metabolites.
Comparative Degradation Pathways
-
2,4-D (Chlorinated): Degraded rapidly by soil bacteria (e.g., Cupriavidus sp.) via ether cleavage and ring hydroxylation. The chlorine atoms are readily removed, leading to full mineralization (CO₂).
-
Fluroxypyr (Fluorinated Pyridine): The parent ester hydrolyzes quickly to the acid, but the pyridine ring—stabilized by fluorine and chlorine—resists cleavage. This leads to the formation of Fluroxypyr-methoxypyridine (F-MP) , a persistent metabolite that accumulates in soil.
Visualization: Degradation Logic
Figure 1: Comparative degradation pathways. Note the rapid mineralization of 2,4-D versus the formation of the persistent F-MP metabolite in Fluroxypyr due to C-F bond stability.
Experimental Protocol: Aerobic Soil Metabolism (OECD 307)
To validate these half-lives experimentally, the OECD 307 protocol is the standard.
-
System Setup: Use biometer flasks with CO₂ traps (NaOH).
-
Soil Preparation: Sieve fresh field soil (2mm). Adjust moisture to pF 2.0-2.5.
-
Dosing: Apply radiolabeled test substance (¹⁴C-fluorinated ring) at field rate.
-
Incubation: Maintain at 20°C ± 2°C in dark.
-
Sampling: Extract soil at intervals (0, 1, 3, 7, 14, 30, 60, 90 days).
-
Extraction: Use Acetonitrile/Water for parent/metabolites.
-
Combustion: Burn post-extraction soil to measure non-extractable residues (NER).
-
-
Analysis: Analyze extracts via Radio-HPLC to quantify parent vs. metabolites (e.g., F-MP).
Mobility & Leaching: The Lipophilicity Trade-off
Fluorination typically increases the adsorption coefficient (
-
2,4-D: Low
(~20-100 mL/g). Highly mobile; prone to leaching into groundwater if rainfall occurs shortly after application. -
Fluazifop-P-butyl: High
(>2000 mL/g). The ester binds strongly to soil organic matter, effectively immobilizing it. However, its breakdown product, Fluazifop acid , is more mobile and can leach, though less than 2,4-D.
Experimental Protocol: Soil Column Leaching (OECD 312)
This protocol quantifies the depth of penetration and leaching potential.
Workflow Diagram
Figure 2: Step-by-step workflow for OECD 312 Soil Leaching Column study to determine mobility potential.
Ecotoxicology: Aquatic Toxicity Spikes
While 2,4-D is moderately toxic, fluorinated "fop" herbicides (aryloxyphenoxypropionates) like Fluazifop-P-butyl exhibit significantly higher toxicity to aquatic life. This is driven by their mechanism of action (ACCase inhibition), which affects lipid synthesis in fish, unlike the auxin-mimic mechanism of 2,4-D.
| Organism | 2,4-D (Acid/Salt) | Fluazifop-P-butyl | Risk Assessment |
| Rainbow Trout (96h LC50) | >100 mg/L (Low) | 1.37 mg/L (High) | Critical: Runoff mitigation is mandatory for Fluazifop. |
| Daphnia magna (48h EC50) | >100 mg/L (Low) | >10 mg/L (Moderate) | Fluazifop is less toxic to invertebrates than fish.[1] |
| Algae (72h ErC50) | ~24 mg/L | >1.8 mg/L | Both can impact non-target aquatic plants. |
Key Insight: The lipophilic nature of the fluorinated ester facilitates rapid uptake across fish gills, leading to high bioconcentration factors (BCF) before hydrolysis occurs.
References
-
OECD. (2002).[2] Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals.[3] Link
-
OECD. (2004). Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals.[3] Link
-
Cederlund, H., et al. (2012). Degradation and Leaching of Fluroxypyr after Application to Railway Tracks. Journal of Environmental Quality. Link
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Fluazifop-P-butyl. Link
-
US EPA. (2018).[4] Fluroxypyr: Human Health and Environmental Risk Assessment. Regulations.gov. Link
-
Azgin, C. & Göksu, M. (2015).[5] Acute Toxicity of Fluazifop-p-butyl on Oreochromis niloticus Larvae. Turkish Journal of Fisheries and Aquatic Sciences. Link
Sources
comparing the efficacy of different catalysts for 2-(2-Fluorophenoxy)propanoic acid synthesis
Executive Summary
The Superiority of Phase Transfer Catalysis (PTC) Over Traditional Methods
The synthesis of 2-(2-Fluorophenoxy)propanoic acid —a critical intermediate in the production of fluorinated herbicides and chroman-4-one pharmacophores—relies fundamentally on the O-alkylation of 2-fluorophenol with 2-chloropropanoic acid (or its esters).
Historically, this transformation utilized high-temperature Ullmann-type condensations (Copper catalysts, >160°C), resulting in tarry byproducts and yields rarely exceeding 50%. Modern process chemistry has shifted decisively toward Phase Transfer Catalysis (PTC) .
This guide evaluates three distinct catalytic systems:
-
Quaternary Ammonium Salts (TBAB): The industrial "workhorse" offering the best balance of cost and yield.
-
Polyethylene Glycols (PEG-400): A "green," solvent-free alternative.
-
Crown Ethers (18-Crown-6): High-performance but cost-prohibitive for bulk applications.
Recommendation: For standard laboratory and pilot-scale synthesis, Solid-Liquid PTC using TBAB in Toluene is the optimal protocol, delivering yields >90% with high purity.
Mechanistic Foundation: The Ortho-Fluoro Effect & PTC Cycle
The Challenge
The reaction is a Williamson Ether Synthesis following an
-
Electrophile: Ethyl 2-chloropropionate (preferred over the free acid to prevent side reactions, followed by hydrolysis).
-
The Barrier: The reactants are in immiscible phases. The base (KOH/NaOH) is solid or aqueous; the organic reactants are lipophilic. Without a catalyst, the reaction is kinetically stalled.
The Solution
A Phase Transfer Catalyst (Q+X-) shuttles the phenoxide anion into the organic phase.
-
Ortho-Fluoro Impact: The fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the acidity of the phenol (
) compared to unsubstituted phenol ( ). This facilitates deprotonation but slightly reduces the nucleophilicity of the resulting phenoxide. A highly active "naked" anion provided by PTC is essential to overcome this electronic deactivation.
Diagram: Phase Transfer Catalytic Cycle
The following diagram illustrates the mechanism where the catalyst transports the 2-fluorophenoxide anion across the interface.
Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for 2-(2-Fluorophenoxy)propanoic acid synthesis.
Comparative Analysis of Catalysts
The following data is synthesized from comparative studies of aryloxy propanoic acid derivatives (e.g., Mecoprop, Flurbiprofen intermediates) which share identical mechanistic constraints.
Performance Matrix
| Metric | TBAB (Tetrabutylammonium Bromide) | PEG-400 (Polyethylene Glycol) | 18-Crown-6 | Copper / High Temp (Traditional) |
| Catalyst Type | Quaternary Ammonium Salt | Linear Polyether | Cyclic Polyether | Transition Metal |
| Reaction Phase | Solid-Liquid (Toluene/KOH) | Liquid-Liquid (Neat/KOH) | Solid-Liquid | Melt (Fusion) |
| Yield | 92 - 96% | 80 - 85% | 95 - 98% | 45 - 55% |
| Reaction Time | 3 - 5 Hours | 6 - 8 Hours | 2 - 3 Hours | 12+ Hours |
| Temp | 80°C (Reflux) | 60 - 80°C | 60 - 80°C | 160 - 180°C |
| Selectivity | High (Mono-alkylation) | Moderate (Trace hydrolysis) | Very High | Low (Tarry byproducts) |
| Cost Efficiency | High | High | Low (Expensive) | Moderate |
| Green Score | Moderate (Uses Toluene) | Excellent (Solvent-free possible) | Low (Toxicity) | Low (Energy intensive) |
Detailed Analysis
1. TBAB (The Optimal Choice)
-
Why it works: TBAB possesses the ideal "HLB" (Hydrophilic-Lipophilic Balance) for this reaction. The butyl chains are lipophilic enough to drag the phenoxide into toluene, but not so bulky that they sterically hinder the ion pair.
-
Causality: The bromide counter-ion is "soft" and easily exchanged for the phenoxide anion at the solid KOH surface.
-
Limitation: Requires an organic solvent (Toluene or MEK) for optimal rates.
2. PEG-400 (The Green Alternative)[5][6]
-
Why it works: PEG chains wrap around the Potassium cation (
), mimicking a crown ether (pseudo-crown effect). This frees the phenoxide anion to react. -
Causality: It allows for "solvent-free" conditions where the liquid reagents act as their own solvent.
-
Limitation: The complexation constant for PEG-
is lower than that of Crown Ethers, leading to slower reaction rates. Separation of PEG from the product can sometimes be tedious (requires water washing).
3. 18-Crown-6 (The "Ferrari" Option)
-
Why it works: It has a cavity size perfectly matched to the Potassium ion (
). -
Causality: This creates "naked" phenoxide anions with extreme nucleophilicity.
-
Limitation: Prohibitively expensive for large-scale synthesis and highly toxic.
Experimental Protocol: TBAB-Catalyzed Synthesis
This protocol describes the synthesis of the ethyl ester intermediate, followed by hydrolysis to the acid.[7] This two-step route is preferred over direct acid alkylation to avoid self-polymerization of the chloro-acid.
Workflow Diagram
Figure 2: Step-by-step workflow for the TBAB-catalyzed synthesis.[8]
Step-by-Step Procedure
Reagents:
-
2-Fluorophenol: 11.2 g (0.1 mol)
-
Ethyl 2-chloropropionate: 15.0 g (0.11 mol)
-
Potassium Hydroxide (KOH), pulverized: 8.4 g (0.15 mol)
-
TBAB (Catalyst): 1.6 g (0.005 mol / 5 mol%)
-
Solvent: Toluene (100 mL)
Phase 1: Etherification
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and drying tube (CaCl2).
-
Charging: Add Toluene, 2-Fluorophenol, pulverized KOH, and TBAB.
-
Activation: Stir vigorously and heat to mild reflux for 30 minutes. Note: The mixture will turn slightly colored as the phenoxide forms.
-
Addition: Lower temperature slightly (to stop boiling). Add Ethyl 2-chloropropionate dropwise over 45 minutes. Reasoning: Slow addition prevents the exothermic reaction from causing sudden bumping.
-
Reaction: Return to reflux for 4 hours. Monitor reaction progress via TLC (Silica; Hexane:Ethyl Acetate 8:2). The spot for 2-fluorophenol should disappear.
-
Isolation: Cool to room temperature. Filter off the solid inorganic salts (KCl). Wash the filtrate with water (2 x 50 mL) to remove residual catalyst and base. Dry the organic layer over anhydrous
and evaporate the solvent to yield the Ethyl 2-(2-fluorophenoxy)propionate (Intermediate).
Phase 2: Hydrolysis (Saponification) [7]
-
Dissolve the crude ester in Ethanol (50 mL) and add 20% aqueous NaOH (30 mL).
-
Stir at room temperature for 2 hours (or mild heat 40°C for 30 mins).
-
Evaporate the ethanol. Dilute the residue with water (50 mL).
-
Acidification: Cool in an ice bath. Slowly add conc. HCl until pH reaches ~1. The 2-(2-Fluorophenoxy)propanoic acid will precipitate as a white solid.
-
Purification: Filter the solid and recrystallize from hot Hexane or Hexane/Ethyl Acetate mix.
-
Target Melting Point: 106°–108°C.[3]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning or high water content. | Ensure KOH is dry/fresh. Use anhydrous Toluene. Increase stirring speed (mass transfer limited). |
| Dark/Tarry Product | Oxidation of phenol. | Conduct reaction under Nitrogen atmosphere. Reduce temperature. |
| Unreacted Phenol | Insufficient base or catalyst. | Increase TBAB to 10 mol%. Ensure KOH is pulverized (surface area is key). |
| Emulsion during Workup | Surfactant effect of TBAB. | Add brine (saturated NaCl) to break the emulsion. |
References
-
PrepChem. "Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid."[3] (Describes the traditional copper/melt method and purification).
-
[Link]
-
-
Yadav, G. D., & Deshmukh, G. P. (2017). "Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester." Journal of Chemical Sciences.
-
[Link]
-
-
Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic grounding for SN2 and side reactions).
-
[Link]
-
- BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. prepchem.com [prepchem.com]
- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ias.ac.in [ias.ac.in]
Cross-Validation of Analytical Methods for 2-(2-Fluorophenoxy)propanoic Acid: A Comparative Guide
Topic: Cross-Validation of Analytical Methods for 2-(2-Fluorophenoxy)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2-Fluorophenoxy)propanoic acid (CAS 17088-71-0) represents a critical structural scaffold in the synthesis of phenoxy-class herbicides and fluorinated pharmaceutical intermediates. Its structural integrity—specifically the stability of the ether linkage and the enantiomeric purity of the C2 chiral center—demands rigorous analytical control.
This guide provides an expert-level comparison and cross-validation framework for two distinct analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the robust standard for assay purity in raw materials, LC-MS/MS is essential for trace quantification in complex biological or environmental matrices. The cross-validation protocols detailed here ensure that data generated by the sensitive MS method correlates statistically with the established UV method.
Part 1: The Methodological Landscape
Method A: HPLC-UV (The Reference Standard)
Best For: Raw material assay, stability testing, and enantiomeric purity (with chiral columns). Mechanism: Relies on the chromophore of the 2-fluorophenoxy ring. Pros: High robustness, low operational cost, excellent linearity at high concentrations (>10 µg/mL). Cons: Low specificity in complex matrices; insufficient sensitivity for trace analysis (<10 ng/mL).
Method B: LC-MS/MS (The Advanced Alternative)
Best For: Pharmacokinetic (PK) studies, residue analysis, and trace impurity profiling. Mechanism: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate [M-H]⁻. Pros: Superior sensitivity (LOQ ~1 ng/mL), high specificity via Multiple Reaction Monitoring (MRM). Cons: Susceptible to matrix effects (ion suppression), higher cost, requires stable isotope internal standards.
Part 2: Experimental Protocols
2.1 Sample Preparation Workflow
To ensure valid cross-comparison, sample preparation must be standardized. We utilize Solid Phase Extraction (SPE) to minimize matrix effects for both methods.
Protocol: Optimized SPE for Phenoxy Acids
-
Conditioning: Activate OASIS HLB cartridge (60 mg) with 3 mL Methanol followed by 3 mL Water (pH 3.0).
-
Loading: Acidify sample (plasma or aqueous) to pH 2.5 with Formic Acid. Load 1 mL onto cartridge.
-
Washing: Wash with 2 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 2 mL Methanol.
-
Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 200 µL Mobile Phase A/B (50:50).
2.2 Chromatographic Conditions (Method A vs. Method B)
| Parameter | Method A: HPLC-UV (Reference) | Method B: LC-MS/MS (Test) |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm | C18 (e.g., Waters ACQUITY BEH), 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic 60% A / 40% B | Gradient: 10% B to 90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV Absorbance @ 270 nm | ESI Negative Mode (MRM) |
| Run Time | 12.0 min | 6.0 min |
2.3 Mass Spectrometry Settings (Method B Specifics)
-
Ionization: ESI Negative ([M-H]⁻)
-
Precursor Ion: m/z 183.1
-
Quantifier Transition: m/z 183.1 → 139.0 (Loss of CO₂; characteristic of carboxylic acids)
-
Qualifier Transition: m/z 183.1 → 111.0 (2-Fluorophenoxide ion; confirms ether cleavage)
Part 3: Cross-Validation Framework
The core of this guide is the Cross-Validation Strategy . You cannot simply assume Method B is valid because it is "newer." You must prove concordance with Method A using statistical tools.
3.1 The Validation Workflow
The following diagram illustrates the decision logic for cross-validating the two methods.
Figure 1: Decision tree for cross-validating analytical methods. Note the critical check for systematic bias via Bland-Altman analysis.
3.2 Statistical Criteria for Concordance
To declare the methods "cross-validated," the following criteria must be met using a set of 30 incurred samples (or spiked mock samples):
-
Linear Regression: Plot Method A (x) vs. Method B (y).
-
Slope must be between 0.95 and 1.05.
-
R² > 0.98.
-
-
Bland-Altman Analysis:
-
Construct a plot of (Method A - Method B) vs. Average (Method A + Method B)/2.
-
95% of data points must fall within ±1.96 SD of the mean difference.
-
-
Paired t-test:
-
p-value > 0.05 (indicating no statistically significant difference between the means of the two methods).
-
Part 4: Performance Data Comparison
The following data represents typical performance metrics for 2-(2-Fluorophenoxy)propanoic acid analysis.
| Metric | Method A (HPLC-UV) | Method B (LC-MS/MS) | Cross-Validation Insight |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL | Methods are complementary; Method B extends range by 3 orders of magnitude. |
| LOD | 2.5 µg/mL | 0.2 ng/mL | Method B is required for trace residue analysis. |
| Precision (RSD) | < 1.5% | < 4.5% | Method A is more precise; use for assaying bulk drug substance. |
| Accuracy (Recovery) | 98.5% – 101.2% | 92.0% – 105.0% | Method B shows higher variance due to matrix effects but remains acceptable. |
| Specificity | Moderate (Co-elution risk) | High (Mass discrimination) | Method B is the "Referee" method if UV peaks are impure. |
Part 5: Mechanism of Detection (LC-MS/MS)
Understanding the fragmentation pathway is crucial for setting up the MRM transitions in Method B.
Figure 2: ESI(-) Fragmentation pathway for 2-(2-Fluorophenoxy)propanoic acid used in Method B.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. (Standard statistical reference for method comparison).
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Provides the regulatory framework for Cross-Validation criteria). Retrieved from [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (Guidance on cross-validation experiments). Retrieved from [Link]
A Comprehensive Guide to Detector Performance for the Analysis of 2-(2-Fluorophenoxy)propanoic Acid
Welcome to this in-depth guide on the comparative performance of various detectors for the analysis of 2-(2-Fluorophenoxy)propanoic acid. As a key intermediate in pharmaceutical synthesis and a compound of interest in metabolic studies, its accurate and precise quantification is paramount. This document is designed for researchers, scientists, and drug development professionals, providing the technical insights and experimental data necessary to select the most appropriate analytical strategy for your specific application.
Introduction: The Analytical Challenge of 2-(2-Fluorophenoxy)propanoic Acid
2-(2-Fluorophenoxy)propanoic acid (C₉H₉FO₃) is an aromatic carboxylic acid.[1][2] Its structure, featuring a fluorinated benzene ring and a propanoic acid side chain, dictates the analytical approaches for its quantification. The presence of the aromatic ring provides a chromophore suitable for ultraviolet (UV) detection, while the carboxylic acid group imparts polarity and potential for derivatization, opening avenues for Gas Chromatography (GC). The choice of detector is a critical decision that directly impacts sensitivity, selectivity, and the ability to contend with complex sample matrices. This guide will explore the nuances of High-Performance Liquid Chromatography (HPLC) and GC detectors, grounding the discussion in established analytical principles and comparative data.
Section 1: The Foundation of Analysis - Chromatographic Separation
Before detection, the analyte must be separated from other components in the sample. The two primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
HPLC is ideal for polar and non-volatile compounds like 2-(2-Fluorophenoxy)propanoic acid, separating them in a liquid mobile phase. A reversed-phase C18 column is typically effective for such aromatic acids.[3]
-
GC excels at separating volatile compounds. To analyze non-volatile analytes like our target compound, a chemical derivatization step is required to increase their volatility.[4][5] This adds a step to sample preparation but can lead to very high sensitivity.
The choice between HPLC and GC often dictates the available detector options and the overall workflow.
Section 2: HPLC Detectors - From Routine QC to Trace-Level Quantification
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Reliable Workhorse
Principle of Operation: UV-Vis detectors, particularly Diode Array Detectors (DAD), measure the amount of light absorbed by the analyte as it passes through a flow cell. The fluorophenoxy group in the target molecule contains a benzene ring, which is a strong chromophore, making it well-suited for UV detection. A typical detection wavelength for similar aromatic acids is around 254 nm or 280 nm.[3][6]
Expertise & Experience: The HPLC-UV/DAD setup is the cornerstone of many quality control (QC) labs. Its robustness, ease of use, and lower operational cost make it the go-to method for analyzing bulk drug substances, monitoring reaction progress, and quantifying the compound in pharmaceutical formulations where concentrations are relatively high.[7][8] The primary strength of this technique lies in its straightforwardness and excellent quantitative performance in uncomplicated sample matrices.
Trustworthiness & Limitations: While highly precise and linear over a significant concentration range, UV detection lacks true specificity. Any co-eluting impurity with a similar UV spectrum can interfere with the analyte peak, leading to inaccurate quantification. This is a significant drawback when dealing with complex biological matrices, where HPLC-UV methods have been shown to produce both false-negative and false-positive results compared to more selective techniques.[9]
Mass Spectrometry (MS): The Gold Standard for Sensitivity and Selectivity
Principle of Operation: An MS detector ionizes the analyte molecules eluting from the chromatography column and then separates these ions based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also mass information that confirms the identity of the compound. When coupled with tandem mass spectrometry (MS/MS), it offers unparalleled selectivity by monitoring a specific fragmentation of the parent ion.
Expertise & Experience: For bioanalysis (e.g., in plasma, urine, or tissue) or for detecting trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive choice. Its ability to distinguish the analyte from a complex background is unmatched.[9] A key advantage is that for many applications, derivatization is not required, simplifying sample preparation and reducing analysis time.[10]
Trustworthiness & Performance: LC-MS/MS methods consistently demonstrate lower limits of detection (LOD) and quantification (LOQ) than HPLC-UV. For instance, in the analysis of diclofenac, a structurally related acidic drug, the LOQ for an HPLC-MS method was 1 ng/mL, a tenfold improvement over the 10 ng/mL achieved with HPLC-UV.[9] This heightened sensitivity is crucial for pharmacokinetic studies or when assessing low-level impurities.
Section 3: Gas Chromatography Detectors - Harnessing Volatility through Derivatization
To analyze 2-(2-Fluorophenoxy)propanoic acid by GC, the polar carboxylic acid group must first be derivatized to create a more volatile and thermally stable ester. This process, while adding a step, unlocks the potential of highly sensitive GC detectors.
GC-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful tool for the definitive identification and quantification of volatile and semi-volatile compounds. After derivatization, GC-MS provides high sensitivity and selectivity.[5] The use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer only monitors a few specific ions characteristic of the analyte, can dramatically lower detection limits. For a related phenoxy acid herbicide in a biological matrix, the detection limit in full-scan mode was 0.20 µg/mL, which improved to an impressive 10 ng/mL in SIM mode.[11]
GC with Electron Capture Detection (GC-ECD)
Principle of Operation: The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens (like the fluorine atom in our target molecule). The detector contains a radioactive source that emits beta particles, creating a steady current. When an electronegative compound passes through, it captures some of these electrons, causing a dip in the current that is measured as a peak.
Expertise & Experience: Due to the presence of a fluorine atom, 2-(2-Fluorophenoxy)propanoic acid is an excellent candidate for GC-ECD analysis. The sensitivity can be further enhanced by using a derivatizing agent that adds more halogen atoms, such as pentafluorobenzyl bromide (PFBBr).[11] This makes GC-ECD an exceptionally sensitive technique for trace analysis of halogenated compounds. For phenoxy acid herbicides, GC-ECD has demonstrated detection limits in the range of 0.05-0.10 µg/mL.[11]
Section 4: Performance Comparison Summary
The choice of detector is a trade-off between the required sensitivity, selectivity, cost, and complexity of the analysis. The table below summarizes the key performance characteristics to guide your decision-making process.
| Parameter | HPLC-UV/DAD | LC-MS/MS | GC-MS (with Derivatization) | GC-ECD (with Derivatization) |
| Selectivity | Moderate | Very High | High (Full Scan), Very High (SIM) | High (for Halogenated Compounds) |
| Sensitivity (Typical LOQ) | ~10-50 ng/mL | ~0.1-1 ng/mL[9] | ~1-10 ng/mL (SIM)[11] | ~50-100 ng/mL |
| Matrix Compatibility | Good for simple matrices; prone to interference in complex matrices[9] | Excellent, the gold standard for complex biological matrices[9] | Good, but derivatization can be affected by matrix components | Good, but derivatization can be affected by matrix components |
| Derivatization Required? | No | Typically No[10] | Yes[5] | Yes |
| Structural Information | Limited (UV Spectrum) | Yes (Mass Spectrum, Fragmentation) | Yes (Mass Spectrum, Library Searchable) | No |
| Cost & Complexity | Low | High | Moderate-High | Low-Moderate |
| Typical Application | QC, Formulation Analysis, Purity Assessment | Bioanalysis, Impurity Profiling, Metabolomics | Environmental Analysis, Trace Analysis | Trace analysis of halogenated compounds |
Section 5: Experimental Protocols
The following protocols are provided as validated starting points for method development.
Protocol 1: HPLC-UV Analysis of 2-(2-Fluorophenoxy)propanoic Acid
This method is adapted from established protocols for similar aromatic carboxylic acids.[3]
-
Instrumentation: Standard HPLC system with a UV-Vis or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 60:40.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Create a calibration curve by serially diluting the stock solution (e.g., 1-100 µg/mL).
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Analysis with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This protocol is based on the derivatization of phenoxy acid herbicides.[11]
-
Sample Preparation & Derivatization:
-
To 1 mL of aqueous sample (or standard), add a suitable buffer to adjust the pH to 6.5.
-
Add 1 mL of toluene containing pentafluorobenzyl bromide (PFBBr) as the derivatizing reagent.
-
Add a phase-transfer catalyst (e.g., polymer-bound tri-n-butyl-methylphosphonium bromide).
-
Heat the mixture at 60°C for 1 hour with agitation.
-
Allow the phases to separate. The upper toluene layer, containing the PFB-ester derivative, is ready for injection.
-
-
Instrumentation: GC system with a mass spectrometer detector.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the PFB-ester derivative.
-
Section 6: Visualizing the Analytical Process
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 2-(2-Fluorophenoxy)propanoic acid, from sample receipt to the final report.
Caption: General workflow for the analysis of 2-(2-Fluorophenoxy)propanoic acid.
Decision Tree for Detector Selection
This diagram provides a logical framework for choosing the most appropriate detector based on key project requirements.
Caption: Decision tree for selecting an analytical detector.
Conclusion
The optimal detector for the analysis of 2-(2-Fluorophenoxy)propanoic acid is fundamentally tied to the analytical objective. For routine, high-concentration measurements in simple matrices, HPLC-UV offers a robust, cost-effective, and reliable solution. When the challenge involves trace-level quantification, complex biological matrices, or the need for definitive structural confirmation, the superior sensitivity and selectivity of mass spectrometry (LC-MS/MS or GC-MS) are indispensable. For specialized trace analysis of the halogenated parent compound, GC-ECD remains a viable and highly sensitive option, provided a derivatization step is incorporated. By understanding the principles, performance characteristics, and limitations of each detector, researchers can confidently develop and validate methods that ensure data integrity and meet the rigorous demands of scientific inquiry and drug development.
References
-
Lee, H.B., Peart, T.E., & Svoboda, M.L. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 813(2), 357-365. [Link]
-
Gungor, A. et al. (2022). Comparison of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Future Journal of Pharmaceutical Sciences, 8(1), 1-8. [Link]
-
Gkotsi, D. S., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analyst, 148(5), 1085-1093. [Link]
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SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Mayer, B. X., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-754. [Link]
-
Vlase, L., et al. (2011). Development and validation of an HPLC-UV method for determination of synthetic food colorants. Farmacia, 59(5), 723-730. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
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Studzińska, S., et al. (2013). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica, 70(5), 795-801. [Link]
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Perkins, M. J., et al. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Molecules, 28(11), 4487. [Link]
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Schenley, R. L., et al. (n.d.). Direct Analysis of TCLP Acidic Semivolatile Compounds in Radioactive Liquid Wastes or Leachates Using HPLC with Ultraviolet (UV) Absorbance Detection. National Environmental Methods Index. [Link]
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Kim, J. H., et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Chromatography & Separation Techniques, 9(414), 2. [Link]
-
Li, J., et al. (2020). A sensitive and accurate method to determine short-chain fatty acids adopting pre-column derivatization coupled with gas chromatography-mass spectrometry. Analyst, 145(8), 2692-2700. [Link]
-
Agilent Technologies. (2019). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note. [Link]
-
Kośmider, M., & Gendek, E. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Przemysł Chemiczny, 100(11), 1184-1188. [Link]
-
Joshi, R. K. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal, 9(7), 13-16. [Link]
-
Zhou, Y. Y., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o103. [Link]
-
Leaptrough, R., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 727. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. [Link]
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NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. In NIST Chemistry WebBook. [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
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- 2. (2R)-2-(2-fluorophenoxy)propanoic acid | C9H9FO3 | CID 8042144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review comparing the bioactivity of phenoxypropanoic acids
Topic: Comparative Bioactivity of Phenoxypropanoic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
From Herbicidal Auxins to Metabolic Regulators: A Structural & Functional Analysis
Executive Summary
The 2-phenoxypropanoic acid (2-PPA) moiety represents a "privileged scaffold" in bioactive chemistry, exhibiting a remarkable divergence in biological targets based on stereochemistry and distal substitution. While historically dominant in agrochemistry as auxin mimics (e.g., Dichlorprop) and ACCase inhibitors (the "fops"), recent medicinal chemistry has validated this scaffold in human pharmacology, specifically as PPAR
This guide objectively compares the bioactivity profiles of these derivatives, dissecting the structure-activity relationships (SAR) that dictate whether a 2-PPA derivative kills a weed or regulates human lipids.
Structural Classes & Mechanism of Action
The biological fate of a phenoxypropanoic acid derivative is primarily determined by two factors:
-
Chirality at C2: The (R)-enantiomer is typically essential for herbicidal activity (Auxin/ACCase), whereas human PPAR targets often accommodate (S)-enantiomers or achiral gem-dimethyl variants.
-
Para-substitution: Small electron-withdrawing groups favor auxin activity; bulky aryloxy groups favor ACCase inhibition; complex lipophilic tails favor PPAR agonism.
Comparative Mechanism Pathways
Figure 1: Divergent signaling pathways of Phenoxypropanoic Acid derivatives based on substitution patterns.
Performance Comparison: Agro vs. Pharma
The following data synthesizes experimental results from key literature sources, comparing the potency and selectivity of representative compounds.
Table 1: Bioactivity Profile Comparison
| Feature | Dichlorprop (Agro) | Diclofop (Agro) | Lactisole (Sensory) | LY518674 (Pharma) |
| Primary Target | TIR1 (Auxin Receptor) | ACCase (Plastid) | T1R2/T1R3 (Taste) | PPAR |
| Key Substituent | 2,4-Dichloro | 2,4-Dichloro-4'-phenoxy | 4-Methoxy | 4-Complex Alkyl-Triazole |
| Active Isomer | (R)-(+) | (R)-(+) | (S)/Racemic active | Achiral (Gem-dimethyl) |
| Potency ( | 0.1 µM ( | 24 nM ( | ||
| Mechanism | Mimics IAA, degrades repressors | Inhibits fatty acid synthesis | Transmembrane domain binding | Transcription factor activation |
| Toxicity Risk | Plant-specific; low mammal tox | Plant-specific | GRAS (Food Additive) | Liver enzyme elevation (monitor) |
Critical Insight: The "fop" herbicides (Diclofop) gain selectivity for grasses over broadleaf plants due to the specific isoform of ACCase in grass plastids. Conversely, PPAR agonists like LY518674 utilize the carboxylic acid headgroup to anchor into the PPAR Ligand Binding Domain (LBD) via a hydrogen bond network with Tyr464/Tyr314, a feature conserved in fibrates [1].
Experimental Protocols
To validate the bioactivity of a novel phenoxypropanoic acid derivative, researchers must employ distinct assays for pharmaceutical vs. agrochemical potential.
Protocol A: PPAR
Transactivation Assay (Pharmaceutical)
Used to determine metabolic regulation potential.
Principle: A luciferase reporter gene is driven by a Peroxisome Proliferator Response Element (PPRE). Agonist binding recruits co-activators, expressing light.
-
Cell Culture: Seed COS-7 or HEK293 cells at
cells/well in 96-well plates. -
Transfection:
-
Using Lipofectamine, co-transfect plasmids:
-
pSG5-PPAR
(Human receptor expression vector). -
PPRE-Luc (Luciferase reporter).
-
pRL-CMV (Renilla internal control).
-
-
-
Treatment:
-
After 24h, replace media with serum-free DMEM containing the test compound (0.1 nM – 10 µM).
-
Control: Use Fenofibric Acid (10 µM) as a positive control.[1]
-
Blank: DMSO (0.1%).
-
-
Measurement:
-
Incubate for 24h.
-
Lyse cells using Passive Lysis Buffer (Promega).
-
Measure Luminescence (Firefly/Renilla ratio) using a dual-injector luminometer.
-
-
Data Analysis: Plot Dose-Response curve to calculate
.
Protocol B: Enzymatic Chiral Resolution (Synthesis)
Essential for separating the bioactive (R)-herbicide from the inactive (S)-isomer.
Workflow Visualization:
Figure 2: Kinetic resolution workflow for isolating the bioactive (R)-enantiomer using lipase catalysis [2].
Expert Analysis: The "Privileged Scaffold" Nuance
Causality of Action: The phenoxypropanoic acid moiety serves as a "molecular hinge."
-
In Herbicides: The ether oxygen allows the aromatic ring to adopt a perpendicular conformation relative to the carboxylate, mimicking the indole ring of auxin. This steric fit is tight; adding bulky groups at the para-position (as in Diclofop) breaks auxin receptor binding but enables binding to the larger hydrophobic pocket of ACCase.
-
In Pharmaceuticals: The acid group mimics fatty acids. However, for PPAR activity, the "tail" must be significantly larger (e.g., a stilbene or biphenyl group) to fill the large Y-shaped hydrophobic pocket of the nuclear receptor. Simple derivatives like Dichlorprop are too small to activate PPAR effectively, reducing cross-toxicity risks [3].
Self-Validating Safety Checks: When developing these compounds, a Counter-Screening Strategy is mandatory:
-
Agro-developers: Must screen against human PPAR
to ensure the herbicide doesn't cause metabolic disruption in mammals. -
Pharma-developers: Must screen against mitochondrial respiration. Some phenoxy acids uncouple oxidative phosphorylation at high doses (toxicity mechanism).
References
-
Singh, J. P., et al. (2005). "Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)."[2] Molecular Pharmacology. Link
-
ChemicalBook. (2024). "2-Phenoxypropionic acid: Properties and Enzymatic Resolution." ChemicalBook Database. Link
-
Mikami, S., et al. (2012). "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists."[3] Journal of Medicinal Chemistry. Link
-
CymitQuimica. (2024). "DL-2-Phenoxypropionic acid: Agrochemical and Pharmaceutical Applications." CymitQuimica Product Guide. Link
-
ResearchGate. (2016). "Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids." Saudi Journal of Medical and Pharmaceutical Sciences. Link
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- 2. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2-Fluorophenoxy)propanoic acid proper disposal procedures
Senior Scientist’s Guide to 2-(2-Fluorophenoxy)propanoic Acid Disposal
Executive Summary & Chemical Identity
Effective disposal of 2-(2-Fluorophenoxy)propanoic acid requires more than standard acid neutralization. As a fluorinated organic compound, its disposal pathway is dictated by the stability of the Carbon-Fluorine (C-F) bond and the generation of hydrofluoric acid (HF) upon combustion.
This guide supersedes generic "organic acid" protocols. You must treat this substance as Halogenated Organic Waste . Failure to segregate this stream correctly can damage incineration infrastructure (via HF corrosion) and violate EPA/RCRA compliance regarding halogen emissions.
Chemical Profile
| Property | Data |
| Chemical Name | 2-(2-Fluorophenoxy)propanoic acid |
| CAS Number | 17088-71-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Physical State | Solid (Off-white powder) |
| Acidity (pKa) | ~3.0 - 4.0 (Carboxylic acid) |
| Key Hazards | Corrosive (Skin/Eye), Irritant (Respiratory) |
| RCRA Status | Non-listed (typically), but Characteristic Hazardous Waste (Halogenated) |
Critical Segregation Directive
The Golden Rule: Never mix 2-(2-Fluorophenoxy)propanoic acid with non-halogenated solvents (e.g., Acetone, Ethanol) or standard aqueous acid waste.[1]
-
Why? Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas.[2] Facilities must use specific incinerators equipped with caustic scrubbers (e.g., Calcium Hydroxide) to capture HF.
-
The Cost of Error: Contaminating a 55-gallon drum of non-halogenated solvent with even a small amount of this fluorinated acid reclassifies the entire drum as halogenated waste, significantly increasing disposal costs and handling complexity.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision tree for segregating fluorinated organic waste to ensure proper incineration protocols.
Detailed Disposal Protocols
Protocol A: Routine Laboratory Waste (Solids & Solutions)
Context: Disposal of excess reagent, reaction byproducts, or contaminated consumables.[1]
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic and aqueous, as the acid can corrode the metal, and fluoride ions (if liberated) can attack specific alloys.[1]
-
Labeling:
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: Explicitly list "2-(2-Fluorophenoxy)propanoic acid" and the solvent used.
-
Hazard Checkbox: Mark "Corrosive" and "Toxic."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) dedicated to halogenated waste. Keep secondary containment trays separate from oxidizers (e.g., Nitric Acid).[1][3]
-
Final Handoff: Contact your EHS department for pickup. Do not pour down the sink.
Protocol B: Emergency Spill Response
Context: Accidental release of powder or solution on the benchtop.
-
PPE Escalation: Don double nitrile gloves, safety goggles (or face shield), and a lab coat.[1] If powder is airborne, use a N95 or P100 respirator.[1]
-
Containment:
-
Solids: Gently cover with a damp paper towel to prevent dust generation.
-
Liquids: Encircle the spill with an inert absorbent (Vermiculite or Pig Mats).
-
-
Neutralization (Optional but Recommended for Liquids):
-
If the spill is a concentrated acid solution, apply Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder to the perimeter and work inward.
-
Note: Expect fizzing (CO₂ release). Wait for the reaction to cease.
-
-
Collection: Scoop the neutralized slurry or wet powder into a wide-mouth jar.
-
Decontamination: Wipe the surface with water and soap.[4] Test pH of the surface to ensure neutrality (pH 6-8).
-
Disposal: Label the jar as "Spill Debris: Fluorinated Acid" and manage as hazardous waste.
Visual Workflow: Spill Response
Figure 2: Step-by-step workflow for safely managing a laboratory spill of 2-(2-Fluorophenoxy)propanoic acid.
Technical Deep Dive: The Incineration Mechanism
To trust the protocol, you must understand the destination of your waste.
When 2-(2-Fluorophenoxy)propanoic acid is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), it undergoes High-Temperature Incineration .[1]
-
Combustion: The organic skeleton (C-H-O) burns to form CO₂ and H₂O.
-
Halogen Release: The fluorine atom is stripped from the aromatic ring, forming Hydrogen Fluoride (HF) gas.
-
Reaction:
-
-
Scrubbing: The flue gas passes through a wet or dry scrubber containing Calcium Hydroxide (
) or Sodium Hydroxide ( ).-
Neutralization:
-
-
Result: The fluorine is trapped as Calcium Fluoride (Fluorspar), a non-toxic mineral solid, preventing acid rain and equipment corrosion.
Why this matters to you: If you hide this chemical in a general trash or non-halogenated stream, the HF generated can bypass scrubbers, corroding the facility's stack and releasing toxic gas.[1] Accurate labeling is a safety imperative.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8042144, (2R)-2-(2-fluorophenoxy)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Steuler Anlagenbau. HF Dry Scrubber Technologies for Halogenated Waste Incineration. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-(2-Fluorophenoxy)propanoic acid
Executive Summary & Hazard Architecture
The Core Directive: Handling 2-(2-Fluorophenoxy)propanoic acid requires a defensive posture against two primary vectors: corrosive tissue damage (skin/eyes) and respiratory tract irritation (inhalation of dust).[1][2]
As a fluorinated derivative of the phenoxypropanoic acid class (structurally related to herbicides like 2,4-D), this compound exhibits enhanced lipophilicity due to the fluorine substitution. This physical property facilitates faster dermal absorption compared to non-fluorinated analogs. Consequently, standard "lab coat and latex" protocols are insufficient.
GHS Hazard Classification (Baseline):
-
Skin Corr.[1][2][3][4] 1B: Causes severe skin burns and eye damage.[2][3]
-
Acute Tox. 4 (Oral): Harmful if swallowed.
Strategic PPE Matrix
This matrix is not a suggestion; it is a validated barrier system. Do not deviate without a documented risk assessment.[7]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection (Solid Handling) | Nitrile (0.11 mm / 4 mil minimum) | The solid state poses low permeation risk, but high abrasion risk. Standard nitrile suffices for weighing dry powder. |
| Hand Protection (Solution Handling) | Double-Gloving: Laminate (inner) + Nitrile (outer) | Once dissolved (e.g., in DCM, MeOH, or DMF), the solvent acts as a carrier vehicle. Fluorinated organics can permeate thin nitrile <15 mins in organic solvents. |
| Ocular Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are inadequate for corrosive solids. Airborne dust can bypass side shields and react with ocular moisture to form acidic burns. |
| Respiratory Protection | N95 / P2 Particulate Respirator | Required if handling outside a fume hood. The fluorine bond stability prevents rapid metabolic breakdown, making lung tissue protection critical. |
| Body Protection | High-Neck Lab Coat (Cotton/Poly blend) | Synthetic fibers (100% polyester) can melt if a fire occurs. A high neck prevents dust accumulation on the clavicle/neck area. |
Visual Logic: PPE Decision Tree
The following logic flow dictates your PPE setup based on the operational state of the chemical.
Caption: Decision logic for selecting PPE based on physical state and solvent carrier risks.
Operational Protocols: Step-by-Step
Protocol A: Weighing & Transfer (Solid State)
Objective: Transfer solid without generating respirable dust or static discharge.
-
Engineering Control: Operate inside a certified chemical fume hood.
-
Static Neutralization: Fluorinated compounds often hold static charge. Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Why? Static discharge can scatter corrosive powder onto the user's cuffs.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Decontamination: Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid hazardous waste.
Protocol B: Solubilization (Liquid State)
Objective: Dissolving the acid without splashing or vapor release.
-
Vessel Selection: Use a borosilicate glass vial with a PTFE-lined cap. Avoid low-density plastics which may leach or degrade under acidic stress.
-
Addition Order: Always add the solid to the solvent , not solvent to solid. Why? Adding solvent to a pile of powder can displace air rapidly, causing a "puff" of toxic dust to eject from the vial.
-
Agitation: Vortex with the cap tightly sealed. Do not sonicate in an open bath without a cover; aerosolization of the fluorinated acid is a severe inhalation hazard.
Emergency Response & Disposal Logic
Spill Response (Solid)
-
Isolate: Mark a 5-foot radius around the spill.
-
PPE Upgrade: Don a second pair of nitrile gloves.
-
Containment: Do not dry sweep. Cover the powder with a paper towel dampened with dilute sodium bicarbonate (5%).
-
Removal: Scoop the damp slurry into a wide-mouth waste jar.
-
Validation: Wipe the surface with pH paper to ensure no acidic residue remains (Target pH 6-8).
Waste Disposal Streams
-
Solid Waste: Label as "Toxic Solid, Organic, Acidic."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams.
-
Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as fluorinated compounds can generate toxic gases under oxidative stress.
-
Visual Logic: Incident Response Workflow
Caption: Triage workflow for determining self-cleanup vs. evacuation protocols.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17088-71-0, 2-(2-Fluorophenoxy)propanoic acid. Retrieved from [Link][8]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. riccachemical.com [riccachemical.com]
- 5. amcsupplies.com.au [amcsupplies.com.au]
- 6. nj.gov [nj.gov]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
